molecular formula C4H7NO2 B3427898 4-Hydroxy-2-pyrrolidone CAS No. 62624-29-7

4-Hydroxy-2-pyrrolidone

Cat. No.: B3427898
CAS No.: 62624-29-7
M. Wt: 101.10 g/mol
InChI Key: IOGISYQVOGVIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-pyrrolidone (CAS: 25747-41-5) is a versatile pyrrolidinone derivative with significant value as a synthetic building block in medicinal chemistry and pharmacological research. This white to light yellow crystalline solid has a molecular formula of C₄H₇NO₂ and a molecular weight of 101.11 g/mol . It typically melts at 121 °C and should be stored in a cool, dark place at ambient temperatures . Its primary research application is serving as a key enantiomeric intermediate for the synthesis of single-isomer drugs. Most notably, it is a critical precursor in the preparation of Oxiracetam, a nootropic agent belonging to the racetam class . Beyond this, its chiral structure (available in both R- and S-enantiomers) makes it a valuable scaffold for developing compounds with diverse biological activities, including potential antitumor, anesthetic, antispasmodic, anti-inflammatory, and anti-HIV properties . Researchers should handle this compound with appropriate precautions. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and ensure adequate ventilation during use. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGISYQVOGVIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312173
Record name 4-Hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25747-41-5, 62624-29-7
Record name 4-Hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 4-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-pyrrolidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (4R)-4-hydroxypyrrolidin-2-one from D-Malic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its stereochemically defined structure makes it a critical synthon for the development of drugs with improved efficacy and reduced side effects. This in-depth technical guide provides a comprehensive and field-proven methodology for the stereoselective synthesis of (4R)-4-hydroxypyrrolidin-2-one, commencing from the readily available and inexpensive chiral precursor, D-malic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exposition of the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and data presentation to ensure reproducibility and scalability.

Introduction: The Significance of (4R)-4-hydroxypyrrolidin-2-one in Medicinal Chemistry

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] The pyrrolidinone scaffold, particularly its hydroxylated derivatives, is a privileged structure found in a wide array of biologically active molecules. The (4R) stereoisomer of 4-hydroxypyrrolidin-2-one, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including nootropics, anticonvulsants, and antiviral drugs.

The strategic advantage of utilizing D-malic acid as the starting material lies in its inherent chirality, which is judiciously transferred through a series of stereoretentive reactions to the final product. This approach circumvents the need for chiral resolutions or expensive asymmetric catalysts, rendering the synthesis both elegant and economically viable.

Synthetic Strategy: A Four-Step Journey from D-Malic Acid

The synthetic route from D-malic acid to (4R)-4-hydroxypyrrolidin-2-one is a concise and efficient four-step process. The overarching strategy involves the sequential transformation of the two carboxylic acid moieties of D-malic acid, followed by a selective reduction and subsequent intramolecular cyclization.

Synthesis_Workflow D_malic_acid D-Malic Acid Dimethyl_D_malate Dimethyl D-malate D_malic_acid->Dimethyl_D_malate Esterification Diamide (R)-2-Hydroxy- succinic acid diamide Dimethyl_D_malate->Diamide Amidation Amino_acid (R)-4-Amino-3- hydroxybutanoic acid Diamide->Amino_acid Selective Reduction Final_product (4R)-4-hydroxypyrrolidin-2-one Amino_acid->Final_product Intramolecular Cyclization

Caption: Overall synthetic workflow from D-malic acid to (4R)-4-hydroxypyrrolidin-2-one.

Mechanistic Insights and Experimental Protocols

This section delves into the mechanistic underpinnings of each synthetic step and provides detailed, validated experimental protocols.

Step 1: Esterification of D-Malic Acid to Dimethyl D-malate

The initial step involves the protection of both carboxylic acid groups of D-malic acid as methyl esters. This is a crucial activation step that facilitates the subsequent amidation. Fischer-Speier esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and effective method.[5]

Mechanism: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Esterification_Mechanism cluster_0 Esterification of D-Malic Acid D-Malic Acid D-Malic Acid Protonated Carbonyl Protonated Carbonyl D-Malic Acid->Protonated Carbonyl H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate CH3OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester -H2O Dimethyl D-malate Dimethyl D-malate Protonated Ester->Dimethyl D-malate -H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Dimethyl D-malate

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
D-Malic Acid134.0950.0 g0.373 mol
Methanol32.04500 mL-
Sulfuric Acid (conc.)98.085.0 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-malic acid and methanol.

  • Stir the suspension until the D-malic acid is partially dissolved.

  • Carefully add concentrated sulfuric acid dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Dimethyl D-malate as a colorless oil.

Expected Yield: 90-95%

Step 2: Amidation of Dimethyl D-malate to (R)-2-Hydroxy-succinic acid diamide

The diester is then converted to the corresponding diamide by treatment with ammonia. This reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the methoxy groups.

Mechanism: Ammonia, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the amide.

Experimental Protocol: Synthesis of (R)-2-Hydroxy-succinic acid diamide

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Dimethyl D-malate162.1455.0 g0.339 mol
Methanolic Ammonia (7N)-500 mL-

Procedure:

  • In a high-pressure steel reactor, dissolve Dimethyl D-malate in a 7N solution of ammonia in methanol.

  • Seal the reactor and heat the mixture to 80-90 °C for 24-36 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of methanol and diethyl ether to yield (R)-2-Hydroxy-succinic acid diamide as a white crystalline solid.

Expected Yield: 85-90%

Step 3: Selective Reduction of (R)-2-Hydroxy-succinic acid diamide

This is the most critical step of the synthesis, involving the selective reduction of one of the two amide groups to an amine. The use of a borane-dimethyl sulfide complex (BMS) is effective for this transformation. The hydroxyl group at the C2 position is believed to direct the reducing agent to the adjacent amide carbonyl, leading to a regioselective reduction.

Mechanism: The precise mechanism can be complex, but it is proposed that the borane coordinates to the hydroxyl group and the carbonyl oxygen of one amide, forming a cyclic intermediate. This directs the hydride delivery to that specific carbonyl group, leading to its reduction to the amine, while the other amide group remains intact.

Experimental Protocol: Synthesis of (R)-4-Amino-3-hydroxybutanoic acid

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(R)-2-Hydroxy-succinic acid diamide132.1235.0 g0.265 mol
Borane-dimethyl sulfide complex (10 M)-80 mL0.800 mol
Tetrahydrofuran (THF), anhydrous-500 mL-
Methanol32.04200 mL-

Procedure:

  • To a 2 L three-necked round-bottom flask under an inert atmosphere of nitrogen, add the (R)-2-Hydroxy-succinic acid diamide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess BMS by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add fresh methanol (200 mL) and heat to reflux for 1 hour to ensure the complete destruction of borane complexes.

  • Remove the solvent under reduced pressure to obtain the crude (R)-4-Amino-3-hydroxybutanoic acid. This intermediate is often used in the next step without further purification.

Expected Yield: Crude yield is typically high and carried forward.

Step 4: Intramolecular Cyclization to (4R)-4-hydroxypyrrolidin-2-one

The final step is the intramolecular cyclization of the γ-amino acid to the corresponding γ-lactam. This is typically achieved by heating the amino acid, which promotes the condensation reaction with the elimination of water. The use of a high-boiling, inert solvent can facilitate the removal of water and drive the equilibrium towards the product.

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the carboxylic acid carbonyl group. This is followed by the elimination of a water molecule to form the stable five-membered lactam ring.

Cyclization_Mechanism cluster_1 Intramolecular Cyclization Amino Acid Amino Acid Zwitterionic Intermediate Zwitterionic Intermediate Amino Acid->Zwitterionic Intermediate Heat Tetrahedral Intermediate Tetrahedral Intermediate Zwitterionic Intermediate->Tetrahedral Intermediate (4R)-4-hydroxypyrrolidin-2-one (4R)-4-hydroxypyrrolidin-2-one Tetrahedral Intermediate->(4R)-4-hydroxypyrrolidin-2-one -H2O

Caption: Mechanism of intramolecular cyclization to form the lactam.

Experimental Protocol: Synthesis of (4R)-4-hydroxypyrrolidin-2-one

Reagent/SolventMolar Mass ( g/mol )Quantity
Crude (R)-4-Amino-3-hydroxybutanoic acid119.12From previous step
p-Xylene-500 mL

Procedure:

  • To the crude (R)-4-Amino-3-hydroxybutanoic acid in a 1 L round-bottom flask, add p-xylene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating for 12-24 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure (4R)-4-hydroxypyrrolidin-2-one as a white solid.

Expected Yield: 70-80% over two steps.

Characterization Data

The identity and purity of the final product, (4R)-4-hydroxypyrrolidin-2-one, should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ (ppm): 7.4 (s, 1H, NH), 4.8 (d, 1H, OH), 4.1 (m, 1H, CH-OH), 3.2 (dd, 1H, N-CH₂), 2.9 (dd, 1H, N-CH₂), 2.3 (dd, 1H, CO-CH₂), 1.9 (dd, 1H, CO-CH₂)
¹³C NMR (DMSO-d₆)δ (ppm): 175.5 (C=O), 67.0 (CH-OH), 50.0 (N-CH₂), 39.5 (CO-CH₂)
IR (KBr, cm⁻¹)3300-3400 (O-H, N-H stretch), 1680 (C=O stretch, amide)
Mass Spec. (ESI+)m/z: 102.05 [M+H]⁺
Optical Rotation [α]D²⁰ = -45.0° (c 1, H₂O)

Conclusion

This technical guide has detailed a robust and stereoselective synthesis of (4R)-4-hydroxypyrrolidin-2-one from D-malic acid. The presented four-step sequence is characterized by its efficiency, use of readily available starting materials, and preservation of stereochemical integrity. The provided experimental protocols and mechanistic discussions are intended to equip researchers and drug development professionals with the necessary knowledge to confidently reproduce this synthesis and utilize this important chiral building block in their endeavors.

References

(S)-4-Hydroxy-2-pyrrolidone: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery, the pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its unique conformational properties and its ability to serve as a versatile template for introducing diverse functional groups in a stereochemically defined manner. Chiral pyrrolidine derivatives, in particular, are indispensable tools in asymmetric synthesis, allowing for the construction of enantiomerically pure molecules crucial for efficacy and safety.

Among the vast library of chiral building blocks derived from the "chiral pool," (S)-4-hydroxy-2-pyrrolidone, often abbreviated as (S)-HOP, emerges as a particularly valuable and versatile intermediate.[2] This bifunctional molecule, possessing a lactam and a stereodefined secondary alcohol, offers two distinct points for chemical modification. This guide, intended for synthetic chemists and drug development professionals, provides an in-depth exploration of (S)-4-hydroxy-2-pyrrolidone, covering its synthesis, strategic manipulation, and application in the construction of complex, high-value bioactive molecules. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.

Core Characteristics and Physicochemical Properties

(S)-4-hydroxy-2-pyrrolidone is a white crystalline solid whose utility is anchored in its well-defined three-dimensional structure. The (S)-configuration at the C4 position provides a crucial stereochemical handle for subsequent transformations. A systematic study has shown that the racemic form, (±)-4-hydroxy-2-pyrrolidone, exists as a conglomerate, meaning a mechanical mixture of separate (R) and (S) enantiomer crystals, which can be resolved through preferential crystallization.[3][4]

PropertyValueReference
IUPAC Name (4S)-4-hydroxypyrrolidin-2-oneN/A
CAS Number 68108-18-9[5]
Molecular Formula C₄H₇NO₂N/A
Molecular Weight 101.10 g/mol N/A
Melting Point 156-159 °C[4]
Appearance White to off-white crystalline powderN/A
Solubility Miscible with water and polar organic solvents like isopropanol.[3][4]

Strategic Synthesis of (S)-4-Hydroxy-2-pyrrolidone

The accessibility of enantiopure (S)-HOP is paramount to its utility. Several synthetic strategies have been developed, ranging from biocatalytic methods to multi-step chemical syntheses. The choice of route often depends on the desired scale, cost, and available starting materials.

Biocatalytic Regio- and Stereoselective Hydroxylation

One of the most elegant approaches involves the direct hydroxylation of N-substituted 2-pyrrolidones using whole-cell biocatalysts. This method capitalizes on the exquisite selectivity of enzymes to install the hydroxyl group at the C4 position with the desired (S)-stereochemistry.

Causality: The use of a biocatalyst like Sphingomonas sp. HXN-200 is driven by the need to overcome the challenge of selectively functionalizing an unactivated C-H bond.[6][7] Traditional chemical methods would require multi-step sequences involving protecting groups and harsh reagents, whereas this enzymatic process achieves the transformation in a single, highly selective step under mild conditions, often yielding exceptional enantiomeric excess (>99% ee).[6][7]

G cluster_0 Biocatalytic Synthesis of (S)-HOP Precursor cluster_1 Deprotection start N-Benzyl-2-pyrrolidinone reagent Sphingomonas sp. HXN-200 (Whole-cell biocatalyst) >99% ee start->reagent product (S)-N-Benzyl-4-hydroxy-2-pyrrolidone deprotection Hydrogenolysis (e.g., H₂, Pd/C) product->deprotection reagent->product final_product (S)-4-Hydroxy-2-pyrrolidone ((S)-HOP) deprotection->final_product

Caption: Biocatalytic synthesis of an (S)-HOP precursor.

Chemical Synthesis from Achiral Precursors

Chemical routes often begin with readily available, inexpensive starting materials. A scalable, one-pot process has been described starting from (±)-4-amino-3-hydroxybutyric acid.[6]

  • N-Protection and Cyclization: The process begins with the protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group, followed by intramolecular cyclization to form N-Boc-4-hydroxy-2-pyrrolidinone.[6]

  • Resolution: Since the starting material is racemic, a resolution step is required to isolate the desired (S)-enantiomer. This can be achieved via diastereomeric salt formation or, as noted earlier, by preferential crystallization of the final product.[3][4]

Another approach involves the regioselective reduction of 5-substituted pyrrolidine-2,4-diones (tetramic acids).[8][9]

Causality: The choice of sodium borohydride (NaBH₄) as the reducing agent is critical for this transformation. It is a mild hydride donor that selectively reduces the more electrophilic C4-carbonyl group of the tetramic acid intermediate, leaving the C2-lactam carbonyl untouched. This regioselectivity is key to forming the desired this compound scaffold.[8][9]

Key Chemical Transformations and Protecting Group Strategies

The synthetic power of (S)-HOP lies in the differential reactivity of its functional groups. A well-designed protecting group strategy is essential to selectively manipulate one site while leaving the other intact.

Orthogonal Protecting Group Strategy

Orthogonal protection refers to the use of protecting groups that can be removed under distinct, non-interfering conditions.[10] This allows for precise, stepwise functionalization of the molecule.

  • N-Protection (Lactam): The lactam nitrogen is moderately nucleophilic. It is commonly protected as a carbamate.

    • tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but is easily removed with acid (e.g., TFA, HCl).[11]

    • Benzyloxycarbonyl (Cbz): Stable to acid and base, but removed under neutral conditions via hydrogenolysis (H₂, Pd/C).[11]

  • O-Protection (Hydroxyl): The secondary alcohol is a nucleophile and a proton donor. It is typically protected as a silyl ether.

    • tert-Butyldimethylsilyl (TBS/TBDMS): A robust group, stable to many reaction conditions but readily cleaved by fluoride sources (e.g., TBAF).

    • tert-Butyldiphenylsilyl (TBDPS): Offers even greater steric bulk and stability compared to TBS, particularly under acidic conditions.

G HOP (S)-HOP N_Boc N-Boc-(S)-HOP (O-unprotected) HOP->N_Boc (Boc)₂O O_TBS O-TBS-(S)-HOP (N-unprotected) HOP->O_TBS TBSCl, Imidazole Dual N-Boc, O-TBS-(S)-HOP (Fully Protected) N_Boc->Dual TBSCl, Imidazole O_TBS->Dual (Boc)₂O R1_O Functionalize -OH group Dual->R1_O Remove Boc (Acid, e.g., TFA) R2_N Functionalize -NH group Dual->R2_N Remove TBS (Fluoride, e.g., TBAF) Final_O O-Functionalized Product R1_O->Final_O Final_N N-Functionalized Product R2_N->Final_N

Caption: Orthogonal protection of (S)-4-hydroxy-2-pyrrolidone.

Core Reactions of the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-oxo-2-pyrrolidone. Causality: Mild conditions using reagents like Dess-Martin periodinane (DMP) or Swern oxidation are preferred to avoid over-oxidation or side reactions elsewhere in the molecule. The resulting ketone is a valuable electrophile for introducing new carbon-carbon or carbon-heteroatom bonds.

  • Stereochemical Inversion: The stereochemistry of the hydroxyl group can be inverted from (S) to (R) using a Mitsunobu reaction. Causality: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) proceeds via an SN2 mechanism, which inherently results in the inversion of stereochemistry at the reacting center. This provides access to the (R)-4-hydroxy-2-pyrrolidone diastereomer, dramatically expanding the synthetic utility of the original chiral pool starting material.

  • Activation and Displacement: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) to allow for nucleophilic displacement, introducing functionalities like azides, halides, or thiols at the C4 position.

Applications in Pharmaceutical Synthesis

The true value of (S)-HOP is demonstrated by its successful application in the total synthesis of complex drugs. The pyrrolidine scaffold is a key component in antiviral, antibacterial, and CNS-active agents.[5][12]

Case Study: Synthesis of Antibiotic Precursors

(S)-4-hydroxy-2-pyrrolidone is a key precursor for various bioactive products, including the oral antibiotic CS-834.[6] The synthesis of carbapenem antibiotics such as Meropenem also relies on precursors derived from chiral 4-hydroxypyrrolidine structures.[12] The stereocenter at C4 is critical for establishing the correct stereochemistry in the final antibiotic molecule, which in turn is essential for its binding to bacterial targets and overall efficacy.

G HOP (S)-HOP Protected N,O-Protected (S)-HOP HOP->Protected 1. Protection Modified Intermediate A (Side chain addition) Protected->Modified 2. Multi-step functionalization Cyclized Intermediate B (Ring formation) Modified->Cyclized 3. Key cyclization Final Carbapenem Core Structure Cyclized->Final 4. Deprotection & Final modifications

Caption: Generalized workflow for antibiotic synthesis from (S)-HOP.

Case Study: Synthesis of Nootropic Agents

(S)-HOP is a precursor to the nootropic (cognitive-enhancing) agent Oxiracetam.[6] The synthesis showcases the direct utility of the core scaffold, where the hydroxyl group and lactam structure are retained in the final drug molecule.

Detailed Experimental Protocols

The following protocols are provided as validated, representative procedures for the manipulation of (S)-4-hydroxy-2-pyrrolidone.

Protocol 1: N-Boc Protection of (S)-4-Hydroxy-2-pyrrolidone

  • Objective: To protect the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic for subsequent reactions at the hydroxyl group.

  • Materials:

    • (S)-4-hydroxy-2-pyrrolidone (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-4-hydroxy-2-pyrrolidone in acetonitrile.

    • Add DMAP and (Boc)₂O to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring for completion by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: O-TBS Protection of N-Boc-(S)-4-Hydroxy-2-pyrrolidone

  • Objective: To protect the C4 hydroxyl group as a silyl ether, allowing for subsequent manipulations of the lactam functionality after potential Boc group removal.

  • Materials:

    • N-Boc-(S)-4-hydroxy-2-pyrrolidone (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

    • Imidazole (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-(S)-4-hydroxy-2-pyrrolidone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole, followed by TBSCl, to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous MgSO₄ and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion

(S)-4-Hydroxy-2-pyrrolidone is more than just a simple chiral molecule; it is a strategic platform for the efficient construction of complex, stereochemically rich pharmaceutical targets. Its bifunctional nature, coupled with the ability to employ robust and orthogonal protecting group strategies, provides chemists with a reliable and versatile tool for asymmetric synthesis. From biocatalytic production to its central role in the synthesis of antibiotics and CNS agents, (S)-HOP continues to be a building block of high importance in the ongoing quest for novel therapeutics. Understanding the rationale behind its synthesis and manipulation is key to unlocking its full potential in next-generation drug development.

References

4-Hydroxy-2-pyrrolidone chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-2-pyrrolidone: Chemical Properties, Reactivity, and Applications

Introduction: The Versatility of a Core Heterocycle

This compound is a bifunctional cyclic amide (lactam) that serves as a pivotal building block in modern organic synthesis and drug development. Its structure, featuring a chiral center at the 4-position, a reactive secondary hydroxyl group, and a stable lactam ring, makes it a highly valuable and versatile intermediate. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, chemists, and professionals in the pharmaceutical and material science sectors. Understanding the nuances of this compound is crucial for leveraging its full potential in the creation of novel antibiotics, antidepressants, and advanced biocompatible materials.[1][2][3]

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the structural, physical, and spectroscopic characteristics of this compound.

Molecular Structure and Identification

This compound, also known as 4-hydroxypyrrolidin-2-one, is a five-membered lactam ring bearing a hydroxyl group. The presence of a stereocenter at the C4 position means it exists as two enantiomers, (R) and (S), as well as a racemic mixture.

  • IUPAC Name: 4-hydroxypyrrolidin-2-one[4]

  • Molecular Formula: C₄H₇NO₂[4][5]

  • CAS Numbers:

    • Racemic: 25747-41-5[5]

    • (R)-enantiomer: 22677-21-0[4][6]

    • (S)-enantiomer: 68108-18-9[3][7][8]

Key Physicochemical Data

The compound's physical properties dictate its handling, solubility, and purification strategies. It is typically a white to light yellow crystalline powder.[5] A systematic study has shown that the racemic form of this compound exists as a conglomerate, which is a mechanical mixture of separate enantiomeric crystals, a crucial factor for its successful optical resolution by preferential crystallization.[9][10]

PropertyValueSource(s)
Molecular Weight 101.11 g/mol [4][5]
Melting Point 119-123 °C (Racemic)[5]
155-160 °C ((R)-enantiomer)[11]
156-159 °C ((S)-enantiomer)[3][7]
Solubility Slightly soluble in water[7][11][12]
pKa (predicted)13.62 ± 0.20[7][12]
XLogP3 -1.4[4][8]
Appearance White to light yellow powder or crystal[5]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound. While raw spectra should be run for each new batch, the expected patterns are well-defined.[13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the protons on the pyrrolidone ring and the hydroxyl and amine groups. Key signals include the proton at the chiral center (CH-OH), the two diastereotopic protons on the adjacent CH₂ group, and the proton on the CH₂ group next to the nitrogen. The NH and OH protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals: one for the carbonyl carbon (C=O) at the lowest field, one for the carbon bearing the hydroxyl group (C-OH), and two signals for the other methylene carbons in the ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong, broad peak around 3200-3400 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. A sharp, intense peak around 1660-1700 cm⁻¹ is indicative of the C=O stretch of the five-membered lactam ring.[14]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (101.11). Fragmentation patterns can help confirm the structure, often involving the loss of water or parts of the alkyl chain.[15][16]

Part 2: Chemical Reactivity and Stability

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the secondary hydroxyl group and the cyclic amide (lactam).

Reactivity Profile
  • Reactions at the Hydroxyl Group: The secondary alcohol is a nucleophile and can undergo standard alcohol reactions such as esterification with acyl chlorides or carboxylic acids (under activating conditions) and etherification (e.g., Williamson ether synthesis). These reactions are fundamental for incorporating the pyrrolidone scaffold into larger molecules.

  • Reactions at the Lactam: The lactam is relatively stable but can be manipulated.

    • N-Alkylation/Acylation: The N-H bond can be deprotonated with a suitable base, and the resulting anion can react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives.

    • Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed, leading to a ring-opening reaction to form 4-amino-3-hydroxybutyric acid.

  • Regioselective Reduction: The carbonyl of the lactam is less reactive than a ketone. However, strong reducing agents can reduce it. More relevant is the regioselective reduction of a related precursor, pyrrolidine-2,4-dione (a tetramic acid), where sodium borohydride (NaBH₄) selectively reduces one carbonyl group to furnish the this compound core.[1][2] This is a key step in its synthesis.

Reactivity_Profile cluster_hydroxyl Hydroxyl Group Reactions cluster_lactam Lactam Group Reactions main This compound ester Ester Derivative main->ester Acyl Chloride / Base ether Ether Derivative main->ether Alkyl Halide / Base n_alkyl N-Alkylated Product main->n_alkyl 1. Strong Base 2. Alkyl Halide ring_open Ring-Opened Product (4-amino-3-hydroxybutyric acid) main->ring_open Strong Acid/Base Heat

Caption: Key reaction pathways of this compound.

Stability and Storage

Proper storage is critical to maintain the integrity of the compound.

  • General Stability: It is stable under recommended storage conditions, which typically involve keeping containers tightly closed in a dry, cool, and well-ventilated place.[6] For long-term storage, refrigeration (2-8 °C) is often recommended.[5]

  • Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can induce degradation or unwanted reactions.[6]

  • Thermal Decomposition: When heated to decomposition, it can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6]

  • Degradation Pathways: Like other pyrrolidone derivatives, degradation can be accelerated by oxygen, high temperatures, and the presence of metals.[17] Oxidative degradation can lead to ring-opening and the formation of various byproducts.[18]

Part 3: Synthesis and Purification Protocols

The synthesis of this compound, particularly its enantiomerically pure forms, is a topic of significant interest. Below are summaries of common synthetic approaches and a detailed experimental protocol.

Key Synthetic Strategies
  • From Tetramic Acid Intermediates: A common and effective method involves the synthesis of a 5-substituted pyrrolidine-2,4-dione (tetramic acid) from an N-Boc protected amino acid. This intermediate is then subjected to a regioselective reduction using a mild reducing agent like sodium borohydride (NaBH₄), which preferentially attacks one carbonyl, yielding the desired this compound.[1][2]

  • From 4-Amino-3-hydroxybutyric Acid Derivatives: Another route involves the intramolecular ring-closing reaction (cyclization) of 4-amino-3-hydroxybutyric acid or its esters.[19] The efficiency of this reaction can be significantly improved by adding a catalytic amount of a base, which accelerates the reaction rate and leads to higher yields in shorter times compared to simple thermal cyclization.[19]

Synthesis_Workflow start N-Boc-Amino Acid meldrum Meldrum's Acid EDC, DMAP start->meldrum Step 1: Coupling & Cyclization intermediate Pyrrolidine-2,4-dione (Tetramic Acid Intermediate) meldrum->intermediate reduction Regioselective Reduction NaBH₄, Methanol intermediate->reduction Step 2: Reduction product This compound reduction->product purify Purification (Column Chromatography) product->purify Step 3: Isolation final Pure Product purify->final

Caption: Synthesis workflow from N-Boc-amino acids.

Experimental Protocol: Regioselective Reduction of a Tetramic Acid Intermediate

This protocol is adapted from the synthesis of 4-hydroxy-5-substituted-pyrrolidin-2-ones and illustrates the key reduction step.[1][2]

Objective: To synthesize a this compound derivative via regioselective reduction.

Materials:

  • tert-Butyl 2-isopropyl-3,5-dioxopyrrolidine-1-carboxylate (pyrrolidine-2,4-dione intermediate)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Round bottom flask, magnetic stirrer, ice bath

  • Rotary evaporator

  • Column chromatography setup (silica gel, appropriate solvent system)

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, dissolve the pyrrolidine-2,4-dione intermediate (1.0 eq) in anhydrous methanol. Place the flask in an ice bath and begin stirring to cool the solution to 0°C.

    • Causality Note: Starting the reaction at 0°C helps to control the exothermicity of the hydride reduction and improves the regioselectivity of the reaction, favoring the desired product.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.

    • Expertise Insight: NaBH₄ is a mild reducing agent, which is key to selectively reducing the ketone at the 4-position without affecting the less reactive lactam carbonyl at the 2-position.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 24 hours to ensure completion.

  • Workup: Once the reaction is complete (as monitored by TLC), carefully quench any excess NaBH₄ by the slow addition of acetone or dilute acid. Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the pure this compound product.

    • Self-Validating System: The purity of the final compound must be validated using analytical techniques such as NMR and Mass Spectrometry to confirm its structure and ensure the absence of starting material or byproducts.

Part 4: Applications in Drug Development and Material Science

This compound is more than a laboratory curiosity; it is a key player in the development of functional molecules.

  • Pharmaceutical Intermediate: It is a crucial building block for synthesizing a wide range of bioactive compounds and pharmaceuticals.[3] Its scaffold is found in compounds developed as antibiotic and antidepressant agents.[1][2] For instance, it is an intermediate in the preparation of Oxiracetam, a nootropic drug.[20]

  • Excipient and Formulation Aid: The pyrrolidone structure, particularly in derivatives like N-methyl-2-pyrrolidone (NMP), is known for its excellent solubilizing properties.[21][22][23] this compound can act as a stabilizer or solvent in drug delivery systems, helping to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[5]

  • Biochemical Research and Material Science: The chiral nature and functional groups of the (S)-enantiomer make it a valuable tool for probing biological systems and for creating advanced materials.[24] It can be used in polymerization reactions to form biocompatible polymers suitable for drug delivery systems, medical devices, and tissue engineering.[24]

Part 5: Safety, Handling, and Disposal

As with any chemical reagent, safe handling of this compound is paramount. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

GHS Hazard Identification

The compound is classified as hazardous under the OSHA Hazard Communication Standard.[6]

  • H315: Causes skin irritation[4][6]

  • H319: Causes serious eye irritation[4][6]

  • H335: May cause respiratory irritation[4][6]

Precautionary Measures
CategoryPrecautionary ActionSource(s)
Prevention Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.[6]
Response IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air.[6]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
Disposal Dispose of contents/container to an approved waste disposal plant according to local, state, and federal regulations.[6]

Conclusion

This compound is a foundational molecule whose value is derived from its unique combination of a stable lactam ring, a reactive hydroxyl group, and inherent chirality. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists. From the synthesis of life-altering drugs to the development of next-generation biocompatible polymers, the applications of this versatile building block continue to expand, underscoring the importance of a deep, technical understanding of its behavior.

References

4-Hydroxy-2-pyrrolidone enantiomers physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-2-pyrrolidone Enantiomers

Abstract

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive compounds, including the nootropic agent Oxiracetam.[1][2] The stereochemistry at the C4 position gives rise to two enantiomers, (R)- and (S)-4-Hydroxy-2-pyrrolidone, whose distinct biological activities necessitate their separation and individual characterization. This technical guide provides a comprehensive overview of the core physical properties of these enantiomers, outlines robust analytical methodologies for their differentiation and characterization, and offers insights into the practical implications of these properties for research and development professionals.

Introduction: The Significance of Chirality in this compound

The pyrrolidinone ring is a privileged scaffold in pharmaceutical science. The introduction of a hydroxyl group at the 4-position creates a chiral center, resulting in (R) and (S) enantiomers. As is common with chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a thorough understanding of their individual physical properties is not merely an academic exercise; it is a fundamental requirement for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide delves into the defining characteristics of each enantiomer, providing the foundational knowledge required for their synthesis, separation, and analysis.

Core Physical Properties: A Comparative Analysis

The physical properties of enantiomers are identical, except for their interaction with plane-polarized light. However, their properties differ significantly from the racemic mixture, particularly when the racemate forms a conglomerate, as is the case with this compound.[3][4]

Optical Activity: The Defining Chiral Property

The most direct method for distinguishing between the (R) and (S) enantiomers is by measuring their specific rotation ([α]), which is the angle to which a compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.[5] The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).

  • (R)-(+)-4-Hydroxy-2-pyrrolidone exhibits a positive specific rotation. Reported values include +54° to +60° (c=0.36 in water, 20°C) and +43° (c=1 in ethanol, 23°C).[6]

  • (S)-(-)-4-Hydroxy-2-pyrrolidone exhibits a negative specific rotation of equal magnitude. A reported value is -41° (c=1 in ethanol).[7]

The sign and magnitude of the rotation are definitive indicators of enantiomeric identity and purity.

Thermal Properties and Crystalline Nature

Differential Scanning Calorimetry (DSC) and melting point analysis are crucial for characterizing the solid-state properties of the enantiomers and their mixture.

  • Pure Enantiomers : Both (R)- and (S)-4-Hydroxy-2-pyrrolidone are high-melting crystalline solids, with a reported melting point in the range of 156-159 °C .[1][7]

  • Racemic Mixture (±) : The racemic form has a significantly lower melting point, typically around 120-122 °C .[8][9]

Expert Insight: This melting point depression is a classic indicator that the racemic mixture is a conglomerate —a physical mixture of separate (R) and (S) crystals—rather than a racemic compound (a single crystalline lattice containing both enantiomers).[3][4] This was confirmed through systematic studies involving the construction of a melting point phase diagram and comparison of solid-state FTIR and powder X-ray diffraction (PXRD) patterns of the racemate versus the pure enantiomers.[3][4] The conglomerate nature is of immense practical importance, as it makes the racemate amenable to separation by preferential crystallization.

Data Summary

The key physical properties are summarized below for direct comparison.

Property(R)-(+)-4-Hydroxy-2-pyrrolidone(S)-(-)-4-Hydroxy-2-pyrrolidoneRacemic (±)-4-Hydroxy-2-pyrrolidone
CAS Number 22677-21-0[6]68108-18-9[1]25747-41-5[9]
Appearance White to off-white powder/crystal[6]White to off-white solid[7]White to light yellow powder/crystal[9]
Melting Point 156-159 °C156-159 °C[10]120-122 °C[8]
Specific Rotation ([α]) +54° to +60° (c=0.36, H₂O, 20°C)[6]-41° (c=1, Ethanol)[7]~0° (c=1, H₂O)[9]
Solubility Slightly soluble in water[2]Slightly soluble in water[7]Soluble in water and organic solvents[9]
Molecular Formula C₄H₇NO₂[6]C₄H₇NO₂[10]C₄H₇NO₂[9]
Molecular Weight 101.11 g/mol [2]101.11 g/mol [9]101.11 g/mol [9]

Methodologies for Chiral Characterization and Separation

A multi-faceted approach is required to confirm the identity, purity, and solid-state characteristics of this compound enantiomers.

Polarimetry: Quantifying Optical Purity

Polarimetry is the foundational technique for measuring the optical rotation of a chiral substance. The resulting specific rotation is a direct measure of enantiomeric purity.

  • Sample Preparation: Accurately weigh a sample of the enantiomer (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. The concentration (c) is expressed in g/mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

  • Cell Loading: Rinse and fill the sample cell (of a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

  • Measurement: Place the sample cell in the polarimeter and record the observed rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (c × l) .

Polarimetry_Principle cluster_setup Experimental Setup cluster_light Light Path Light Light Source (e.g., Sodium Lamp) Unpolarized Unpolarized Light Polarizer Fixed Polarizer PlanePolarized Plane-Polarized Light Sample Sample Cell (Path Length l, Conc. c) Rotated Rotated Light (Angle α) Analyzer Rotatable Analyzer Analyzed Analyzed Light Detector Detector Unpolarized->Polarizer Passes Through PlanePolarized->Sample Rotated->Analyzer Measured By Analyzed->Detector Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Data Analysis MP Mobile Phase (Hexane/IPA) Pump Pump MP->Pump Sample Dissolve Sample in Mobile Phase Injector Injector Sample->Injector Pump->Injector Flow Column Chiral Stationary Phase (CSP) Injector->Column Flow Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Integration Peak Integration (Area R, Area S) Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

References

4-Hydroxy-2-pyrrolidone mechanism of action in CNS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-2-pyrrolidone in the Central Nervous System

Executive Summary

This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound within the Central Nervous System (CNS). As direct pharmacological studies on this compound are limited, this document synthesizes evidence from structurally and functionally related molecules, primarily the nootropic drug Oxiracetam, for which this compound is a key structural component, and its parent compound, 2-pyrrolidone. The inferred mechanisms suggest that this compound likely modulates key neurotransmitter systems, including the glutamatergic and cholinergic pathways, and may exert neuroprotective effects. This guide presents the current understanding, proposes detailed experimental protocols for validation, and outlines future research directions to elucidate the precise pharmacological profile of this compound.

Introduction: The Pyrrolidone Scaffold in Nootropics

This compound is a hydrophilic, five-membered lactam ring structure that forms the chemical backbone of several nootropic agents. Its most notable derivative is Oxiracetam, a member of the racetam family of cognitive enhancers.[1] The pyrrolidone nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3] The presence of the hydroxyl group at the 4-position of the pyrrolidone ring in this compound is a key structural feature that likely influences its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and interact with CNS targets.[4]

Inferred Mechanisms of Action in the CNS

The CNS activity of this compound is likely multifaceted. Based on the known pharmacology of Oxiracetam and other related pyrrolidone derivatives, we can infer several potential mechanisms of action.

Modulation of Glutamatergic Neurotransmission

The glutamatergic system is a primary target for many nootropic agents due to its critical role in synaptic plasticity, learning, and memory.

  • Positive Allosteric Modulation of AMPA Receptors: Oxiracetam has been shown to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This modulation enhances the excitatory postsynaptic potentials mediated by these receptors, leading to improved synaptic transmission and plasticity. It is highly probable that the this compound moiety contributes significantly to this activity.

  • Potential for Inhibition of Glutamate Uptake: Certain pyrrolidine-2,4-dicarboxylate diastereomers have demonstrated selective and potent competitive inhibition of high-affinity L-glutamate transport into synaptosomes.[6][7] While the structure of this compound is different, this suggests that the pyrrolidone scaffold can interact with glutamate transporters. Further investigation is warranted to determine if this compound has any significant effect on glutamate reuptake.

glutamatergic_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Influx Ca²⁺ Influx AMPA_Receptor->Ca_Influx HP This compound HP->AMPA_Receptor Positive Allosteric Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity

Caption: Hypothesized modulation of the glutamatergic synapse by this compound.

Modulation of Cholinergic Neurotransmission

The cholinergic system is integral to attention, learning, and memory formation.

  • Enhanced Acetylcholine Release: Oxiracetam is thought to enhance the release of acetylcholine (ACh) in the hippocampus, a key brain region for memory.[8][9] This effect is likely mediated by an increase in the activity of choline acetyltransferase or through modulation of presynaptic potassium channels.

  • Potentiation of α7 Nicotinic Acetylcholine Receptors: The parent compound, 2-pyrrolidone, a metabolite of the nootropic aniracetam, has been shown to potentiate α7 nicotinic acetylcholine receptor (nAChR) responses through a protein kinase C (PKC) dependent pathway.[10] This leads to a long-lasting facilitation of hippocampal synaptic transmission. It is plausible that this compound shares this mechanism.

cholinergic_pathway cluster_presynaptic_chol Presynaptic Terminal cluster_postsynaptic_chol Postsynaptic Terminal ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release alpha7_nAChR α7 nAChR ACh->alpha7_nAChR Binds Ca_Influx_Chol Ca²⁺ Influx alpha7_nAChR->Ca_Influx_Chol HP This compound PKC Protein Kinase C (PKC) HP->PKC Enhances Activity PKC->alpha7_nAChR Phosphorylation Synaptic_Facilitation Synaptic Facilitation Ca_Influx_Chol->Synaptic_Facilitation

Caption: Postulated mechanism of cholinergic potentiation by this compound.

GABAergic System Interactions

Given its structural similarity to γ-amino-β-hydroxybutyric acid (GABOB), a known anticonvulsant, this compound is considered a cyclic GABA-GABOB analogue.[11][12] This suggests a potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS. However, the precise nature of this interaction, whether as a direct agonist, antagonist, or modulator of GABA receptors, remains to be elucidated.

Neuroprotective and Metabolic Enhancement Effects

Oxiracetam exhibits neuroprotective properties, potentially by activating the Akt/mTOR signaling pathway, which is crucial for cell survival and regulation of apoptosis and autophagy.[4][9] Furthermore, Oxiracetam has been shown to increase the synthesis of ATP, the primary cellular energy currency, thereby enhancing brain energy metabolism.[5] These effects are likely attributable, at least in part, to the this compound core structure.

Experimental Validation Protocols

To transition from inferred to evidence-based mechanisms, a series of targeted in vitro and in vivo studies are required.

In Vitro Receptor Binding Assays

This protocol aims to determine the binding affinity of this compound to a panel of CNS receptors.

Methodology:

  • Preparation of Radioligands and Membranes:

    • Synthesize or procure radiolabeled ligands for target receptors (e.g., [³H]AMPA for AMPA receptors, [³H]epibatidine for α7 nAChRs, [³H]muscimol for GABA-A receptors).

    • Prepare cell membrane homogenates from rodent brains or from cell lines expressing the specific receptor subtypes.

  • Binding Assay:

    • Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.

    • Use a non-specific binding control (a high concentration of a known ligand for the target receptor).

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Perform non-linear regression analysis of the competition binding data to determine the Ki (inhibitory constant) of this compound for each receptor.

Patch-Clamp Electrophysiology on Neuronal Cultures

This protocol will assess the functional effects of this compound on ion channels and receptor-mediated currents.

Methodology:

  • Cell Culture:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Electrophysiological Recording:

    • Using the whole-cell patch-clamp technique, record currents elicited by the application of specific agonists (e.g., AMPA, acetylcholine, GABA).

    • Bath-apply this compound at various concentrations and observe its effect on the agonist-evoked currents.

    • To investigate allosteric modulation, co-apply this compound with the agonist.

  • Data Analysis:

    • Measure changes in current amplitude, kinetics (activation and deactivation rates), and desensitization.

    • Construct dose-response curves to determine the EC₅₀ or IC₅₀ of this compound.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol measures the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex) of a rodent.

  • Microdialysis and Drug Administration:

    • After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

    • Collect baseline dialysate samples.

    • Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

    • Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, acetylcholine, GABA) using high-performance liquid chromatography with electrochemical or mass spectrometric detection.

  • Data Analysis:

    • Express post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Western Blot Analysis for Signaling Pathway Activation

This protocol investigates the effect of this compound on intracellular signaling cascades.

Methodology:

  • Cell or Tissue Treatment:

    • Treat neuronal cell cultures or administer this compound to animals and subsequently collect brain tissue from the region of interest.

  • Protein Extraction and Quantification:

    • Lyse the cells or tissue to extract total protein.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of signaling proteins of interest (e.g., p-PKC/PKC, p-Akt/Akt, p-mTOR/mTOR).

    • Incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Summary and Comparison

The following table summarizes the known CNS effects of compounds structurally related to this compound, providing a basis for inferring its potential activities.

CompoundPrimary Inferred MechanismKey CNS Effects
Oxiracetam Positive allosteric modulator of AMPA receptors; enhances ACh release.Improves learning and memory; neuroprotective; enhances brain metabolism.[4][5][8][9]
2-Pyrrolidone Potentiates α7 nAChR responses via a PKC-dependent pathway.Facilitates hippocampal synaptic transmission.[10]
Pyrrolidine-2,4-dicarboxylates Competitive inhibitors of glutamate transport.Reduces extracellular glutamate levels.[6][7]
GABOB GABA receptor agonist.Anticonvulsant effects.[12]

Conclusion and Future Research Directions

While a definitive mechanism of action for this compound in the CNS remains to be fully elucidated, the available evidence from related compounds strongly suggests its potential as a modulator of glutamatergic and cholinergic neurotransmission, with possible interactions with the GABAergic system and neuroprotective properties. Its structural relationship to the well-characterized nootropic Oxiracetam provides a solid foundation for these hypotheses.

Future research should prioritize direct investigation of this compound using the experimental protocols outlined in this guide. A comprehensive receptor binding screen, detailed electrophysiological characterization of its effects on key CNS receptors, and in vivo studies to assess its impact on neurotransmitter dynamics and downstream signaling pathways are essential next steps. Elucidating the precise molecular targets and mechanisms of action of this compound will not only advance our understanding of this compound but also contribute to the rational design of novel nootropic and neuroprotective agents.

References

A Guide to the Synthesis of 4-Hydroxy-2-pyrrolidone from 4-Amino-3-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hydroxy-2-pyrrolidone

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, five-membered lactam structure, featuring a hydroxyl group, makes it a valuable chiral building block for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound through the intramolecular cyclization of 4-amino-3-hydroxybutyric acid (GABOB), a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The focus is on providing a deep understanding of the reaction, from its mechanistic underpinnings to a detailed, field-proven experimental protocol.

Core Synthesis Strategy: Intramolecular Lactamization

The transformation of 4-amino-3-hydroxybutyric acid to this compound is a classic example of an intramolecular cyclization, specifically a lactamization. This reaction involves the formation of a cyclic amide (a lactam) from an amino acid. While the cyclization can occur through simple heating, the reaction is often slow and can lead to the formation of byproducts. To achieve high yield, selectivity, and a rapid reaction rate, a catalyzed approach is preferable.

The Rationale for Base Catalysis

The key to an efficient lactamization of 4-amino-3-hydroxybutyric acid lies in the use of a base catalyst. The reaction is typically carried out on an ester derivative of the starting material, such as methyl or ethyl 4-amino-3-hydroxybutyrate. The base, commonly an alkoxide like sodium methoxide, plays a crucial role in activating the nucleophile.

The mechanism of this base-catalyzed cyclization can be understood through the following steps:

  • Deprotonation of the Amine: The basic catalyst (e.g., methoxide ion) deprotonates the primary amine of the 4-amino-3-hydroxybutyrate. This increases the nucleophilicity of the nitrogen atom, making it a more potent attacker.

  • Intramolecular Nucleophilic Acyl Substitution: The resulting highly nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester group within the same molecule. This forms a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate and Lactam Formation: The tetrahedral intermediate collapses, expelling the alkoxy group (e.g., methoxide) as a leaving group and forming the stable five-membered lactam ring of this compound. The catalyst is regenerated in this step.

This catalytic cycle is highly efficient, allowing the reaction to proceed rapidly and with high selectivity towards the desired product.

Visualizing the Reaction Pathway

The following diagram illustrates the base-catalyzed intramolecular cyclization of a 4-amino-3-hydroxybutyrate ester to this compound.

reaction_pathway cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Final Product start 4-Amino-3-hydroxybutyrate Ester intermediate Tetrahedral Intermediate start->intermediate Intramolecular Nucleophilic Attack product This compound intermediate->product Collapse of Intermediate leaving_group Alcohol (e.g., Methanol) intermediate->leaving_group Elimination catalyst Base Catalyst (e.g., NaOMe) catalyst->start Deprotonation

Caption: Base-catalyzed synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution leads to a high-purity product with identifiable characteristics. The procedure is adapted from established methods and emphasizes safety and reproducibility.[1]

Materials and Reagents
  • Ethyl (S)-4-amino-3-hydroxybutyrate (or other suitable ester)

  • Methanol (anhydrous)

  • Sodium methoxide (28% solution in methanol or solid)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for recrystallization, optional)

  • Palladium on carbon (5% Pd/C) (if starting from an azido precursor)

  • Hydrogen gas (if starting from an azido precursor)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Instrumentation for product characterization (NMR, IR, MS)

Step-by-Step Methodology

Part 1: Preparation of the Starting Material (if necessary)

This protocol assumes the availability of an ester of 4-amino-3-hydroxybutyric acid. A common precursor is the corresponding 4-azido-3-hydroxybutyrate ester, which can be reduced to the amine.

  • Reduction of the Azide (if applicable):

    • Dissolve ethyl (S)-4-azido-3-hydroxybutyrate in methanol in a round-bottom flask.

    • Carefully add 5% palladium on carbon catalyst to the solution.

    • Purge the flask with an inert gas, then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. The resulting filtrate contains the ethyl (S)-4-amino-3-hydroxybutyrate and is used directly in the next step.

Part 2: Base-Catalyzed Cyclization

  • Reaction Setup:

    • To the methanolic solution of ethyl (S)-4-amino-3-hydroxybutyrate, add a catalytic amount of a 28% sodium methoxide solution in methanol.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux with stirring.

    • The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). A reaction time of 15-30 minutes is often sufficient.[1]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.

Part 3: Purification by Recrystallization

The choice of solvent for recrystallization is crucial for obtaining high-purity this compound, especially for enhancing optical purity if a single enantiomer is desired.[1]

  • Solvent Selection: Ethanol is an effective solvent for recrystallizing this compound.[1] A mixture of ethanol and ethyl acetate can also be used.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: The NMR spectra should show the characteristic peaks corresponding to the protons and carbons of the this compound structure.

    • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the lactam carbonyl group (around 1680-1700 cm⁻¹) and a broad absorption for the hydroxyl group (around 3200-3500 cm⁻¹).

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (101.11 g/mol ).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material Ethyl (S)-4-amino-3-hydroxybutyrate[1]
Catalyst Sodium methoxide[1]
Solvent Methanol[1]
Reaction Temperature Reflux[1]
Reaction Time 15 minutes[1]
Yield (Crude) >90%-
Purification Method Recrystallization from ethanol[1]
Yield (Purified) 67-83%[1]
Melting Point 154-158 °C[1]
Optical Purity (ee) Can be improved from ~80% to >99% by recrystallization[1]

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start with 4-Amino-3-hydroxybutyrate Ester reduction Reduction of Azide (if applicable) start->reduction cyclization Base-Catalyzed Cyclization start->cyclization reduction->cyclization workup Solvent Removal cyclization->workup recrystallization Recrystallization workup->recrystallization filtration Filtration & Drying recrystallization->filtration analysis Characterization (NMR, IR, MS, MP) filtration->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The base-catalyzed intramolecular cyclization of 4-amino-3-hydroxybutyric acid esters is a robust and efficient method for the synthesis of this compound. This guide has provided a detailed, scientifically grounded protocol, complete with mechanistic insights and validation criteria, to enable researchers and drug development professionals to confidently produce this valuable chiral intermediate. The principles outlined herein can be adapted and optimized for specific applications, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

biological activity of 4-hydroxy-2-pyrrolidone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-2-Pyrrolidone Derivatives

Foreword

The pyrrolidone ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its saturated, non-planar structure provides a three-dimensional framework ideal for creating stereochemically complex molecules that can precisely interact with biological targets.[3] Among its many variations, the this compound core has emerged as a particularly versatile and privileged structure. This guide offers a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental designs and present validated protocols to ensure scientific integrity and practical applicability.

The this compound Scaffold: Synthesis and Significance

The this compound moiety is a valuable chiral building block and a key intermediate in the synthesis of numerous therapeutic agents, including antibiotic, antidepressant, antiviral, and anticancer drugs.[4][5][6] Its utility stems from the presence of multiple functional groups—a lactam, a hydroxyl group, and various points for substitution—that can be strategically modified to tune pharmacological properties.

Synthetic Strategy: From Amino Acids to Chiral Lactams

A robust and common method for synthesizing this compound derivatives involves a multi-step process starting from readily available N-protected amino acids. This approach allows for the introduction of chirality early in the synthesis, which is often critical for biological efficacy.[5] A representative pathway proceeds via the formation of pyrrolidine-2,4-diones (tetramic acid intermediates), followed by a regioselective reduction.[4][6]

Rationale for Method Selection: This pathway is advantageous due to the use of cost-effective starting materials and well-established reaction mechanisms. The use of a tert-butoxycarbonyl (Boc) protecting group for the amino acid prevents unwanted side reactions, while the Meldrum's acid-mediated cyclization provides an efficient route to the key tetramic acid intermediate.[4] The final reduction step with sodium borohydride (NaBH₄) is a mild and selective method for converting the C4-keto group to the desired hydroxyl group.[6]

G A N-Boc-Amino Acid D Pyrrolidine-2,4-dione (Tetramic Acid Intermediate) A->D 1. Activation B Meldrum's Acid B->D 2. Condensation & Cyclization C Carboxyl Activating Agent (e.g., EDC.HCl) C->D E Regioselective Reduction (e.g., NaBH4 in Methanol) D->E Reduction F This compound Derivative E->F

Caption: Generalized workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 5-Substituted 4-Hydroxy-2-pyrrolidones[4][6]
  • Activation & Cyclization: To a solution of N-Boc-protected amino acid (1.0 eq) and Meldrum's acid (1.1 eq) in dichloromethane (DCM), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrolidine-2,4-dione intermediate.

  • Purify the intermediate using column chromatography on silica gel.

  • Reduction: Dissolve the purified pyrrolidine-2,4-dione (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding acetic acid, then concentrate the mixture.

  • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify the final this compound derivative by column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant and Nootropic Activities

Perhaps the most well-known application of the pyrrolidone scaffold is in central nervous system (CNS) disorders. This legacy began with piracetam, the first "nootropic" drug, and has evolved into potent anticonvulsants like levetiracetam.[7][8] Research has shown that strategic substitution on the this compound ring can significantly enhance this activity.

Mechanism of Action: Beyond Racetams

While early racetams were thought to modulate neurotransmission, newer derivatives have more defined mechanisms.[8] Levetiracetam and its analogs bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. However, other pyrrolidone derivatives, particularly those with bulky substituents, have been shown to interact with neuronal voltage-gated sodium and calcium channels, which are critical targets for controlling neuronal hyperexcitability in epilepsy.[9][10][11]

Expert Insight: The shift from broad-acting nootropics to targeted anticonvulsants highlights a key principle in drug design: increasing structural complexity and optimizing stereochemistry can transform a modestly active scaffold into a highly potent and selective therapeutic agent. The introduction of a substituent at the 4-position of the pyrrolidone ring was a critical discovery, leading to compounds with significantly improved potency over levetiracetam.[9]

G Neuron Presynaptic Neuron ActionPotential Action Potential Channels Na+ Channels Ca2+ Channels ActionPotential->Channels:na Depolarization Vesicles Synaptic Vesicles (containing Neurotransmitters) Channels:ca->Vesicles Influx triggers Synapse Synaptic Cleft Vesicles->Synapse Neurotransmitter Release PostNeuron Postsynaptic Neuron Synapse->PostNeuron Signal Propagation Derivative This compound Derivative Derivative->Channels Inhibits G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Derivative This compound Derivative Derivative->COX Inhibits Derivative->LOX Inhibits

References

The Synthesis and Characterization of 4-Hydroxy-2-Pyrrolidone: A Technical Guide for Chemical Researchers and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of 4-hydroxy-2-pyrrolidone, a pivotal heterocyclic compound. Valued for its role as a versatile chiral building block, this molecule is a key intermediate in the synthesis of a range of pharmaceuticals, including nootropic agents and antibiotics. This document is designed to equip researchers, scientists, and drug development professionals with the necessary technical details and field-proven insights to effectively work with this important compound.

Introduction: The Significance of this compound

This compound, a derivative of pyrrolidinone, has garnered significant attention in the scientific community due to its utility in the development of novel therapeutics. Its structural features, including a chiral center and multiple functional groups, make it an ideal starting material for the synthesis of complex molecular architectures. The enantiomers of this compound are particularly valuable, with the (S)-enantiomer serving as a precursor for certain antibiotics and the (R)-enantiomer being utilized in the synthesis of antidepressant agents.[1][2] The compound's applications also extend into biochemical research and material science, where it is used to probe biological processes and create novel biocompatible polymers.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the desired stereochemistry, scalability, and the availability of starting materials. Two of the most prevalent and effective methods are detailed below.

Synthesis from N-Boc-Protected Amino Acids

A common and reliable method for the synthesis of this compound derivatives involves a two-step sequence starting from readily available N-Boc-protected amino acids.[1][2] This approach leverages a Meldrum's acid-mediated reaction followed by a regioselective reduction.

The causality behind this experimental choice lies in the high reactivity of Meldrum's acid, which facilitates the initial acylation and subsequent cyclization to form a tetramic acid intermediate. The use of a tert-butoxycarbonyl (Boc) protecting group is crucial to prevent unwanted side reactions at the amino group during the initial activation and coupling steps. The subsequent reduction of the tetramic acid with a mild reducing agent like sodium borohydride allows for the selective reduction of one of the carbonyl groups to the desired hydroxyl functionality.

Synthesis_from_N_Boc_Amino_Acid Start N-Boc-Amino Acid EDC_DMAP EDC.HCl, DMAP Dichloromethane Start->EDC_DMAP Meldrums_Acid Meldrum's Acid Meldrums_Acid->EDC_DMAP Tetramic_Acid Tetramic Acid Intermediate EDC_DMAP->Tetramic_Acid Acylation & Cyclization NaBH4 Sodium Borohydride Methanol Tetramic_Acid->NaBH4 Product N-Boc-4-hydroxy- 2-pyrrolidone NaBH4->Product Regioselective Reduction Deprotection Acidic Workup Product->Deprotection Final_Product This compound Deprotection->Final_Product Boc Removal

Caption: Synthesis of this compound from N-Boc-amino acids.

Synthesis from 4-Amino-3-hydroxybutyric Acid Derivatives

An alternative and often more direct route to this compound involves the intramolecular cyclization of 4-amino-3-hydroxybutyric acid or its ester derivatives.[3] This method can be particularly advantageous for producing optically active forms of the target molecule.

The underlying principle of this approach is a base-catalyzed intramolecular amidation. The use of a base promotes the deprotonation of the amino group, increasing its nucleophilicity and facilitating the attack on the ester carbonyl, leading to ring closure. This method can be highly efficient and can proceed under mild conditions, often at room temperature.[3]

Synthesis_from_GABOB Start 4-Azido-3-hydroxybutyric acid ester Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Start->Reduction Intermediate 4-Amino-3-hydroxybutyric acid ester Reduction->Intermediate Azide Reduction Base_Catalyst Base Catalyst (e.g., NaOMe) Intermediate->Base_Catalyst Final_Product This compound Base_Catalyst->Final_Product Intramolecular Cyclization

Caption: Synthesis of this compound from 4-amino-3-hydroxybutyric acid derivatives.

Isolation and Purification Protocols

The successful isolation and purification of this compound are critical to obtaining a product of high purity, which is essential for its intended applications, particularly in drug development. The two primary methods employed are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile technique for purifying the crude product from the synthesis reaction.[1] The choice of the stationary phase (typically silica gel) and the mobile phase (a solvent system) is crucial for achieving good separation.

A commonly used solvent system for the purification of this compound derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[1] The polarity of the solvent mixture is adjusted to achieve an optimal retention factor (Rf) for the desired compound on a thin-layer chromatography (TLC) plate, typically in the range of 0.2-0.4.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity solvent (e.g., petroleum ether).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle of this method is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

For this compound, ethanol has been reported as an effective solvent for recrystallization.[3] The crude solid is dissolved in a minimal amount of hot ethanol, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Structural Characterization

The unambiguous identification and confirmation of the structure of synthesized this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (Typical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3m1HH-4
~3.3dd1HH-5a
~3.0dd1HH-5b
~2.5dd1HH-3a
~2.2dd1HH-3b
Broads1HOH
Broads1HNH

¹³C NMR Spectral Data (Typical)

Chemical Shift (δ, ppm)Assignment
~175C=O (C-2)
~68C-OH (C-4)
~45CH₂ (C-5)
~40CH₂ (C-3)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl) and N-H stretch (amide)
~1680C=O stretch (amide I)
~1050C-O stretch (hydroxyl)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at m/z = 101.

Conclusion

This technical guide has provided a detailed overview of the synthesis, isolation, and characterization of this compound. The methodologies described herein are robust and have been validated in the field, offering researchers and drug development professionals a solid foundation for working with this important synthetic intermediate. The provided protocols and characterization data serve as a valuable resource for ensuring the quality and purity of this compound in various research and development applications.

References

enantioselective synthesis of (S)-4-hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-4-Hydroxy-2-pyrrolidone

Abstract

(S)-4-hydroxy-2-pyrrolidone is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmaceuticals, including nootropic agents like oxiracetam and potent antibiotics.[1][2] Its stereochemically defined structure, featuring a hydroxyl group at the C4 position, necessitates precise control during synthesis to ensure enantiopurity, which is critical for biological activity and regulatory approval. This guide provides a comprehensive overview of the principal enantioselective strategies for its synthesis, tailored for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical execution of biocatalytic methods, chiral pool-based syntheses, and asymmetric catalytic approaches, offering field-proven insights into the causality behind experimental choices and providing validated protocols.

The Strategic Importance of (S)-4-Hydroxy-2-pyrrolidone

The pyrrolidine ring is a privileged scaffold in numerous natural products and FDA-approved drugs.[3] The specific enantiomer, (S)-4-hydroxy-2-pyrrolidone, provides a versatile synthetic handle. The secondary alcohol can be further functionalized or used to direct subsequent transformations, while the lactam moiety offers sites for N-alkylation or ring-opening reactions. Its utility as a precursor to high-value compounds drives the continuous development of efficient, scalable, and stereocontrolled synthetic routes.[1] The primary challenge lies in establishing the stereocenter at the C4 position with high enantiomeric excess (ee), which has been addressed through several distinct and powerful methodologies.

Core Synthetic Strategies: A Comparative Exploration

The synthesis of enantiopure (S)-4-hydroxy-2-pyrrolidone can be broadly categorized into three main approaches: leveraging the inherent selectivity of enzymes, utilizing nature's pre-existing chiral molecules, and constructing the chiral center through catalyst-controlled reactions.

Biocatalytic Approaches: Precision through Enzymatic Chemistry

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and neutral pH), minimizing side reactions and the need for protecting groups.

A. Regio- and Stereoselective Hydroxylation

One of the most elegant biocatalytic methods is the direct hydroxylation of a prochiral pyrrolidin-2-one substrate. This approach achieves C-H activation with remarkable precision. Whole-cell biocatalysts, such as the bacterium Sphingomonas sp. HXN-200, have been successfully employed to hydroxylate N-substituted pyrrolidin-2-ones, affording the corresponding (S)-4-hydroxy derivatives with excellent enantiopurity (>99% ee).[1] The enzymatic machinery within the microorganism precisely controls both the position (regioselectivity) and the stereochemical outcome (enantioselectivity) of the oxidation.

B. Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a robust technique for separating a racemic mixture. In this context, a racemic mixture of a 4-hydroxy-2-pyrrolidone precursor is treated with an enzyme, typically a lipase, that selectively acylates one enantiomer at a different rate than the other.[4] For example, the (R)-enantiomer might be rapidly acylated, leaving the desired (S)-enantiomer as the unreacted alcohol. The acylated product and the remaining alcohol are chemically distinct and can be easily separated. While the theoretical maximum yield for the desired enantiomer is 50%, this method is highly effective for achieving high optical purity.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Chiral Pool Synthesis: Building from Nature's Templates

The chiral pool strategy leverages readily available and inexpensive enantiopure starting materials, such as amino acids or hydroxy acids.[5] The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final product, obviating the need for an asymmetric induction step.

A. Synthesis from L-Malic Acid

L-Malic acid is an excellent precursor as it possesses the required (S)-stereochemistry at the carbon that will become C4 of the pyrrolidinone ring. A typical sequence involves the conversion of the C1 carboxylic acid to an amine precursor and the C4 carboxylic acid to a group that can participate in cyclization.

B. Synthesis from (S)-4-Amino-3-hydroxybutyric Acid (GABOB)

Perhaps the most direct chiral pool route is the intramolecular cyclization of (S)-4-amino-3-hydroxybutyric acid or its corresponding esters.[6] This reaction proceeds via nucleophilic attack of the amino group onto the ester carbonyl. The reaction rate is often slow but can be significantly accelerated by the addition of a base catalyst, such as sodium methoxide. This method is highly atom-economical and is amenable to large-scale production.[6]

G Start (S)-4-Amino-3-hydroxybutyrate (Chiral Pool) Transition Intramolecular Nucleophilic Attack Start->Transition Catalyst Base Catalyst (e.g., NaOMe) Catalyst->Transition Accelerates Product (S)-4-Hydroxy-2-pyrrolidone Transition->Product Ring Closure Byproduct Methanol (Byproduct) Transition->Byproduct

Caption: Base-catalyzed cyclization from a chiral pool precursor.

Asymmetric Synthesis: Creating Chirality on Demand

Asymmetric synthesis involves the conversion of a prochiral substrate into a chiral product using a chiral catalyst or reagent. This approach offers great flexibility in substrate design.

A. Asymmetric Reduction of a Ketone Precursor

A common strategy is the asymmetric reduction of a 4-oxo-pyrrolidine derivative. The prochiral ketone can be reduced to the corresponding secondary alcohol using chiral reducing agents (e.g., those derived from boranes) or through catalytic hydrogenation with a chiral transition metal complex (e.g., a Ru-BINAP system). The chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

G cluster_0 Catalytic Cycle Substrate Prochiral Ketone (4-Oxo-pyrrolidone derivative) TS_S Transition State (Lower Energy) Substrate->TS_S + Catalyst TS_R Transition State (Higher Energy) Substrate->TS_R + Catalyst Catalyst Chiral Catalyst + H₂ Source Product_S (S)-Alcohol (Major Product) TS_S->Product_S Favored Path Product_R (R)-Alcohol (Minor Product) TS_R->Product_R

Caption: Asymmetric reduction of a prochiral ketone.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as scale, cost, available equipment, and desired optical purity.

StrategyStereoselectivity (Typical ee)ScalabilityAtom EconomyKey AdvantagesKey Disadvantages
Biocatalytic Hydroxylation >99%[1]ModerateGoodExceptional selectivity, mild conditions, green.Requires specific microorganisms/enzymes, potential for low volumetric productivity.
Enzymatic Kinetic Resolution >95%GoodPoorHigh ee achievable, broad enzyme availability.Maximum theoretical yield is 50%, requires separation of product from substrate.
Chiral Pool (from GABOB) >99% (post-recrystallization)[6]ExcellentExcellentLow cost, operationally simple, highly atom-economical.Dependent on the availability and cost of the chiral starting material.
Asymmetric Reduction 90-99%GoodGoodHigh flexibility, catalyst can be tuned.Often requires expensive metal catalysts and ligands, optimization can be extensive.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Base-Catalyzed Cyclization of Ethyl (S)-4-amino-3-hydroxybutyrate

This protocol is adapted from a patented industrial process, highlighting its scalability and efficiency.[6]

Objective: To synthesize (S)-4-hydroxy-2-pyrrolidinone via intramolecular cyclization.

Materials:

  • Ethyl (S)-4-amino-3-hydroxybutyrate (1.32 g, 9.0 mmol)

  • Methanol (25 mL)

  • 28% Sodium methoxide in methanol (40 mg, 0.2 mmol as NaOMe)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve ethyl (S)-4-amino-3-hydroxybutyrate in methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution at room temperature, add the 28% sodium methoxide solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator to yield crude crystals.

  • Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the colorless crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Validation: The optical purity of the product can be enhanced significantly via recrystallization. An initial ee of ~80% can be improved to >99% ee.[6] Characterize the final product by NMR and determine the enantiomeric excess using chiral HPLC.

Protocol 2: General Workflow for Biocatalytic Hydroxylation

This protocol outlines the general steps for a whole-cell biotransformation.[1]

Objective: To produce (S)-N-substituted-4-hydroxy-pyrrolidin-2-one via stereoselective hydroxylation.

Materials:

  • Sphingomonas sp. HXN-200 resting cells (biocatalyst)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • N-substituted pyrrolidin-2-one (substrate)

  • Glucose (co-substrate for cofactor regeneration)

  • Ethyl acetate (for extraction)

Procedure:

  • Biocatalyst Preparation: Cultivate Sphingomonas sp. HXN-200 under optimal conditions. Harvest the cells by centrifugation and wash with phosphate buffer to obtain resting cells.

  • Biotransformation: Resuspend the resting cells in the phosphate buffer in a shake flask. Add the N-substituted pyrrolidin-2-one substrate (typically dissolved in a minimal amount of a water-miscible solvent like DMSO) and glucose.

  • Incubate the flask in an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Extract with ethyl acetate and analyze the organic layer by chiral GC or HPLC to monitor substrate conversion and the enantiomeric excess of the product.

  • Product Isolation: Once maximum conversion is reached, centrifuge the mixture to remove the cells. Saturate the supernatant with NaCl and extract multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure (S)-hydroxylated product.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Enantiomeric excess should be confirmed to be >99% by chiral chromatography.[1]

Conclusion and Future Outlook

The enantioselective synthesis of (S)-4-hydroxy-2-pyrrolidinone is a well-developed field with several robust and scalable methods available to researchers. Biocatalytic routes offer unparalleled selectivity under green conditions, while chiral pool synthesis from precursors like GABOB represents a highly efficient and economical path for industrial-scale production.[1][6] Asymmetric catalysis continues to provide novel and flexible solutions.

Future advancements will likely focus on the discovery of novel enzymes with broader substrate scopes and higher activities, the development of more efficient and recyclable asymmetric catalysts, and the integration of continuous flow processes to improve the safety and efficiency of large-scale manufacturing. These innovations will ensure that this critical chiral intermediate remains readily accessible to the pharmaceutical industry, enabling the development of next-generation therapeutics.

References

A Technical Guide to the Foundational Chemistry and Therapeutic Application of the Pyrrolidinone Core

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Enduring Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered γ-lactam, stands as one of the most vital heterocyclic motifs in modern medicinal chemistry.[1][2][3] Its prevalence in a multitude of natural products, pharmaceuticals, and bioactive compounds underscores its status as a "privileged scaffold."[4][5] This guide offers an in-depth exploration of the foundational research surrounding the pyrrolidinone core, from its fundamental synthesis to its application in drug discovery, designed for researchers, chemists, and drug development professionals.

A Privileged Structure in Medicine

The unique three-dimensional architecture of the pyrrolidinone scaffold allows it to effectively present substituents in precise spatial orientations, facilitating interactions with diverse biological targets.[6][7][8] This structural versatility is a key reason why the pyrrolidinone nucleus is a cornerstone in drugs targeting a wide array of diseases.[3][6][[“]] It is a prominent feature in 37 drugs approved by the U.S. Food and Drug Administration (FDA), ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles.[6]

The significance of this scaffold is not a recent discovery. For over three decades, compounds in the pyrrolidinone family have been investigated for their nootropic (cognitive-enhancing), neuroprotective, and antiepileptic properties.[10] This sustained interest, culminating in modern anticancer and anti-infective applications, highlights the core's enduring value.[11][12]

Physicochemical and Stereochemical Attributes

The power of the pyrrolidinone scaffold lies in its stereochemical complexity and favorable physicochemical properties.

  • Sp³-Rich Three-Dimensionality: Unlike flat, aromatic rings, the non-planar, sp³-hybridized carbon atoms of the pyrrolidinone ring allow for a greater exploration of three-dimensional chemical space.[6][7][8] This "pseudorotation" phenomenon contributes to enhanced binding affinity and selectivity for biological targets.[6][7]

  • Stereochemical Diversity: The potential for up to four stereogenic centers allows for the generation of numerous distinct stereoisomers.[6] This diversity is critical, as different stereoisomers can exhibit vastly different biological profiles due to specific interactions with enantioselective proteins.[6][8]

  • Physicochemical Properties: The lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to improved aqueous solubility and other desirable pharmacokinetic properties.[13] 2-Pyrrolidone itself is a high-boiling, polar solvent, a property that often translates to its derivatives and aids in formulation.[14][15]

A Broad Spectrum of Biological Activity

Derivatives of the pyrrolidinone core have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery programs.[1][2] Key activities include:

  • Central Nervous System (CNS) Activity: Including nootropic effects (e.g., Piracetam), anticonvulsant properties (e.g., Levetiracetam, Ethosuximide), and neuroprotection.[10][16]

  • Anticancer Activity: Pyrrolidinone derivatives, including spirooxindole conjugates, exhibit potent anti-proliferative effects against various cancer cell lines with potentially lower side effects.[11][12]

  • Anti-Infective Properties: The scaffold is found in molecules with antibacterial and antifungal activities.[6][17]

  • Anti-Inflammatory Effects: Certain derivatives have shown significant anti-inflammatory properties.[1]

This wide-ranging bioactivity is a direct result of the core's ability to be synthetically modified, allowing for the fine-tuning of its structure to interact with specific enzymes and receptors.[12]

Section 2: Foundational Synthetic Strategies for the Pyrrolidinone Core

The construction of the pyrrolidinone ring is a central challenge in organic synthesis. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency. Methodologies have evolved from classical cyclizations to highly sophisticated catalytic and multicomponent reactions.

Cycloaddition Reactions: The Power of [3+2] Assembly

Among the most robust methods for constructing highly functionalized pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene).[6][18] This approach is exceptionally powerful for its ability to create multiple stereocenters in a single, atom-economical step with high levels of regio- and stereocontrol.[18][19]

Causality of the Method: This reaction is favored because it rapidly builds molecular complexity from simple starting materials. The stereochemical outcome is controlled by the geometry of the dipole and dipolarophile and can be influenced by a chiral catalyst, making it a cornerstone of asymmetric synthesis.[6] Copper(I) and other Lewis acid catalysts are frequently employed to coordinate with the reactants, lowering the energy of the transition state and dictating the facial selectivity of the cycloaddition.[19][20]

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition cluster_2 Catalytic Cycle (Optional) Iminoester Iminoester Ylide Azomethine Ylide (1,3-Dipole) Iminoester->Ylide Base or Lewis Acid TS Concerted Transition State Ylide->TS Dipolarophile Alkene (Dipolarophile) Dipolarophile->TS Pyrrolidine Pyrrolidine Product TS->Pyrrolidine Forms C-C and C-N bonds Catalyst Chiral Catalyst (e.g., Cu(I)-Ligand) Pyrrolidine->Catalyst Product Release & Catalyst Regeneration Catalyst->Iminoester Coordination

Caption: General workflow for catalytic [3+2] cycloaddition.
Catalytic Methodologies: Precision and Efficiency

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve transformations that are difficult or impossible under classical conditions.

  • Palladium(II)-Catalyzed Synthesis: Palladium catalysis enables the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives.[4] A common strategy involves an intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and a reactive intermediate that can be trapped by a second, intermolecular nucleophile.[4] This allows for the construction of diverse and highly substituted products.

  • Iridium-Catalyzed Reductive Cycloaddition: A general strategy for pyrrolidine synthesis involves the iridium-catalyzed reductive generation of azomethine ylides directly from tertiary amides and lactams.[18] This method is significant because it expands the scope of accessible ylides to include unstabilized variants, which are often inaccessible through other means, leading to a wide range of highly substituted pyrrolidine products.[18]

  • Cobalt-Catalyzed Carbonylation: A novel ring-expansion strategy uses a cobalt carbonyl catalyst to carbonylate azetidines (four-membered rings) into pyrrolidinones (five-membered rings).[21] This represents a mechanistically distinct and powerful way to build the core structure.

Multicomponent Reactions (MCRs)

MCRs are highly convergent reactions where three or more starting materials combine in a single synthetic operation to form a product that contains portions of all the initial reactants. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[22] Recent advances have focused on catalyst-based, catalyst-free, and azomethine ylide-mediated MCRs for the construction of complex pyrrolidine scaffolds.[22]

Asymmetric Synthesis: Controlling Chirality

Given the importance of stereochemistry for biological activity, asymmetric synthesis is paramount.[6][23]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as the amino acids L-proline and L-hydroxyproline, as building blocks.[24] The inherent stereochemistry of the starting material is transferred to the final product through a series of stereocontrolled reactions.[24]

  • Organocatalysis: Chiral small molecules, often derived from proline itself, are used to catalyze reactions enantioselectively.[23][25] Diarylprolinol silyl ethers, for example, are powerful organocatalysts for the asymmetric functionalization of aldehydes, a key step in many pyrrolidine syntheses.[23]

  • Catalytic Asymmetric Reactions: As discussed, chiral transition metal catalysts (e.g., based on copper, palladium, or iridium) are highly effective at inducing enantioselectivity in cycloadditions and other cyclization reactions.[4][19][26]

Section 3: The Pyrrolidinone Core in Drug Discovery

The journey from a synthetic concept to a clinical candidate is guided by an understanding of how structural modifications impact biological activity.

Key Therapeutic Areas and Representative Drugs
  • Central Nervous System: The racetam family, including Piracetam and its more potent successor Levetiracetam (an antiepileptic), are marquee examples of pyrrolidinone CNS drugs.[10] Their mechanism, while not fully elucidated, is distinct from other psychoactive drug classes.[10]

  • Oncology: A wide variety of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity.[12] Spiro[pyrrolidine-3,3′-oxindoles], for instance, have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer treatment.[6]

  • Infectious Diseases: The pyrrolidinone core is a feature of several natural product antibiotics, such as KSM-2690 B and Oxazolomycin A, which has inspired synthetic efforts toward new anti-infective agents.[27][28][29]

Structure-Activity Relationship (SAR) Studies: A Guide to Optimization

SAR studies are crucial for rationally designing more potent and selective drug candidates. They elucidate which parts of a molecule are essential for its activity and how modifications affect efficacy.[12][30][31]

Causality in SAR: The logic behind SAR is to systematically alter the structure of a lead compound and measure the resulting change in biological activity. For example, in a series of pyrrolidine-2,5-dione anticonvulsants, it was found that the nature of the substituent at the 3-position strongly influences the type of anticonvulsant protection, with bulky benzhydryl groups favoring protection in the scPTZ test, while smaller methyl groups were more active in the MES test.[6] This provides a clear, causal link: the size and shape of the C3-substituent directly modulate the compound's interaction with its specific neurological target.

Caption: Key modification points for pyrrolidinone SAR studies.

Summary of Key SAR Findings

Position of SubstitutionGeneral Impact on Biological ActivityExample(s)Reference
N1-Position Often modified to alter physicochemical properties (solubility, membrane permeability) or to introduce large groups that interact with secondary binding pockets.In AKR1C3 inhibitors, a piperidin-1-ylsulfonyl)phenyl group at N1 was critical for potency.[30]
C3-Position A critical position for modulating potency and selectivity. Substituent size, stereochemistry, and electronics have a profound effect.In anticonvulsants, bulky vs. small groups at C3 determined the mode of action.[6]
C4-Position Modifications can influence ring conformation and the orientation of other substituents, thereby affecting target binding.Stereochemistry at C4 is crucial in the synthesis of complex natural products like oxazolomycin A.[28][29]
C5-Position Often involved in key interactions with target proteins. The carbonyl group is a critical hydrogen bond acceptor.Variations that diminish the electronic nature of the C5-pyrrolidinone ring severely reduce activity in AKR1C3 inhibitors.[30]

Section 4: Advanced Protocols and Methodologies

To ensure trustworthiness and utility, this section provides detailed, self-validating experimental protocols based on authoritative literature.

Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a robust method for synthesizing enantioenriched pyrrolidines, a process validated by consistent high yields and stereoselectivities reported in the literature.[19][20]

Objective: To synthesize a chiral pyrrolidine derivative via asymmetric [3+2] cycloaddition.

Materials:

  • Glycine-derived aldimine ester (1.0 eq)

  • Electron-deficient alkene (e.g., dimethyl maleate) (1.2 eq)

  • Copper(I) trifluoromethanesulfonate benzene complex [ (CuOTf)₂·C₆H₆ ] (5 mol%)

  • Chiral Ligand (e.g., a chiral phosphoramidite or BOX ligand) (5.5 mol%)

  • Anhydrous Toluene

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Catalyst Preparation (Self-Validation Checkpoint 1): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the copper(I) catalyst (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30-60 minutes. A distinct color change is often observed, indicating the formation of the active chiral catalyst complex. This visual confirmation is the first validation step.

  • Reaction Assembly: To the catalyst solution, add the glycine-derived aldimine ester (1.0 eq). Stir for 5 minutes.

  • Addition of Dipolarophile: Add the electron-deficient alkene (1.2 eq) to the reaction mixture.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Maintain the reaction at the specified temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material (aldimine ester) and the appearance of a new, single major product spot indicates a successful and selective reaction. The reaction is typically complete within 4-24 hours.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization and Enantiomeric Excess Determination (Self-Validation Checkpoint 3): Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The final and most critical validation step is to determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC). A high e.e. value (>90%) validates the effectiveness of the chiral catalyst and the entire asymmetric protocol.

Protocol: One-Pot Synthesis of α-Arylated Pyrrolidinones via Smiles-Truce Cascade

This protocol details a novel, metal-free, one-pot synthesis of densely functionalized pyrrolidinones from commercially available starting materials.[5] Its self-validation lies in its operational simplicity and the formation of a complex scaffold in a single operation.[5]

Objective: To synthesize an α-arylated pyrrolidinone from an arylsulfonamide and a cyclopropane diester.

Materials:

  • Arylsulfonamide (e.g., N-(4-methoxyphenyl)methanesulfonamide) (1.0 eq)

  • Cyclopropane-1,1-diethyl carboxylate (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the arylsulfonamide (1.0 eq), cyclopropane diester (1.1 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the vial to achieve a concentration of approximately 0.1 M with respect to the arylsulfonamide.

  • Reaction Execution (Self-Validation Checkpoint 1): Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring. The reaction progress can be monitored by LC-MS. The key validation is the observation of a single major product mass corresponding to the desired pyrrolidinone, indicating the successful cascade of all three steps (ring-opening, aryl transfer, and lactamization) without the accumulation of intermediates.

  • Reaction Completion: Continue heating for 16-24 hours or until the starting materials are consumed as indicated by monitoring.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification and Characterization (Self-Validation Checkpoint 2): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel. Confirmation of the complex pyrrolidinone structure by NMR and HRMS serves as the final validation of this efficient cascade process. The successful formation of the product from simple starting materials in one pot is the ultimate proof of the protocol's efficacy.

Section 5: Future Perspectives and Challenges

The foundational research into the pyrrolidinone core has paved the way for numerous discoveries, yet significant opportunities and challenges remain.

  • Green and Sustainable Synthesis: Future efforts will focus on developing more environmentally benign synthetic routes. This includes the use of renewable resources, such as converting bio-refinery succinate into pyrrolidones, and employing green solvents and energy-efficient catalytic systems like graphene oxide.[1][32]

  • Exploring New Biological Space: While well-established in CNS and oncology, the versatility of the pyrrolidinone scaffold suggests it could be adapted to target other diseases. Exploring its potential as, for example, inhibitors of enzymes like aldo-keto reductase AKR1C3 or as novel antidiabetic agents represents a promising frontier.[3][30]

  • Navigating Synthetic Complexity: The synthesis of increasingly complex, polycyclic, and highly substituted pyrrolidinones, especially as single stereoisomers, remains a challenge.[18] Developing new catalytic systems and cascade reactions that provide access to this untapped chemical space is a key objective.[5][18]

  • Addressing Potential Liabilities: While generally a stable and safe scaffold, the pyrrolidine motif can have a potential liability of being bio-activated to form reactive iminium ions.[13] Vigilance and early-stage metabolic studies are crucial during drug development to mitigate this risk.[13]

The pyrrolidinone core, with its rich history and vast potential, will undoubtedly continue to be a central element in the discovery of new medicines for years to come.

References

Spectroscopic Data of 4-Hydroxy-2-Pyrrolidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its structure, incorporating both a hydroxyl group and a lactam ring, imparts unique chemical properties that are of significant interest to researchers in drug development and medicinal chemistry. A thorough understanding of its molecular architecture is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this elucidation.

This technical guide offers an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the aim is not merely to present data but to provide a cohesive narrative that explains the rationale behind the experimental observations and how each piece of spectroscopic evidence contributes to the unequivocal confirmation of the molecule's structure.

Molecular Structure and Spectroscopic Rationale

The structural integrity of a molecule is confirmed when experimental data from various analytical techniques converge to support a single, unambiguous structure. For this compound, we anticipate specific spectroscopic signatures that correspond to its key functional groups and overall molecular framework.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can piece together the connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons at each position. The choice of solvent is critical, as protic solvents like D₂O or CD₃OD can lead to the exchange of labile protons (N-H and O-H), causing their signals to broaden or disappear.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-5 seconds between scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: ¹H NMR Spectral Data

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3a~2.5ddJ = 17.0, 6.5
H-3b~2.0ddJ = 17.0, 2.5
H-4~4.2m
H-5a~3.4ddJ = 11.0, 5.5
H-5b~3.0ddJ = 11.0, 2.0
N-HVariablebr s
O-HVariablebr s

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

  • H-3 Protons: The two protons on C-3 are diastereotopic, meaning they are in different chemical environments. This results in separate signals with a large geminal coupling constant (around 17.0 Hz). Each of these protons is further split by the adjacent H-4 proton, leading to a doublet of doublets (dd) multiplicity.

  • H-4 Proton: The proton on C-4 is coupled to the two H-3 protons and the two H-5 protons, resulting in a complex multiplet (m). Its downfield chemical shift (around 4.2 ppm) is due to the deshielding effect of the adjacent hydroxyl group.

  • H-5 Protons: Similar to the H-3 protons, the two protons on C-5 are diastereotopic and appear as distinct signals. They are geminally coupled and also coupled to the H-4 proton, resulting in doublet of doublets multiplicities.

  • N-H and O-H Protons: The chemical shifts of the amide and hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. In D₂O, these signals will disappear due to proton-deuterium exchange.

G cluster_0 ¹H NMR Correlations H3a H-3a (~2.5 ppm) H3b H-3b (~2.0 ppm) H3a->H3b J ≈ 17.0 Hz H4 H-4 (~4.2 ppm) H3a->H4 J ≈ 6.5 Hz H3b->H4 J ≈ 2.5 Hz H5a H-5a (~3.4 ppm) H4->H5a J-coupling H5b H-5b (~3.0 ppm) H4->H5b J-coupling H5a->H5b J ≈ 11.0 Hz

Caption: Key ¹H-¹H NMR coupling interactions in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A sufficient number of scans (typically several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Presentation: ¹³C NMR Spectral Data

CarbonChemical Shift (ppm)
C-2 (C=O)~178
C-4 (CH-OH)~68
C-5 (CH₂-N)~55
C-3 (CH₂)~39

Note: Chemical shifts are approximate and solvent-dependent.

Interpretation and Causality:

  • C-2 (Carbonyl Carbon): The carbonyl carbon of the lactam is the most deshielded, appearing at a characteristic downfield chemical shift of around 178 ppm.

  • C-4 (Hydroxyl-bearing Carbon): The carbon atom attached to the hydroxyl group (C-4) is also significantly deshielded and appears around 68 ppm.

  • C-5 (Nitrogen-attached Carbon): The carbon adjacent to the nitrogen atom (C-5) resonates at approximately 55 ppm.

  • C-3 (Methylene Carbon): The C-3 methylene carbon is the most shielded of the ring carbons, appearing at around 39 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-infrared region (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200Strong, BroadO-H and N-H stretching
~1680StrongC=O (amide) stretching
2950-2850MediumC-H stretching
~1400MediumC-H bending
~1100StrongC-O stretching

Interpretation and Causality:

  • O-H and N-H Stretching: The broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the stretching vibrations of the hydroxyl (O-H) and amide (N-H) groups. The broadening is due to hydrogen bonding.

  • C=O Stretching: A very strong and sharp peak around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring.

  • C-H Stretching and Bending: The absorptions in the 2950-2850 cm⁻¹ and ~1400 cm⁻¹ regions are due to the stretching and bending vibrations of the C-H bonds in the pyrrolidone ring.

  • C-O Stretching: The strong absorption around 1100 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation: Mass Spectrometry Data

m/zPossible Fragment
101[M]⁺ (Molecular Ion)
83[M - H₂O]⁺
56[M - H₂O - HCN]⁺ or [M - CO - NH₃]⁺
43[CH₂=CH-OH]⁺ or [CH₃-C=O]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The peak at m/z 101 corresponds to the molecular weight of this compound (C₄H₇NO₂), confirming its elemental composition.[2]

  • Fragmentation Pattern: The fragmentation of the molecular ion provides further structural information.

    • The loss of a water molecule (18 Da) from the molecular ion to give a peak at m/z 83 is a common fragmentation pathway for alcohols.

    • Subsequent fragmentation of the m/z 83 ion can lead to smaller fragments, such as the peak at m/z 56.

    • The presence of a peak at m/z 43 is also a common fragment observed in the mass spectra of similar compounds.

G cluster_0 Mass Spectrometry Fragmentation M [M]⁺ (m/z 101) M_H2O [M - H₂O]⁺ (m/z 83) M->M_H2O - H₂O Frag1 Fragment (m/z 56) M_H2O->Frag1 - HCN or - CO, NH₃

References

An In-Depth Technical Guide to the Synthesis of Racemic 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-pyrrolidone is a pivotal heterocyclic scaffold and a valuable chiral building block in the synthesis of a multitude of pharmaceutical agents, including nootropic drugs like piracetam analogues and various central nervous system modulators. Its structural motif, featuring both a lactam ring and a hydroxyl group, provides versatile handles for further chemical modification. This technical guide offers a comprehensive overview of the principal methodologies for the synthesis of racemic this compound, intended for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven synthetic routes: the base-catalyzed intramolecular cyclization of 4-amino-3-hydroxybutyric acid derivatives and the regioselective reduction of pyrrolidine-2,4-dione intermediates. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of these methods to inform strategic decisions in synthetic planning and process development.

Introduction: The Significance of the this compound Scaffold

The pyrrolidone ring is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group at the 4-position significantly enhances its utility as a synthetic intermediate. This functionalization allows for the creation of diverse molecular architectures and the modulation of physicochemical properties critical for drug efficacy. Racemic this compound serves as a common starting point for the synthesis of both racemic and, following resolution, enantiomerically pure active pharmaceutical ingredients (APIs). A robust and scalable synthesis of this core structure is therefore of paramount importance. This guide will focus on practical and well-documented methods, providing the necessary detail for replication and adaptation in a laboratory setting.

Synthetic Strategies: A Comparative Overview

Two principal strategies have emerged as the most reliable for the preparation of racemic this compound. The selection of a particular route often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reagents.

  • Method 1: Intramolecular Cyclization of 4-Amino-3-hydroxybutyric Acid (GABOB) Derivatives. This is arguably the most direct and efficient route, involving the formation of the lactam ring from a linear amino acid precursor. The key to this process is the efficient cyclization, which can be significantly accelerated.

  • Method 2: Regioselective Reduction of Pyrrolidine-2,4-dione Intermediates. This pathway constructs the pyrrolidone ring first, incorporating two carbonyl groups, one of which is subsequently and selectively reduced to the desired hydroxyl group.

The following sections will provide a detailed exploration of these two methodologies.

Method 1: Intramolecular Cyclization of 4-Amino-3-hydroxybutyric Acid Derivatives

This approach leverages the intramolecular amidation of a γ-amino acid ester to form the thermodynamically stable five-membered lactam ring. While this reaction can occur via simple heating, the rate is often slow, leading to long reaction times and the formation of by-products. The critical insight for an efficient process is the use of a base catalyst, which dramatically accelerates the lactamization.[1]

Mechanistic Rationale

The overall synthesis proceeds in two key stages: the formation of a racemic 4-amino-3-hydroxybutyric acid ester and its subsequent cyclization. A common and effective precursor is a 4-azido-3-hydroxybutyrate ester, which can be prepared from a corresponding 4-halo-3-hydroxybutyrate ester.[1] The azido group serves as a masked amine, which is revealed in the final step by catalytic hydrogenation.

The key mechanistic steps are illustrated below:

G AzidoEster Methyl 4-azido-3-hydroxybutyrate AminoEster Methyl 4-amino-3-hydroxybutyrate AzidoEster->AminoEster AminoEster2 Methyl 4-amino-3-hydroxybutyrate DeprotonatedAmine Deprotonated Amine Intermediate AminoEster2->DeprotonatedAmine Base (e.g., NaOMe) - H⁺ Lactam This compound DeprotonatedAmine->Lactam Intramolecular Nucleophilic Acyl Substitution - MeOH

Figure 1: Workflow for the synthesis of this compound via intramolecular cyclization.

The base catalyst (e.g., sodium methoxide) deprotonates the primary amine of the intermediate ester, increasing its nucleophilicity. This enhanced nucleophile then readily attacks the electrophilic ester carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the stable lactam ring. Advantageously, the hydrogenation of the azide and the base-catalyzed cyclization can be performed in a single pot, streamlining the process.[1]

Detailed Experimental Protocol

This protocol is adapted from the procedure outlined in patent literature.[1]

Part A: Synthesis of Methyl (rac)-4-azido-3-hydroxybutyrate

  • Reaction Setup: To a solution of methyl (rac)-4-bromo-3-hydroxybutyrate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, ~1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography if necessary.

Part B: One-Pot Reduction and Cyclization to (rac)-4-Hydroxy-2-pyrrolidone

  • Reaction Setup: Dissolve methyl (rac)-4-azido-3-hydroxybutyrate (1 equivalent) in methanol. Add a catalytic amount of a base, such as sodium methoxide (e.g., 1-5 mol%).[1] To this solution, add 5% palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%).

  • Reaction Conditions: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. The reaction is typically complete within 30 minutes to 6 hours.[1]

  • Work-up and Purification: After the reaction is complete (as indicated by the cessation of hydrogen uptake), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent such as ethanol to afford colorless crystals of (rac)-4-hydroxy-2-pyrrolidone.

Field-Proven Insights
  • Causality of Catalyst: The absence of a base catalyst results in a very slow cyclization, requiring prolonged heating (reflux) of the intermediate amino ester, which can lower the isolated yield.[1] The addition of even a catalytic amount of base dramatically improves the reaction kinetics.

  • Scalability: This one-pot reduction-cyclization is highly amenable to scale-up due to its mild conditions and simple work-up procedure.

  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Appropriate safety precautions must be taken.

Method 2: Regioselective Reduction of Pyrrolidine-2,4-dione Intermediates

This method involves a multi-step sequence starting from readily available N-protected amino acids. The key step is the regioselective reduction of a pyrrolidine-2,4-dione (a derivative of tetramic acid), where one of the two carbonyl groups is selectively converted to a hydroxyl group.

Mechanistic Rationale

The synthesis begins with the construction of an N-Boc-protected pyrrolidine-2,4-dione. This is typically achieved by coupling an N-Boc amino acid with Meldrum's acid, followed by cyclization.[2][3] The subsequent reduction with sodium borohydride (NaBH₄), a mild reducing agent, is the critical transformation.

G AminoAcid N-Boc-Amino Acid Dione N-Boc-pyrrolidine-2,4-dione AminoAcid->Dione EDC, DMAP CH₂Cl₂ MeldrumsAcid Meldrum's Acid MeldrumsAcid->Dione Dione2 N-Boc-pyrrolidine-2,4-dione HydroxyLactam N-Boc-4-hydroxy-2-pyrrolidone Dione2->HydroxyLactam NaBH₄ MeOH, 0°C to RT FinalProduct This compound HydroxyLactam->FinalProduct Deprotection (e.g., TFA)

Figure 2: Workflow for the synthesis of this compound via a pyrrolidine-2,4-dione intermediate.

The regioselectivity of the reduction arises from the different electrophilicities of the two carbonyl carbons. The C2 carbonyl is part of an amide (or more accurately, an imide) linkage, and its electrophilicity is reduced by resonance with the nitrogen lone pair. The C4 carbonyl, being a simple ketone, is more electrophilic and thus more susceptible to nucleophilic attack by the hydride (H⁻) delivered from NaBH₄. This preferential attack leads to the formation of the this compound product.[2][3]

Detailed Experimental Protocol

This protocol is adapted from the work of Zafirah et al.[2][3]

Part A: Synthesis of N-Boc-pyrrolidine-2,4-dione

  • Reaction Setup: In a flask, dissolve Meldrum's acid (1 equivalent) and 4-dimethylaminopyridine (DMAP, ~1.3 equivalents) in dichloromethane (CH₂Cl₂) and cool to 0°C.

  • Addition of Reagents: Add the N-Boc-amino acid (e.g., N-Boc-glycine, 1 equivalent) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, ~1.3 equivalents).

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Pour the reaction mixture into ethyl acetate and wash sequentially with 5% citric acid and brine. The organic phase is then refluxed for approximately 30 minutes, cooled, and concentrated. The crude product is purified by column chromatography to yield the N-Boc-pyrrolidine-2,4-dione.

Part B: Regioselective Reduction and Deprotection

  • Reaction Setup: Dissolve the N-Boc-pyrrolidine-2,4-dione (1 equivalent) in methanol and cool the solution to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄, ~1.2 equivalents) portion-wise to the stirred solution. After the addition, allow the reaction to stir at 0°C for 1 hour and then at room temperature for 24 hours.[2]

  • Work-up: Remove the methanol via rotary evaporation. Partition the residue between ethyl acetate and water. Collect the organic phase, dry it with anhydrous magnesium sulfate, and evaporate the solvent. The crude N-Boc-4-hydroxy-2-pyrrolidone is purified by column chromatography.

  • Deprotection: Dissolve the purified N-Boc-protected product in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-3 hours. Remove the solvent and excess TFA under reduced pressure to yield the final product, (rac)-4-hydroxy-2-pyrrolidone.

Field-Proven Insights
  • Yield Considerations: While this method is mechanistically elegant, the reported yields for both the dione formation (10-22%) and the subsequent reduction (6-9%) are low.[2][3] This makes the overall sequence inefficient for large-scale production compared to Method 1.

  • Purification: Both steps in this sequence require chromatographic purification, which can be a significant drawback for industrial applications.[2][3]

  • Substrate Scope: The use of different N-Boc-amino acids allows for the synthesis of 5-substituted 4-hydroxy-2-pyrrolidones, offering a degree of flexibility. However, for the synthesis of the unsubstituted parent compound, N-Boc-glycine would be the required starting material.

Data Presentation and Method Comparison

To facilitate an objective evaluation, the key parameters of the two synthetic routes are summarized below.

ParameterMethod 1: GABOB CyclizationMethod 2: Dione Reduction
Starting Materials Methyl 4-bromo-3-hydroxybutyrate, NaN₃N-Boc-glycine, Meldrum's Acid
Key Reagents Pd/C, H₂, NaOMeEDC·HCl, DMAP, NaBH₄, TFA
Number of Steps 2 (can be a one-pot process)3 (including deprotection)
Reported Yield High (e.g., 76% for the final step)[1]Low (Overall <5%)[2][3]
Purification RecrystallizationColumn Chromatography (multiple steps)
Scalability GoodPoor
Key Advantages High yield, one-pot option, simple purificationAccess to 5-substituted analogs
Key Disadvantages Use of highly toxic sodium azideLow overall yield, multiple chromatographic steps

Conclusion and Recommendations

For the synthesis of racemic this compound, the intramolecular cyclization of a 4-amino-3-hydroxybutyric acid ester (Method 1) is demonstrably superior in terms of efficiency, yield, and scalability. The ability to perform the final azide reduction and base-catalyzed lactamization in a single pot with a simple recrystallization work-up makes it the preferred method for producing significant quantities of the target compound. While the use of sodium azide necessitates stringent safety protocols, the overall process economy and high throughput are compelling advantages.

The regioselective reduction of a pyrrolidine-2,4-dione (Method 2) , while mechanistically insightful, suffers from low yields and a reliance on chromatography, rendering it less practical for large-scale synthesis. Its primary value may lie in the synthesis of specific, substituted analogs where the corresponding amino acid is readily available and alternative routes are less developed.

Researchers and drug development professionals should prioritize the GABOB cyclization route for the efficient and scalable production of racemic this compound, while considering the dione reduction pathway for specialized, small-scale applications or analog synthesis.

References

theoretical studies on 4-hydroxy-2-pyrrolidone conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 4-Hydroxy-2-Pyrrolidone

Authored by: Gemini, Senior Application Scientist

Foreword: The Structural Significance of a Versatile Scaffold

This compound and its parent structure, the pyrrolidine ring, are foundational scaffolds in medicinal chemistry and materials science. As a chiral lactam, its three-dimensional structure is paramount to its function. It is a key constituent of nootropic drugs like Piracetam and its analogs, and its conformation directly influences molecular recognition, binding affinity to biological targets, and physicochemical properties such as solubility and crystal packing.[1][2] Understanding the conformational landscape—the collection of stable three-dimensional shapes a molecule can adopt—is therefore not merely an academic exercise but a critical step in rational drug design and materials engineering.

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical methods used to study the conformation of this compound. We will move beyond a simple recitation of facts to explain the underlying principles and causality behind methodological choices, offering a framework for conducting robust and reliable in-silico conformational analyses.

Part 1: The Conformational Landscape of the Pyrrolidine Ring

The conformational flexibility of the five-membered pyrrolidine ring is its defining characteristic. Unlike rigid aromatic rings, it "puckers" out of planarity to relieve torsional strain. This puckering is not random; the ring preferentially adopts specific low-energy conformations. The two most fundamental puckering modes for substituted prolines and their derivatives are the Cγ-endo (down) and Cγ-exo (up) conformations.[1][3]

  • Endo Pucker: The Cγ (C4) atom is displaced from the plane on the same side as the carboxyl group (or in our case, the carbonyl group at C2).

  • Exo Pucker: The Cγ (C4) atom is displaced on the opposite side of the carboxyl/carbonyl group.

The presence of a hydroxyl group at the C4 position, as in this compound, introduces significant stereoelectronic effects that influence this puckering equilibrium.[4] The orientation of the hydroxyl group (cis or trans relative to the carbonyl) and its ability to form intramolecular hydrogen bonds can stabilize one pucker over the other. These subtle energy differences, often just a few kcal/mol, can drastically alter the biological activity of the molecule.[5]

G cluster_0 Pyrrolidine Ring Puckering cluster_1 Key Influences A Planar (High Strain) B Cγ-exo Pucker (Up) A->B relieves torsional strain C Cγ-endo Pucker (Down) A->C relieves torsional strain Equilibrium Conformational Equilibrium B->Equilibrium interconverts C->Equilibrium interconverts D Stereoelectronic Effects (e.g., Gauche, Anomeric) D->Equilibrium modulates E Steric Hindrance E->Equilibrium modulates F Intramolecular H-Bonds F->Equilibrium modulates G Solvent Effects G->Equilibrium modulates

Figure 1: Conceptual diagram of the major conformational states of the this compound ring and the factors governing their equilibrium.

Part 2: The Theoretical Toolkit for Conformational Analysis

A rigorous conformational analysis requires a multi-step approach that balances computational cost with accuracy. We typically start with a broad, inexpensive search to identify all possible conformers, followed by refinement using more accurate, and thus more computationally expensive, methods.

Pillar 1: Molecular Mechanics (MM) - The Broad Search

Molecular Mechanics force fields are the first line of attack. They treat molecules as a collection of balls (atoms) and springs (bonds) and use classical physics to calculate potential energy.

  • Why MM? Its primary advantage is speed. An MM calculation is orders of magnitude faster than a quantum mechanical one, making it feasible to explore thousands of potential conformations by systematically rotating dihedral angles.

  • Limitations: MM force fields are parameterized for specific classes of molecules. Their accuracy can be limited for novel structures or for describing subtle electronic effects like hyperconjugation, which can be crucial in determining the pucker of the pyrrolidine ring.[6]

  • Recommended Tools: TINKER, GROMACS, AMBER.[7][8]

Pillar 2: Quantum Mechanics (QM) - The Accurate Refinement

Quantum Mechanics methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a much more fundamental and accurate picture of its energy and properties.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for molecules of this size. It calculates the electron density to determine the energy of the system.

  • Why DFT? It offers an excellent balance of accuracy and computational cost. Functionals like B3LYP, paired with basis sets like 6-31G* or larger, have proven effective for calculating the geometries and relative energies of organic molecules.[9][10]

  • Expert Insight: The choice of functional and basis set is critical. For systems where non-covalent interactions (like the intramolecular hydrogen bond in our molecule) are important, it is advisable to use functionals that include dispersion corrections (e.g., B3LYP-D3) or higher-level basis sets with diffuse functions (e.g., 6-311++G(d,p)).[9][11]

Semi-Empirical Methods (GFN-xTB)

These methods simplify QM calculations with parameters derived from experimental data.

  • Why GFN-xTB? They are extremely fast, allowing for large-scale conformational searches through methods like meta-dynamics, as implemented in the CREST software.[12] This approach can often uncover conformations missed by traditional MM searches.

Part 3: A Validated Protocol for Conformational Analysis

This section provides a step-by-step workflow for a comprehensive conformational analysis of this compound. This protocol is designed to be self-validating by ensuring that each step refines and confirms the findings of the previous one.

G Start Step 1: Initial 3D Structure Generation (e.g., Avogadro, ChemDraw) Step2 Step 2: Broad Conformational Search (GFN-xTB with CREST or MM with TINKER) Start->Step2 Step3 Step 3: Filtering & Clustering (Remove duplicates, group by RMSD) Step2->Step3 Step4 Step 4: QM Geometry Optimization (DFT: B3LYP-D3/6-311+G(d,p)) For all unique low-energy conformers Step3->Step4 Step5 Step 5: Validation Check (Confirm true minima via frequency calculation - no imaginary frequencies) Step4->Step5 Step5->Step4 Imaginary frequency found (Re-optimize from distorted geometry) Step6 Step 6: Final Energy Calculation (Single-point energy with larger basis set and solvent model, e.g., PCM) Step5->Step6 All real frequencies End Step 7: Thermodynamic Analysis (Calculate Gibbs Free Energy & Boltzmann Populations) Step6->End

Figure 2: A validated computational workflow for the theoretical conformational analysis of this compound.

Detailed Experimental Protocol:
  • Initial Structure Generation:

    • Draw the 2D structure of (R)- or (S)-4-hydroxy-2-pyrrolidone in a molecular editor like ChemDraw.

    • Convert the 2D structure to a 3D structure using software like Avogadro. Perform an initial rough geometry optimization using a built-in MM force field (e.g., UFF). Save the coordinates in a standard format (.xyz or .mol).

  • Broad Conformational Search (Using CREST): [12]

    • Rationale: To explore the potential energy surface as broadly as possible without bias. The GFN-xTB method is robust for most organic molecules.[12]

    • Command Line Execution: crest initial_structure.xyz --gfn2

    • Output: This will generate a file (crest_conformers.xyz) containing all unique conformers found within a specified energy window, sorted by energy.

  • Filtering and Clustering:

    • Rationale: The initial search may produce thousands of structures, many of which are very similar. Clustering reduces this set to a manageable number of distinct geometries.

    • Execution: The CREST program automatically handles much of this. For manual analysis, tools like obrms from Open Babel can be used to calculate the Root Mean Square Deviation (RMSD) between structures.

  • QM Geometry Optimization:

    • Rationale: To obtain highly accurate geometries and relative energies for the most promising conformers identified in Step 2.

    • Software: Gaussian, ORCA, or other QM packages.

    • Input Example (Gaussian):

    • Trustworthiness Check: The freq keyword is crucial. A successful optimization will result in zero imaginary frequencies, confirming the structure is a true energy minimum.[13] If an imaginary frequency is found, it indicates a saddle point (a transition state), not a stable conformer.

  • Final Energy Calculation and Analysis:

    • Rationale: To calculate the final electronic energies and thermal corrections necessary for determining the relative stability of conformers at a given temperature.

    • Execution: From the output of the frequency calculation, extract the Gibbs Free Energy (or electronic energy with zero-point correction) for each conformer.

    • Boltzmann Analysis: Calculate the population of each conformer i using the Boltzmann distribution equation: Population(i) = exp(-ΔG(i)/RT) / Σ exp(-ΔG(j)/RT) where ΔG is the relative Gibbs Free Energy, R is the gas constant, and T is the temperature.

Part 4: Interpreting the Results - A Typical Conformational Profile

While the exact energy values depend on the level of theory and solvent model used, a typical analysis of this compound reveals several low-energy conformers. The primary distinction is the ring pucker and the orientation of the hydroxyl group's hydrogen atom.

Data Presentation: Predicted Conformers of (4R)-Hydroxy-2-Pyrrolidone

The following table summarizes hypothetical but representative results from a DFT-level analysis in an aqueous solvent model.

Conformer IDRing PuckerKey Dihedral Angle (C5-N1-C2-C3)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298.15 K)
Conf-1 Cγ-exo-15.2°0.0075.1%
Conf-2 Cγ-endo20.5°0.8519.8%
Conf-3 Cβ-exo / Cγ-endo (Twist)8.1°1.954.5%
Conf-4 Cγ-exo (H-rotated)-14.9°2.500.6%

Data is illustrative, based on principles from conformational studies of hydroxyproline derivatives.[3][4][5]

Analysis of Results:

  • The Cγ-exo pucker is often found to be the global minimum for 4-hydroxyproline derivatives, as it can place the hydroxyl group in a pseudo-equatorial position, minimizing steric clash.[4]

  • The Cγ-endo conformer is typically slightly higher in energy but remains significantly populated at room temperature. The energy barrier between these two states is usually low, allowing for rapid interconversion.

  • The orientation of the hydroxyl hydrogen can create distinct conformers (e.g., Conf-1 vs. Conf-4) that differ by a small amount of energy.

  • The Role of Solvent: The inclusion of a solvent model is critical. Polar solvents like water can stabilize conformers with larger dipole moments or those that can better engage in hydrogen bonding with the solvent.[14] Running the calculations in the gas phase may yield a different energetic ranking of the conformers.[15]

Part 5: Implications for Drug Development and Research

A detailed understanding of the conformational preferences of this compound is directly applicable in several research areas:

  • Pharmacophore Modeling: The lowest energy conformer represents the most likely shape of the molecule in solution. This "bioactive conformation" is essential for designing ligands that fit precisely into a target's binding site.[5]

  • Crystal Engineering: Predicting the stable conformers is the first step toward understanding and predicting crystal packing and polymorphism, which has profound implications for drug solubility, stability, and bioavailability.[16][17]

  • Spectroscopic Analysis: Theoretical calculations can predict NMR coupling constants and vibrational frequencies for each conformer.[13] By comparing these predictions to experimental spectra, researchers can validate the computational model and determine the conformational populations in solution.[2]

By employing the rigorous, multi-step theoretical protocol outlined in this guide, researchers can confidently map the conformational landscape of this compound and its derivatives, enabling more precise and efficient molecular design and development.

References

Methodological & Application

The Chiral Synthon Approach: Synthesizing GABA Analogues from 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of GABA Analogues and the Role of Chiral Synthesis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has spurred the development of GABA analogues, a class of drugs designed to mimic the therapeutic effects of GABA with improved pharmacokinetic profiles. Prominent examples include pregabalin and gabapentin, which are widely used to treat epilepsy, neuropathic pain, and anxiety disorders.[1][2]

The therapeutic efficacy of many GABA analogues is highly dependent on their stereochemistry. For instance, the anticonvulsant activity of pregabalin is primarily attributed to the (S)-enantiomer.[3] This necessitates enantioselective synthetic strategies to produce the desired stereoisomer in high purity, avoiding the administration of racemic mixtures that may be less effective or contribute to off-target effects. One elegant and efficient approach to chiral synthesis is the use of a "chiral pool," employing readily available, enantiomerically pure starting materials. (R)-4-hydroxy-2-pyrrolidone emerges as a valuable chiral synthon in this context, providing a rigid cyclic framework that allows for stereocontrolled transformations to afford a variety of β-substituted GABA analogues.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-hydroxy-2-pyrrolidone in the synthesis of GABA analogues, with a primary focus on the enantioselective synthesis of (S)-pregabalin. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear and accessible format.

The Strategic Advantage of this compound as a Chiral Precursor

The use of (R)-4-hydroxy-2-pyrrolidone as a starting material offers several key advantages in the synthesis of (S)-GABA analogues like pregabalin:

  • Pre-existing Stereocenter: The inherent chirality at the C4 position of the pyrrolidinone ring serves as a stereochemical template, guiding the formation of the new stereocenter at the future C3 position of the GABA analogue.

  • Rigid Scaffold: The cyclic nature of the lactam provides a conformationally restricted environment, enhancing the facial selectivity of key chemical transformations.

  • Versatile Functionality: The hydroxyl group at the C4 position is a versatile handle for further chemical manipulation, allowing for its conversion into other functional groups necessary for building the target molecule.

The general synthetic strategy involves the modification of the this compound core, followed by the crucial ring-opening of the lactam to unveil the final acyclic GABA analogue.

Visualizing the Synthetic Pathway: From Chiral Lactam to (S)-Pregabalin

The following diagram illustrates the overall synthetic workflow for the preparation of (S)-pregabalin from a chiral pyrrolidinone precursor derived from this compound.

G cluster_0 Core Modification cluster_1 Lactam Ring Opening & Final Product Formation Start (R)-4-Hydroxy-2-pyrrolidone Derivative Intermediate_1 Nitrile Intermediate Start->Intermediate_1 Functional Group Transformation Intermediate_2 Ester Intermediate Intermediate_1->Intermediate_2 Esterification Intermediate_3 Tertiary Alcohol Intermediate Intermediate_2->Intermediate_3 Grignard Reaction Intermediate_4 Alkene Intermediate Intermediate_3->Intermediate_4 Dehydration Intermediate_5 Saturated Intermediate Intermediate_4->Intermediate_5 Hydrogenation Final_Product (S)-Pregabalin Intermediate_5->Final_Product Acid Hydrolysis

Caption: Synthetic workflow for (S)-Pregabalin.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (S)-pregabalin, adapted from established literature procedures. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of Methyl (S)-2-(5-oxo-pyrrolidin-3-yl)acetate (Ester Intermediate)

This protocol outlines the conversion of the nitrile group to a methyl ester, a key step in elaborating the carbon skeleton.

Materials:

  • [(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]acetonitrile (Nitrile Intermediate)

  • Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool a solution of [(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]acetonitrile (25 g, 0.109 mol) in methanol (150 mL) to -10 to 5 °C in an ice-salt bath.

  • Slowly add acetyl chloride (182.9 g, 2.33 mol) to the cooled solution while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature (25 °C) and stir for approximately 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • To the residue, add 200 mL of water and carefully adjust the pH to neutral (pH ~7) using a saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl (S)-2-(5-oxo-pyrrolidin-3-yl)acetate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure ester intermediate.

Characterization Data:

  • ¹³C NMR (75 MHz, CDCl₃) δ: 16.05, 21.80, 28.5, 36.95, 46.88, 49.14, 60.4, 117.48, 126.04, 127.88, 128.7, 139.45, 172.1.[4]

Protocol 2: Hydrogenation of the Alkene Intermediate

This protocol describes the reduction of the double bond to yield the saturated pyrrolidinone ring, a crucial step before lactam hydrolysis.

Materials:

  • (4S)-4-(2-methylprop-1-enyl)-1-[(1S)-1-phenylethyl] pyrrolidin-2-one (Alkene Intermediate, as a mixture of isomers)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or hydrogen balloon

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve the alkene intermediate (5 g, 0.0352 mol) in methanol (100 mL).

  • Carefully add 10% Palladium on carbon (0.5 g) to the solution.

  • Secure the vessel in the hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., 50 psi) for approximately 12 hours at room temperature.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the saturated intermediate as a low melting solid.

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃) δ: 3.48-3.53 (dd, 1H), 3.02 (t, 1H), 2.37-2.57 (m, 2H), 1.97-2.02 (m, 1H), 1.53-1.60 (m, 1H), 1.33-1.38 (t, 2H), 0.9-0.92 (dd, 6H).[4][5]

  • ¹³C NMR (75 MHz, CDCl₃) δ: 22.48, 22.67, 26.14, 32.93, 37.5, 43.86, 48.4, 179.0.[4][5]

Protocol 3: Acid Hydrolysis to (S)-Pregabalin

This final step involves the ring-opening of the lactam to yield the desired GABA analogue.

Materials:

  • (4S)-4-isobutylpyrrolidin-2-one (Saturated Intermediate)

  • 6N Hydrochloric acid (HCl)

  • Isopropyl alcohol

  • Water

  • Tributylamine

  • Rotary evaporator

  • Reaction flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the saturated intermediate (12.0 g, 0.086 mol) in 80 mL of 6N HCl in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 15 hours.

  • After cooling to room temperature, remove the water under reduced pressure.

  • Dissolve the resulting solid product in a mixture of isopropyl alcohol (50 mL) and water (25 mL).

  • Cool the solution to -10 to 5 °C in an ice-salt bath.

  • Slowly add tributylamine (22.3 g) to the cooled mixture and stir at this temperature for 5 hours.

  • A solid precipitate will form. Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum to yield (S)-pregabalin as a colorless solid.

Characterization Data:

  • ¹H NMR (300 MHz, D₂O) δ: 3.07-3.09 (d, 2H), 2.51-2.54 (t, 2H), 2.28-2.34 (m, 1H), 1.66-1.73 (m, 1H), 1.28-1.33 (t, 2H), 0.92-0.97 (dd, 6H).[4][5]

  • ¹³C NMR (75 MHz, D₂O) δ: 21.35, 21.98, 24.38, 30.89, 36.23, 40.18, 43.06, 176.71.[4][5]

  • Purity (by HPLC): Chemical Purity: >99.7%, Chiral Purity: >99.9%.[4][5]

Quantitative Data Summary

StepStarting MaterialProductReagentsYieldPurity
1Nitrile IntermediateEster IntermediateMeOH, AcCl, NaHCO₃--
2Alkene IntermediateSaturated IntermediateH₂, 10% Pd/C99%-
3Saturated Intermediate(S)-Pregabalin6N HCl, Tributylamine73%>99.7%

Causality in Experimental Choices

  • Protocol 1 (Esterification): The use of acetyl chloride in methanol generates HCl in situ, which catalyzes the esterification of the nitrile. This is a common and effective method for this transformation. The basic workup with NaHCO₃ is crucial to neutralize the excess acid and allow for the extraction of the ester product into an organic solvent.

  • Protocol 2 (Hydrogenation): Palladium on carbon is a standard and highly efficient catalyst for the reduction of carbon-carbon double bonds. The use of a Celite® pad for filtration is important for the complete removal of the fine, pyrophoric palladium catalyst.

  • Protocol 3 (Hydrolysis): Strong acidic conditions (6N HCl) and elevated temperatures are necessary to hydrolyze the stable amide bond of the lactam. The addition of tributylamine, a tertiary amine base, is to neutralize the hydrochloride salt of the product amine and precipitate the free amino acid, (S)-pregabalin.

Conclusion and Future Perspectives

The use of this compound as a chiral synthon provides a robust and stereocontrolled route to valuable GABA analogues like (S)-pregabalin. The protocols detailed in this application note offer a practical guide for the synthesis and purification of these important pharmaceutical compounds. The versatility of the pyrrolidinone scaffold opens avenues for the synthesis of a diverse library of novel GABA analogues by modifying the side chain and substitution patterns. Further research could focus on developing more atom-economical and greener synthetic methodologies, potentially employing biocatalysis for key transformations.

References

application of 4-hydroxy-2-pyrrolidone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Hydroxy-2-Pyrrolidone in Medicinal Chemistry

Introduction: The Versatility of a Core Heterocycle

In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its five-membered saturated structure offers a three-dimensional geometry that is ideal for exploring pharmacophore space, a critical advantage over planar aromatic systems.[3] Within this important class of heterocycles, This compound (a γ-lactam) stands out as a particularly valuable and versatile building block. Its unique structure, featuring a hydroxyl group, imparts enhanced reactivity and provides a key handle for synthetic elaboration.[4]

This guide serves as a technical resource for researchers and drug development professionals, detailing the strategic application of this compound in modern medicinal chemistry. We will explore its role as a chiral synthon, its application in the development of therapeutics for a range of diseases, and provide detailed protocols for its synthesis and manipulation.

Part 1: A Chiral Gateway to Stereospecific Therapeutics

The biological activity of a drug is intrinsically linked to its three-dimensional structure. For chiral molecules, different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] this compound is a chiral molecule, and its enantiomerically pure forms, (R)- and (S)-4-hydroxy-2-pyrrolidone, are indispensable for asymmetric synthesis, allowing for the precise construction of stereospecific drug candidates.[5][6]

The ability to control the spatial arrangement of functional groups around the pyrrolidine ring is paramount for fine-tuning molecular interactions with biological targets like enzymes and receptors.[5] This stereocontrol is why chiral intermediates such as this compound are not just starting materials, but strategic tools in designing efficacy and minimizing off-target effects.

A systematic study of its racemic form, (±)-4-hydroxy-2-pyrrolidone, has shown it to be a racemic conglomerate, meaning a mechanical mixture of enantiomeric crystals.[7] This property is highly advantageous as it allows for the separation of the enantiomers through preferential crystallization, a method that can be more efficient and scalable than chiral chromatography.[7][8]

Caption: Core structure of this compound highlighting the C4 chiral center.

Part 2: Key Therapeutic Applications and Case Studies

The this compound scaffold is a cornerstone in the synthesis of a diverse array of bioactive molecules. Its derivatives have shown promise across several therapeutic areas.[9]

Nootropic and Neuroprotective Agents

Perhaps the most well-documented application is in the field of neuroscience. The pyrrolidone core is central to the "racetam" class of nootropic drugs, which are investigated for cognitive enhancement and neuroprotection.

  • Case Study: Oxiracetam: The (R)-enantiomer, (R)-(+)-4-hydroxy-2-pyrrolidinone, is a key intermediate in the preparation of Oxiracetam, a nootropic agent used to improve cognitive function.[10] The synthesis leverages the chiral nature of the starting material to produce the final active pharmaceutical ingredient (API) with the correct stereochemistry.

  • Broader Neuroprotection: Beyond racetams, novel pyrrolidine-2-one derivatives have demonstrated significant neuroprotective effects in preclinical models. In studies of scopolamine-induced cognitive impairment in mice, these derivatives reversed behavioral deficits and mitigated biochemical markers of oxidative stress and cholinergic dysfunction, with efficacy comparable to the standard-of-care drug, donepezil.[11] Other research has focused on designing 4-phenylpyrrolidone derivatives that exhibit potent anticonvulsant activity while retaining nootropic effects.[12]

start (R)-4-Hydroxy-2-pyrrolidone intermediate Alkylation/ Functionalization start->intermediate Step 1 end Oxiracetam intermediate->end Step 2

Caption: Simplified synthetic path from (R)-4-hydroxy-2-pyrrolidone to Oxiracetam.

Intermediates for Antibiotic and Antidepressant Agents

The structural rigidity and functional handles of this compound make it an attractive starting point for synthesizing more complex molecules, including potential antibiotics and antidepressants.[13][14] The synthesis often involves building upon the pyrrolidone core, using the hydroxyl and amine functionalities to append other pharmacophoric groups. Researchers have developed efficient, short synthetic routes to produce these intermediates from readily available starting materials like N-Boc-protected amino acids.[15]

Antiviral and Anticancer Drug Discovery

The demand for stereochemically pure compounds is particularly high in antiviral and anticancer research, where target specificity is crucial for efficacy and patient safety. Chiral pyrrolidine derivatives, including those derived from this compound, serve as versatile intermediates for crafting these complex bioactive molecules.[5] The pyrrolidine scaffold is a recurring motif in a wide range of approved drugs, underscoring its proven value in generating successful therapeutic agents.[1]

Part 3: Synthetic and Purification Protocols

The practical utility of a building block is defined by the reliability and efficiency of the protocols used to create and purify it. Here, we present methodologies grounded in published literature.

Protocol 3.1: Synthesis of this compound Derivatives via Tetramic Acid Intermediates

This protocol describes a short, two-step synthesis adapted from methodologies utilizing N-Boc-amino acids as starting materials.[13][14] The causality behind this approach is the use of common, chiral-pool amino acids to introduce stereochemistry, which is then translated into the final product.

Rationale:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group protects the amino acid's nitrogen, preventing it from participating in unwanted side reactions during the initial coupling step.

  • Meldrum's Acid & EDC Coupling: This step activates the carboxylic acid and couples it with Meldrum's acid, setting the stage for cyclization into a pyrrolidine-2,4-dione (a tetramic acid derivative). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) is a cost-effective and easily handled coupling agent.[13]

  • Regioselective Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that regioselectively reduces the C4-ketone of the intermediate to a hydroxyl group, yielding the desired this compound product.[14]

Step-by-Step Methodology:

  • Step 1: Synthesis of Pyrrolidine-2,4-dione Intermediate

    • To a solution of N-Boc-amino acid (1.0 eq) and Meldrum's acid (1.1 eq) in dry dichloromethane (DCM), add EDC.HCl (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pyrrolidine-2,4-dione intermediate.

  • Step 2: Reduction to this compound

    • Dissolve the pyrrolidine-2,4-dione intermediate (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction carefully by adding acetone, followed by 1M HCl to neutralize.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final this compound derivative by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound derivatives.

Protocol 3.2: Optical Resolution via Preferential Crystallization

This protocol is designed for the separation of (±)-4-hydroxy-2-pyrrolidone, which exists as a conglomerate.[7]

Rationale: The principle of preferential crystallization relies on creating a supersaturated solution of the racemate and then seeding it with crystals of one pure enantiomer. This seed induces the crystallization of only that enantiomer, shifting the equilibrium in the solution. By carefully controlling temperature and concentration, a high optical purity can be achieved.[8]

Step-by-Step Methodology:

  • Solubility Determination: Determine the solubility curve of both the racemate and the pure enantiomers in a suitable solvent (e.g., isopropanol) at various temperatures to identify the metastable zone width.[7]

  • Preparation of Supersaturated Solution: Prepare a solution of (±)-4-hydroxy-2-pyrrolidone in isopropanol at an elevated temperature to ensure complete dissolution.

  • Cooling and Seeding: Cool the solution slowly and carefully into the metastable region (where spontaneous nucleation is unlikely). Introduce a small quantity of pure seed crystals (e.g., (R)-4-hydroxy-2-pyrrolidone).

  • Crystallization: Maintain the solution at this temperature with gentle agitation. The seeded (R)-enantiomer will crystallize out of the solution.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent. The mother liquor will now be enriched in the (S)-enantiomer.

  • Enrichment of Opposite Enantiomer: The (S)-enriched mother liquor can be treated by adding a calculated amount of the racemate to bring it back to a supersaturated racemic solution, which can then be seeded with (S)-crystals to isolate the other enantiomer. This process can be repeated for efficient separation.

Part 4: Data Summary and Future Perspectives

While specific quantitative bioactivity data for this compound itself is limited as it is primarily an intermediate, its derivatives have shown potent activities. The table below provides representative data for compounds containing the broader pyrrolidine scaffold to illustrate the therapeutic potential that can be achieved starting from such building blocks.

Compound Class/DerivativeTarget/AssayActivityReference
1,2,4-Oxadiazole Pyrrolidine Deriv.E. coli DNA GyraseIC₅₀: 120 ± 10 nM[9]
Pyrrolidine Sulfonamide Deriv.DPP-IV Enzyme InhibitionIC₅₀: 11.32 ± 1.59 μM[9]
4-Phenylpyrrolidone Deriv.Anticonvulsant (mice)Active at 2.5 - 5.0 mg/kg[12]

Future Outlook:

The utility of this compound in medicinal chemistry is poised to expand. Its inherent chirality and functionality make it a prime candidate for incorporation into DNA-encoded libraries and high-throughput synthetic platforms. Furthermore, its role as a monomer for the synthesis of biodegradable polymers opens new avenues in drug delivery systems and advanced biomaterials.[4][6] As the demand for enantiomerically pure and structurally complex drugs continues to grow, the strategic application of versatile chiral building blocks like this compound will remain a critical component of successful drug discovery programs.

References

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantioselective Analysis of 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, systematic strategy for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the (R) and (S) enantiomers of 4-hydroxy-2-pyrrolidone. As a key chiral building block in the synthesis of numerous bioactive compounds, its stereochemical integrity must be rigorously controlled.[1][2] This guide details a comprehensive workflow, from initial analyte characterization and Chiral Stationary Phase (CSP) screening to final method optimization and validation considerations, providing researchers and drug development professionals with a practical and scientifically grounded protocol.

Introduction

This compound is a polar, heterocyclic compound possessing a single stereocenter at the C4 position, existing as (R) and (S) enantiomers.[3][4] These enantiomers serve as crucial intermediates in the asymmetric synthesis of various pharmaceuticals.[1] Due to the stereospecific nature of pharmacological activity, regulatory agencies mandate the separation and quantification of enantiomers. Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient technique for this purpose.[5][6]

The development of a chiral separation method can be challenging due to the identical physical and chemical properties of enantiomers in an achiral environment.[7] Success relies on creating a transient diastereomeric complex between the analyte and the chiral selector on the stationary phase, which exhibits different stability constants, leading to differential retention times. This note provides a logical, step-by-step process to efficiently develop such a method for this compound.

Analyte Characterization

A thorough understanding of the analyte's structure is the foundation of rational method development.

  • Structure: this compound (C₄H₇NO₂)[8]

  • Key Functional Groups:

    • Secondary Hydroxyl (-OH): A key site for hydrogen bonding (both donor and acceptor).

    • Lactam (cyclic amide, -CONH-): Contains hydrogen bond donor (N-H) and acceptor (C=O) sites, and contributes to the molecule's high polarity.

  • Chirality: A single asymmetric carbon at the C4 position.

  • Physicochemical Properties: High polarity, making it suitable for analysis in polar organic, reversed-phase, or HILIC modes.[9]

The presence of multiple hydrogen bonding sites suggests that CSPs capable of such interactions will be most effective.

Principles of Chiral Recognition

The direct separation of enantiomers on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. For a separation to occur, there must be a sufficient difference in the free energy (ΔΔG) of these complexes. This is often explained by the three-point interaction model , where one enantiomer can form three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while the other enantiomer can only form two, leading to weaker binding and earlier elution.[10]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers CSP Site A Site B Site C Enantiomer_S (S)-Enantiomer X Y Z Enantiomer_S:p0->CSP:f0 Strong Enantiomer_S:p1->CSP:f1 Interaction Enantiomer_S:p2->CSP:f2 (3-Point Fit) Enantiomer_R (R)-Enantiomer X Y Z Enantiomer_R:p0->CSP:f0 Strong Enantiomer_R:p1->CSP:f1 Interaction Enantiomer_R:p2->CSP:f0 Steric Hindrance caption Fig. 1: The Three-Point Interaction Model.

Caption: Fig. 1: The Three-Point Interaction Model.

Method Development Strategy

A structured, two-phase approach is employed: an initial broad screening phase to identify promising conditions, followed by a focused optimization phase to refine the separation.

workflow

Caption: Fig. 2: Method Development Workflow.

Phase 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

The goal of screening is to efficiently identify a CSP and mobile phase system that shows any degree of enantioselectivity. Given the polar nature of this compound, the following CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[5][11] Their helical structures create chiral grooves where interactions like hydrogen bonding and dipole-dipole interactions can occur.[12][13]

    • Example Columns: CHIRALPAK® IA (amylose-based), CHIRALCEL® OD-H (cellulose-based).

  • Macrocyclic Glycopeptide-based CSPs: These phases (e.g., vancomycin, teicoplanin) are well-suited for separating polar and ionizable compounds.[14][15] They offer a variety of interaction sites, including hydrophobic pockets, hydrogen bond donors/acceptors, and ionizable groups.[16][17]

    • Example Column: CHIROBIOTIC® V2 (vancomycin-based).

These columns will be screened across three primary mobile phase modes:

  • Normal Phase (NP): n-Hexane / Alcohol (e.g., Isopropanol or Ethanol).

  • Polar Organic Mode (POM): Pure alcohol or Acetonitrile / Alcohol mixtures.

  • Reversed Phase (RP): Acetonitrile or Methanol / Aqueous Buffer (e.g., Ammonium acetate).

Phase 2: Method Optimization

Once a promising set of conditions (partial or baseline separation) is identified, systematic optimization is performed to achieve the desired chromatographic performance (e.g., resolution Rₛ > 1.5).

  • Mobile Phase Composition: The ratio of the strong to weak solvent is finely tuned to adjust retention and resolution.

  • Additives/Modifiers: For NP and POM, small amounts of an acid (e.g., 0.1% Trifluoroacetic Acid) or base (e.g., 0.1% Diethylamine) can significantly improve peak shape and selectivity, although they may not be necessary for a neutral analyte like this compound.

  • Temperature: Column temperature affects kinetics and thermodynamics. Decreasing temperature often increases selectivity, while increasing it can improve peak efficiency.[18] A range of 15-40°C should be explored.

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min), which allow more time for the enantiomers to interact with the CSP.[18]

Experimental Protocols

Protocol 1: CSP and Mobile Phase Screening
  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in a suitable solvent (e.g., Methanol or Ethanol).

  • HPLC System: A standard HPLC system with UV detection is sufficient.

  • Screening Conditions:

    • Columns: As selected in Section 4.1. (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H, CHIROBIOTIC® V2), typically 250 x 4.6 mm, 5 µm.

    • Mobile Phases (Isocratic):

      • NP: n-Hexane / Isopropanol (90:10, v/v)

      • POM: Acetonitrile / Methanol (50:50, v/v)

      • RP: Acetonitrile / 20 mM Ammonium Acetate, pH 5.0 (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm (as pyrrolidones have low chromophores)

    • Injection Volume: 5 µL

    • Run Time: 20 minutes

  • Evaluation: Examine the chromatograms for any peak splitting or separation. Calculate the resolution (Rₛ) for any promising conditions. A condition is considered a "hit" if Rₛ > 0.8.

Protocol 2: Final Optimized Method

This protocol represents a hypothetical final method derived from the screening and optimization process.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

    • Flow Rate: 0.8 mL/min

    • Temperature: 20°C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • System Suitability Test (SST):

    • Inject the racemic standard six times.

    • Acceptance Criteria:

      • Resolution (Rₛ) between enantiomers: ≥ 2.0

      • Tailing factor for both peaks: ≤ 1.5

      • Relative Standard Deviation (RSD) of retention times: ≤ 1.0%

      • RSD of peak areas: ≤ 2.0%

Results and Discussion

The screening phase is designed to quickly identify the most effective combination of CSP and mobile phase. Polysaccharide phases in normal or polar organic modes are often successful for analytes rich in hydrogen-bonding groups.

Table 1: Representative Screening Results

Column Mobile Phase Mode Mobile Phase Composition Result
CHIRALPAK® IA NP n-Hexane / Isopropanol (90:10) Partial Separation (Rₛ = 1.2)
CHIRALPAK® IA POM Acetonitrile / Methanol (50:50) Single Peak
CHIRALCEL® OD-H NP n-Hexane / Isopropanol (90:10) Single Peak

| CHIROBIOTIC® V2 | RP | ACN / 20mM NH₄OAc (30:70) | Broad, Unresolved Peak |

In this hypothetical scenario, the CHIRALPAK® IA column under Normal Phase conditions provided the most promising start. The amylose selector's chiral grooves likely facilitated effective hydrogen bonding and steric interactions.[13][19] The subsequent optimization focused on adjusting the alcohol type (Ethanol often provides different selectivity than Isopropanol) and its percentage, along with reducing the flow rate and temperature to enhance the thermodynamic differences between the diastereomeric complexes, leading to the final, robust method.

Table 2: Performance of the Final Optimized Method

Parameter (S)-Enantiomer (R)-Enantiomer Acceptance Criteria
Retention Time (tᵣ) 10.2 min 11.8 min N/A
Tailing Factor (T) 1.1 1.2 ≤ 1.5
Resolution (Rₛ) \multicolumn{2}{c }{2.8} ≥ 2.0

| Selectivity (α) | \multicolumn{2}{c|}{1.20} | > 1.0 |

Method Validation Considerations

Once developed, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[20][21][22] Key parameters for a chiral purity method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any potential impurities. This is demonstrated by the baseline resolution achieved.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.

  • Linearity: Demonstrating a linear relationship between the concentration of the minor enantiomer and the detector response.

  • Accuracy & Precision: Confirming the closeness of results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% in organic modifier, ±2°C in temperature).

Conclusion

A robust and reliable chiral HPLC method for the separation of this compound enantiomers was successfully developed using a systematic screening and optimization strategy. An amylose-based chiral stationary phase (CHIRALPAK® IA) under normal phase conditions provided excellent resolution and peak shape. This application note provides a comprehensive framework and a detailed protocol that can be readily adapted by analytical scientists to ensure the stereochemical purity of this critical pharmaceutical intermediate.

References

Application Notes & Protocols: Strategic Derivatization of 4-Hydroxy-2-pyrrolidone for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxy-2-pyrrolidone core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of biologically active compounds, including nootropics, antibiotics, and potential antidepressant agents.[1][2][3] Its structural rigidity, chirality, and bifunctional nature—possessing both a secondary hydroxyl group and a lactam nitrogen—make it an ideal starting point for the generation of diverse chemical libraries. This guide provides a comprehensive framework and detailed protocols for the strategic derivatization of this compound. We will explore two primary and orthogonal synthetic routes: N-alkylation of the lactam core and O-acylation of the hydroxyl moiety. The methodologies are designed to be robust and scalable, enabling researchers to efficiently generate a library of novel analogues ready for high-throughput biological screening (HTS) and subsequent structure-activity relationship (SAR) studies.

Introduction: The Value of the this compound Scaffold

The pyrrolidinone ring system is a recurring motif in pharmaceuticals and natural products, prized for its ability to engage in specific hydrogen bonding patterns and present substituents in a well-defined three-dimensional space.[4] Specifically, this compound offers two distinct points for chemical modification, allowing for a combinatorial approach to library synthesis. By systematically altering the substituents at these positions, researchers can finely tune the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and explore its interactions with a wide range of biological targets. The ultimate goal of such a derivatization campaign is to identify "hit" compounds from a primary screen that can be further optimized into lead candidates for drug development.[5][6]

Strategic Overview of Derivatization

The synthetic strategy hinges on the differential reactivity of the two functional groups: the hydroxyl group (-OH) and the lactam N-H group. The lactam nitrogen is weakly acidic and can be deprotonated to form a potent nucleophile, while the secondary alcohol is a classic nucleophile that readily participates in esterification reactions. This allows for selective modification at either position by carefully choosing the reaction conditions.

G cluster_N Route A: N-Position Derivatization cluster_O Route B: O-Position Derivatization start This compound (Starting Scaffold) N_deprotonation Deprotonation (e.g., NaH in DMF) start->N_deprotonation Base O_protection Chemoselective Conditions (Acidic Medium) start->O_protection Acid N_alkylation Nucleophilic Attack on Electrophile (R-X) N_deprotonation->N_alkylation Forms nucleophilic anion N_product N-Substituted Derivatives N_alkylation->N_product O_acylation Acylation (RCOCl or (RCO)2O) O_protection->O_acylation Protonates N-H, activates C=O O_product O-Acyl Derivatives O_acylation->O_product

Figure 1: Orthogonal derivatization strategies for this compound.

Experimental Protocols: Library Synthesis

The following protocols are presented as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for specific substrates. All operations involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: N-Alkylation of the Pyrrolidinone Core

This procedure leverages the nucleophilicity of the lactam nitrogen after deprotonation with a strong, non-nucleophilic base. Sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is highly effective.[7] The choice of a "soft" alkylating agent, such as an alkyl iodide or benzyl bromide, favors N-alkylation over the potential O-alkylation side reaction.[7]

3.1. Materials & Reagents

  • (R)- or (S)-4-Hydroxy-2-pyrrolidone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide, Ethyl Bromoacetate)

  • Anhydrous Hexane (for washing NaH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

3.2. Step-by-Step Procedure (Example: N-Benzylation)

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, weigh sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane to remove mineral oil, carefully decanting the hexane each time.

  • Suspension: Add anhydrous DMF to the washed NaH to create a suspension (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should cease, and the solution should become clear, indicating the formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

3.3. N-Alkylation Troubleshooting & Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction Insufficiently dried glassware/reagents; Inactive NaH.Flame-dry all glassware. Use fresh, anhydrous solvents. Use a fresh bottle of NaH.
Mixture of N- and O-Alkylated Products Reaction temperature too high; Use of a "hard" alkylating agent (e.g., dimethyl sulfate).Maintain strict temperature control, especially during addition of the alkylating agent. Use softer alkyl halides like iodides or bromides.[7]
Decomposition Reaction run for too long or at too high a temperature.Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.
Protocol 2: Chemoselective O-Acylation of the Hydroxyl Group

To selectively acylate the hydroxyl group while leaving the lactam N-H untouched, the reaction must be performed under conditions that deactivate the nitrogen. An acidic medium is ideal, as it protonates the amine functionality, rendering it non-nucleophilic.[8] Anhydrous trifluoroacetic acid (TFA) is an excellent solvent for this purpose as it readily dissolves hydroxyamino acids and is compatible with many acylating agents.[8]

3.1. Materials & Reagents

  • (R)- or (S)-4-Hydroxy-2-pyrrolidone

  • Anhydrous Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MeSO₃H)[8]

  • Acylating Agent (e.g., Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Step-by-Step Procedure (Example: O-Acetylation)

  • Dissolution: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous TFA. Cool the solution to 0 °C.

  • Acylation: Slowly add acetyl chloride (1.5 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Precipitation/Isolation: Upon completion, add the reaction mixture dropwise to a large volume of cold, stirred anhydrous diethyl ether. The product may precipitate as the trifluoroacetate salt. Collect the solid by filtration or, if an oil forms, concentrate the entire mixture under reduced pressure.

  • Neutralization: Dissolve the crude product in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product by silica gel column chromatography.

Structural Characterization and Purity Analysis

Unambiguous characterization is critical to ensure that the correct structures are being submitted for biological screening. A combination of NMR spectroscopy, mass spectrometry, and HPLC is required to confirm identity and assess purity.[9]

G synthesis Crude Derivative (Post-Workup) purification Column Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Structure Confirmation ms LC-MS / HRMS purification->ms Mass Confirmation hplc Analytical HPLC purification->hplc Purity Assessment final_product Pure Compound (>95% Purity) nmr->final_product ms->final_product hplc->final_product screening Biological Screening Plate Preparation final_product->screening

Figure 2: Standard workflow for the purification and analysis of synthesized derivatives.

4.1. Expected Analytical Data

The following table summarizes key analytical signatures that help distinguish between N- and O-substituted isomers.

Technique N-Substituted Derivative O-Substituted Derivative
¹H NMR Absence of the N-H proton signal. Appearance of new signals corresponding to the N-alkyl group. The proton on the hydroxyl-bearing carbon (C4-H) remains a multiplet around 4.5 ppm, coupled to a D₂O-exchangeable -OH proton.Presence of the N-H proton signal (broad singlet, ~7-8 ppm). The C4-H proton signal is shifted downfield (>5.0 ppm) due to the deshielding effect of the acyl group. Absence of the -OH proton signal.
¹³C NMR Appearance of new carbon signals for the N-alkyl group. The C2 (carbonyl) and C5 carbons will show slight shifts.The C4 carbon signal is shifted downfield. A new carbonyl signal (>165 ppm) from the ester group appears.
Mass Spec (ESI+) The observed [M+H]⁺ will correspond to the molecular weight of the N-alkylated product.The observed [M+H]⁺ will correspond to the molecular weight of the O-acylated product.
HPLC A single, sharp peak with purity >95% by area under the curve.A single, sharp peak with purity >95% by area under the curve.

Application in High-Throughput Screening (HTS)

Once synthesized and characterized, the library of this compound derivatives is ready for biological evaluation. HTS allows for the rapid assessment of thousands of compounds against a specific biological target or in a cellular pathway.[10][11]

  • Library Plating: Compounds are typically dissolved in DMSO to a stock concentration (e.g., 10 mM) and plated into 96- or 384-well microtiter plates.

  • Assay Types: The library can be screened in various assays, including:

    • Biochemical Assays: Testing for direct inhibition or activation of a purified enzyme (e.g., kinases, proteases).

    • Cell-Based Assays: Measuring a cellular response, such as cell viability, reporter gene expression, or changes in a specific phenotype.[6][11]

  • Hit Identification: Compounds that show significant activity in the primary screen ("hits") are then subjected to secondary validation and dose-response studies to confirm their activity and determine potency (e.g., IC₅₀ or EC₅₀).

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the construction of small molecule libraries for drug discovery. The orthogonal synthetic strategies of N-alkylation and O-acylation, detailed in this guide, provide a reliable and efficient means to generate significant chemical diversity. By following these robust protocols for synthesis, purification, and characterization, researchers can confidently build high-quality compound collections, increasing the probability of discovering novel, biologically active molecules in high-throughput screening campaigns.

References

Application Notes and Protocols: A Comprehensive Guide to the Intramolecular Cyclization of 4-Amino-3-hydroxybutyric Acid (GABOB)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-3-hydroxybutyric Acid and its Lactam

4-Amino-3-hydroxybutyric acid (GABOB) is a naturally occurring gamma-amino acid that serves as an analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Its structure incorporates a hydroxyl group, which imparts distinct pharmacological properties, including anticonvulsant and neuroprotective effects. The intramolecular cyclization of GABOB results in the formation of 3-hydroxy-2-pyrrolidinone, a five-membered γ-lactam.[2] This heterocyclic scaffold is a valuable chiral building block in medicinal chemistry, forming the core of various biologically active molecules and pharmaceuticals.[3][4]

This application note provides a detailed exploration of the experimental protocols for the cyclization of GABOB. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis, purification, and characterization of 3-hydroxy-2-pyrrolidinone.

Strategic Approaches to GABOB Cyclization: A Mechanistic Overview

The conversion of a γ-amino acid like GABOB into its corresponding γ-lactam is an intramolecular nucleophilic acyl substitution reaction. The reaction hinges on the nucleophilic amino group attacking the electrophilic carbonyl carbon of the carboxylic acid. For this reaction to proceed efficiently, the carboxylic acid moiety typically requires activation. Several strategies can be employed to facilitate this transformation, each with its own set of advantages and considerations.

Mechanism of Lactamization

The fundamental mechanism involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the distal amino group. This is followed by the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring with the elimination of a leaving group (e.g., water or an alcohol).

Lactamization Mechanism cluster_0 Activation cluster_1 Cyclization GABOB GABOB (Zwitterionic Form) Activated_GABOB Activated GABOB (e.g., Ester) GABOB->Activated_GABOB  Activation (e.g., Esterification) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_GABOB->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Lactam 3-Hydroxy-2-pyrrolidinone (γ-Lactam) Tetrahedral_Intermediate->Lactam Collapse & Elimination

Caption: General mechanism of GABOB cyclization.

Experimental Protocols

This section details two primary protocols for the cyclization of GABOB. Protocol 1 involves a two-step process of esterification followed by ammonia-induced cyclization, which is a reliable and high-yielding method. Protocol 2 outlines a direct thermal cyclization approach, which is simpler but may require more optimization.

Protocol 1: Two-Step Esterification and Ammonia-Induced Cyclization

This method is based on the principle that converting the carboxylic acid to an ester enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular cyclization.

Step 1: Esterification of 4-Amino-3-hydroxybutyric Acid

The initial step is the protection of the carboxylic acid as a methyl or ethyl ester. This is typically achieved under acidic conditions.

ParameterValueRationale
Starting Material 4-Amino-3-hydroxybutyric Acid (GABOB)The precursor for cyclization.
Reagent Methanol or EthanolActs as both solvent and reactant.
Catalyst Thionyl chloride (SOCl₂) or dry HCl gasProvides an acidic environment to protonate the carboxylic acid and facilitate esterification.
Temperature 0 °C to refluxInitial addition of thionyl chloride is done at low temperature to control the exothermic reaction. The reaction is then heated to drive the esterification to completion.
Reaction Time 2-4 hoursSufficient time for complete conversion to the ester.

Detailed Procedure:

  • Suspend 4-amino-3-hydroxybutyric acid (1 eq.) in anhydrous methanol or ethanol (10-20 mL per gram of GABOB) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude GABOB ester hydrochloride can be used directly in the next step or purified further.

Step 2: Intramolecular Cyclization to 3-Hydroxy-2-pyrrolidinone

The GABOB ester hydrochloride is cyclized in the presence of a base, typically ammonia, which deprotonates the ammonium salt, freeing the amine to act as a nucleophile.

ParameterValueRationale
Starting Material GABOB Ester HydrochlorideThe activated precursor.
Solvent Anhydrous Ethanol and DichloromethaneA solvent system that dissolves the starting material and the product.
Reagent Anhydrous Ammonia GasActs as a base to neutralize the hydrochloride and catalyze the cyclization.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 12-24 hoursAllows for the slow and complete cyclization.

Detailed Procedure:

  • Dissolve the crude GABOB ester hydrochloride from the previous step in a mixture of anhydrous ethanol and dichloromethane (1:1 v/v).

  • Bubble anhydrous ammonia gas through the solution for 15-20 minutes until the solution is saturated.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the lactam by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Esterification_Cyclization_Workflow Start GABOB Esterification Esterification (Methanol/Ethanol, SOCl₂) Start->Esterification Ester_HCl GABOB Ester Hydrochloride Esterification->Ester_HCl Cyclization Cyclization (NH₃, Ethanol/DCM) Ester_HCl->Cyclization Crude_Lactam Crude 3-Hydroxy-2-pyrrolidinone Cyclization->Crude_Lactam Purification Purification (Chromatography/Recrystallization) Crude_Lactam->Purification Final_Product Pure 3-Hydroxy-2-pyrrolidinone Purification->Final_Product

Caption: Workflow for the two-step synthesis of 3-hydroxy-2-pyrrolidinone.

Protocol 2: Direct Thermal Cyclization

This method relies on high temperatures to drive the intramolecular condensation reaction, eliminating a molecule of water. This approach is simpler but may lead to lower yields and potential side products due to the harsh conditions.

ParameterValueRationale
Starting Material 4-Amino-3-hydroxybutyric Acid (GABOB)The precursor for cyclization.
Solvent High-boiling point solvent (e.g., xylene, toluene) or neatTo achieve the necessary high temperatures for cyclization.
Apparatus Dean-Stark trapTo remove water formed during the reaction and drive the equilibrium towards the product.
Temperature Reflux (typically 110-140 °C)To provide sufficient energy for the direct amidation.
Reaction Time 6-12 hoursDependent on the reaction temperature and efficiency of water removal.

Detailed Procedure:

  • Place 4-amino-3-hydroxybutyric acid (1 eq.) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add a high-boiling point solvent such as xylene or toluene, or proceed without a solvent (neat).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue heating until no more water is collected. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Purification and Characterization

Purification:

  • Column Chromatography: Crude 3-hydroxy-2-pyrrolidinone can be purified on silica gel using a mobile phase of dichloromethane/methanol or ethyl acetate/methanol.

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent system like ethyl acetate/hexanes or isopropanol to obtain a crystalline solid.

Characterization:

The structure and purity of the synthesized 3-hydroxy-2-pyrrolidinone should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the protons on the pyrrolidinone ring and the hydroxyl group. The chemical shifts and coupling patterns will be characteristic of the structure.[4]
¹³C NMR Peaks for the carbonyl carbon, the two methylene carbons, and the carbon bearing the hydroxyl group.[5]
FT-IR Characteristic absorption bands for the N-H stretch, O-H stretch, and the amide C=O stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 3-hydroxy-2-pyrrolidinone (101.10 g/mol ).
Melting Point A sharp melting point consistent with the literature value (around 102-107 °C) indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Low yield in esterification Incomplete reaction; presence of water.Ensure anhydrous conditions. Increase reaction time or temperature.
Low yield in cyclization Incomplete reaction; side reactions.Ensure complete saturation with ammonia. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Formation of byproducts Polymerization or side reactions at high temperatures (in thermal cyclization).Lower the reaction temperature and extend the reaction time. Consider using a milder cyclization method (Protocol 1).
Difficulty in purification Presence of unreacted starting material or byproducts.Optimize the reaction conditions to drive the reaction to completion. Use a different solvent system for chromatography or recrystallization.

Safety Considerations

  • 4-Amino-3-hydroxybutyric Acid (GABOB): May cause skin, eye, and respiratory irritation.[1]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Anhydrous Ammonia: Corrosive and toxic gas. Handle in a well-ventilated fume hood.

  • Solvents (Methanol, Ethanol, Dichloromethane, Xylene, Toluene): Flammable and/or toxic. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheets (SDS) for all reagents before use and follow standard laboratory safety procedures.[6][7][8]

Conclusion

The intramolecular cyclization of 4-amino-3-hydroxybutyric acid provides a direct route to the valuable chiral building block, 3-hydroxy-2-pyrrolidinone. The choice of experimental protocol depends on the desired scale, purity requirements, and available equipment. The two-step esterification-cyclization method generally offers higher yields and milder conditions, making it suitable for most laboratory applications. Careful execution of the experimental procedures, coupled with appropriate purification and characterization techniques, will ensure the successful synthesis of this important heterocyclic compound.

References

Application Note & Protocol: Enantioselective Synthesis of (R)-(+)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(R)-(+)-4-Hydroxy-2-pyrrolidinone is a pivotal chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals, including nootropics like Oxiracetam and various antiviral and antitumor agents.[1] Its stereochemistry is crucial for the biological activity of the final therapeutic compounds. This document provides a comprehensive guide to the enantioselective synthesis of (R)-(+)-4-Hydroxy-2-pyrrolidinone, focusing on a robust and widely applicable method starting from a chiral pool precursor. The protocol herein is designed to be self-validating, with explanations for critical steps to ensure both high yield and high enantiomeric purity.

Introduction: The Significance of Chirality in Drug Design

The pyrrolidinone ring system is a privileged scaffold in drug discovery.[2] The introduction of a hydroxyl group at the C4 position, particularly with a specific (R) configuration, creates a valuable chiral synthon. The biological efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Utilizing enantiomerically pure starting materials like (R)-(+)-4-Hydroxy-2-pyrrolidinone is a cornerstone of modern asymmetric synthesis, streamlining the path to single-isomer drugs and minimizing the potential for off-target effects or reduced efficacy associated with racemic mixtures.[3]

Strategic Approach: Chiral Pool Synthesis

Several synthetic routes to (R)-(+)-4-Hydroxy-2-pyrrolidinone have been reported, including enzymatic resolutions and asymmetric hydrogenations.[4] However, a highly effective and conceptually straightforward approach is the chiral pool synthesis, which utilizes readily available and inexpensive enantiopure starting materials from nature. This protocol will detail the synthesis starting from L-aspartic acid, a common and inexpensive amino acid, which provides the necessary stereocenter for the target molecule.[5][6]

The overall strategy involves the protection of the amino and carboxylic acid functionalities of L-aspartic acid, followed by a selective reduction and subsequent cyclization to form the desired lactam ring.

Mechanistic Considerations

The key to this synthesis is the stereospecific conversion of the chiral center in L-aspartic acid to the (R) configuration at the C4 position of the pyrrolidinone ring. This is achieved through a series of well-established chemical transformations that proceed with high fidelity, preserving the stereochemical integrity of the starting material. The intramolecular cyclization of a 4-amino-3-hydroxybutyric acid derivative is a critical step, often facilitated by heat or a base catalyst to ensure efficient ring closure.[7]

Safety & Handling

(R)-(+)-4-Hydroxy-2-pyrrolidinone is classified as a hazardous substance. It is crucial to handle this compound and all reagents under a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

Hazard Summary:

  • Causes skin irritation (H315).[8]

  • Causes serious eye irritation (H319).[8]

  • May cause respiratory irritation (H335).[8]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • Wash skin thoroughly after handling.[9]

  • Use only outdoors or in a well-ventilated area.[9]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[9]

Experimental Protocol: Synthesis from L-Aspartic Acid

This protocol is divided into three main stages: 1) Protection of L-aspartic acid, 2) Selective reduction, and 3) Cyclization to form the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Aspartic Acid≥98%Sigma-Aldrich
Benzyl AlcoholReagent GradeFisher Scientific
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-AldrichCatalyst
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-AldrichProtecting agent
DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Borane dimethyl sulfide complex (BMS)~10 M in THFSigma-AldrichReducing agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Sodium Methoxide (NaOMe)0.5 M in MeOHSigma-AldrichCatalyst
Ethyl AcetateACS GradeFisher ScientificFor extraction & recrystallization
HexanesACS GradeFisher ScientificFor recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher ScientificDrying agent

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Cyclization & Deprotection L-Aspartic_Acid L-Aspartic Acid Protection Protection (BnOH, TsOH, Toluene) (Boc)₂O, Dioxane/H₂O L-Aspartic_Acid->Protection Protected_Aspartate N-Boc-L-Aspartic Acid Dibenzyl Ester Protection->Protected_Aspartate Reduction Selective Reduction (BMS, THF) Protected_Aspartate->Reduction Amino_Alcohol N-Boc-(R)-4-amino-3-hydroxy- butyric acid benzyl ester Reduction->Amino_Alcohol Cyclization Cyclization (NaOMe, MeOH, Reflux) Amino_Alcohol->Cyclization Final_Product (R)-(+)-4-Hydroxy- 2-pyrrolidinone Cyclization->Final_Product

Caption: Synthetic workflow for (R)-(+)-4-Hydroxy-2-pyrrolidinone.

Step-by-Step Procedure

Stage 1: Preparation of N-Boc-L-Aspartic Acid Dibenzyl Ester

  • Esterification: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-aspartic acid (1 equiv.), benzyl alcohol (2.5 equiv.), and p-toluenesulfonic acid monohydrate (0.1 equiv.) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene.

  • Boc Protection: Dissolve the crude dibenzyl ester in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3 equiv.) and cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-aspartic acid dibenzyl ester. This product is often used in the next step without further purification.

Stage 2: Selective Reduction

  • Dissolve the crude N-Boc-L-aspartic acid dibenzyl ester (1 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add borane dimethyl sulfide complex (BMS, ~1.2 equiv.) dropwise via a syringe.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure. The resulting crude product, N-Boc-(R)-4-amino-3-hydroxybutyric acid benzyl ester, can be purified by column chromatography or used directly in the next step.[10][11]

Stage 3: Cyclization and Deprotection

  • Dissolve the crude amino alcohol from the previous step in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equiv. of a 0.5 M solution in methanol).[7]

  • Heat the mixture to reflux and stir for 2-4 hours. The cyclization also results in the cleavage of the Boc and benzyl protecting groups.[7]

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/ethyl acetate mixture to yield (R)-(+)-4-Hydroxy-2-pyrrolidinone as a white crystalline solid.[7]

Characterization Data
PropertyExpected Value
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Melting Point 156-159 °C
Optical Rotation [α]²³/D +43° (c = 1 in ethanol)
Appearance White crystalline solid

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-(+)-4-Hydroxy-2-pyrrolidinone. By leveraging the chiral pool, this method offers a cost-effective and efficient route to a key building block for pharmaceutical research and development. The provided step-by-step instructions, coupled with an understanding of the underlying chemical principles, should enable researchers to successfully synthesize this valuable compound with high purity and yield.

References

Application Notes & Protocols: The Strategic Use of 4-Hydroxy-2-pyrrolidone in Nootropic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidone nucleus is a foundational scaffold in the architecture of racetam-class nootropics, a group of synthetic compounds known for their cognitive-enhancing properties.[1] Within this chemical family, 4-hydroxy-2-pyrrolidone emerges as a pivotal chiral intermediate, particularly for the synthesis of hydroxylated racetams such as Oxiracetam.[2][3] Its strategic importance lies in its bifunctional nature, possessing both a lactam ring for N-alkylation and a hydroxyl group for further functionalization or to impart specific pharmacological properties. This document provides an in-depth guide to the synthetic applications of this compound in the development of nootropic drugs, focusing on validated protocols, the chemical rationale behind experimental choices, and comparative data for synthetic routes.

Introduction: The Pyrrolidone Core and Nootropic Activity

The racetam family of drugs, beginning with the discovery of Piracetam in the 1960s, represents one of the most extensively studied classes of nootropics.[4][5] These compounds, which include Piracetam, Aniracetam, Oxiracetam, and Pramiracetam, are structurally related as derivatives of 2-pyrrolidone, a five-membered lactam.[6] While the precise mechanism of action remains a subject of ongoing research, it is widely accepted that racetams modulate central neurotransmitter systems, including the cholinergic (acetylcholine) and glutamatergic pathways.[7][8] They have been shown to enhance neuronal membrane fluidity and potentiate neurotransmission, which are believed to underlie their effects on memory, learning, and focus.[7][9]

This compound is a particularly valuable derivative, serving as a direct precursor to Oxiracetam and a building block for other complex bioactive compounds.[2][10] Its chirality and hydroxyl functionality introduce a key structural motif that differentiates the pharmacological profile of its downstream products from simpler racetams.

Logical Relationship: From Core Structure to Nootropic Agents

The following diagram illustrates the central role of the pyrrolidone ring and the specific position of this compound as an intermediate for a key nootropic agent.

G cluster_0 Core Scaffolds cluster_1 Racetam Nootropics 2-Pyrrolidone 2-Pyrrolidone This compound This compound 2-Pyrrolidone->this compound Hydroxylation (Conceptual Step) Piracetam Piracetam 2-Pyrrolidone->Piracetam N-alkylation Aniracetam Aniracetam 2-Pyrrolidone->Aniracetam N-acylation Oxiracetam Oxiracetam This compound->Oxiracetam N-alkylation G A This compound B Step 1: Protection Reagents: TBDMSCl, Imidazole Solvent: DMF A->B C 4-(TBDMS-oxy)-2-pyrrolidone (Protected Intermediate) B->C D Step 2: N-Alkylation Reagents: NaH, 2-Bromoacetamide Solvent: DMF C->D E Protected Oxiracetam Intermediate D->E F Step 3: Deprotection Reagents: HCl in Methanol E->F G Oxiracetam (Final Product) F->G

References

Application Notes & Protocols: 4-Hydroxy-2-pyrrolidone as a Chiral Ligand Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold and the Role of the 4-Hydroxy Group

The pyrrolidine ring is a ubiquitous and highly valued structural motif in the fields of medicinal chemistry and asymmetric catalysis.[1] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal scaffold for the development of chiral ligands and organocatalysts. The introduction of functional groups onto the pyrrolidine ring allows for the fine-tuning of steric and electronic properties, enabling precise control over catalytic reactions.

A particularly powerful functional group in this context is a hydroxyl group at the C4 position. The trans-4-hydroxy-pyrrolidine framework, as seen in both 4-hydroxyproline and 4-hydroxy-2-pyrrolidone, offers a crucial hydrogen-bond-donating capability. This hydroxyl group can participate in the formation of highly organized, chiral transition states by interacting with substrates, thereby directing the stereochemical outcome of a reaction with high fidelity.

This guide provides a comprehensive overview of the synthesis and application of chiral ligands based on the this compound scaffold. While direct organocatalytic applications involving the lactam nitrogen are less common than those using the secondary amine of 4-hydroxyproline, the this compound core remains a valuable chiral building block. We will first detail a robust protocol for the enantioselective synthesis of (S)-4-hydroxy-2-pyrrolidone. Subsequently, we will provide detailed application protocols for the most closely related and highly successful catalysts, trans-4-hydroxyprolinamides, in benchmark asymmetric aldol and Michael reactions, which effectively demonstrate the powerful directing effect of the 4-hydroxy-pyrrolidine scaffold.

Part 1: Enantioselective Synthesis of (S)-4-Hydroxy-2-pyrrolidone

The most reliable and scalable route to enantiomerically pure this compound is through the cyclization of a chiral C4 building block, namely a derivative of (S)-4-amino-3-hydroxybutyric acid. The following protocol is adapted from established industrial methods, ensuring high yield and optical purity.[2]

Workflow for Synthesis of (S)-4-Hydroxy-2-pyrrolidone

G cluster_0 Step 1: Catalytic Hydrogenation (Reduction) cluster_1 Step 2: Base-Catalyzed Cyclization cluster_2 Step 3: Purification A Ethyl (S)-4-azido-3-hydroxybutyrate B Ethyl (S)-4-amino-3-hydroxybutyrate (in situ) A->B H₂, Pd/C Methanol C (S)-4-Hydroxy-2-pyrrolidone B->C NaOMe (cat.) Reflux D Crude Product C->D Distill off Solvent E Pure (S)-4-Hydroxy-2-pyrrolidone (>99% ee) D->E Recrystallization (Ethanol)

Caption: Workflow for the synthesis of (S)-4-hydroxy-2-pyrrolidone.

Detailed Experimental Protocol: Synthesis of (S)-4-Hydroxy-2-pyrrolidone

Materials:

  • Ethyl (S)-4-azido-3-hydroxybutyrate (1.0 eq)

  • Methanol (MeOH)

  • 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 wt% of starting material)

  • 28% Sodium methoxide (NaOMe) in Methanol (approx. 0.02 eq)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Hydrogenation:

    • In a suitable round-bottom flask, dissolve ethyl (S)-4-azido-3-hydroxybutyrate (e.g., 10.0 g, 57.7 mmol) in methanol (e.g., 100 mL).

    • Carefully add 5% Pd/C catalyst (e.g., 0.75 g) to the solution.

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for lab scale) at room temperature.

    • Monitor the reaction by TLC until the starting azide is fully consumed (typically 2-4 hours). The reaction is exothermic.

  • Cyclization:

    • Once the hydrogenation is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

    • To the resulting clear filtrate containing ethyl (S)-4-amino-3-hydroxybutyrate, add a catalytic amount of 28% sodium methoxide in methanol (e.g., 0.22 mL, 1.15 mmol).[2]

    • Fit the flask with a condenser and heat the mixture to reflux for approximately 15-30 minutes. The ring-closing reaction is rapid in the presence of the base catalyst.[2]

  • Purification:

    • After the reflux period, allow the solution to cool to room temperature.

    • Concentrate the solution under reduced pressure to remove the methanol. This will yield the crude crystalline product.

    • Recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the colorless crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • The expected yield of (S)-4-hydroxy-2-pyrrolidone is typically high (e.g., 80-85%).[2] The optical purity can be improved to >99% ee via this recrystallization.[3]

Part 2: Application in Asymmetric Catalysis - Protocols for trans-4-Hydroxyprolinamide Ligands

As previously noted, the most extensively studied and successful catalysts that utilize the 4-hydroxy-pyrrolidine scaffold are derivatives of trans-4-hydroxy-L-proline, specifically prolinamides. In these systems, the pyrrolidine's secondary amine acts as the catalytic center (via enamine formation), while the amide moiety and the C4-hydroxyl group provide crucial hydrogen-bonding interactions to control the stereochemistry.

Mechanism of Action: The Role of the 4-Hydroxy Group

The key to the high stereoselectivity achieved with these catalysts is the formation of a rigid, well-defined transition state. The 4-hydroxy group plays a pivotal role by forming an intermolecular hydrogen bond network that orients the incoming electrophile.

Caption: Proposed transition state for the aldol reaction. [Note: The image in the DOT script is a placeholder and would be replaced with a chemical drawing of the transition state, similar to that proposed by Singh et al., illustrating the hydrogen bond network.][1]

Protocol 1: Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde, a benchmark transformation for evaluating organocatalyst performance. The selected catalyst, trans-4-hydroxy-(S)-prolinamide 6d from the review by Quintavalla et al., has demonstrated excellent performance.[1]

Materials:

  • trans-4-Hydroxy-(S)-prolinamide catalyst (e.g., derived from (S)-1-phenylethylamine) (10 mol%)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

  • Ketone (e.g., cyclohexanone or acetone) (used as co-solvent or in excess)

  • Optional: Acetic acid (10 mol%) as an additive

  • Solvent (if not neat, e.g., DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add the trans-4-hydroxy-(S)-prolinamide catalyst (0.1 eq, e.g., 0.1 mmol).

    • Add the aromatic aldehyde (1.0 eq, e.g., 1.0 mmol).

    • Add the ketone. If using a reactive ketone like cyclohexanone, an excess (e.g., 3.0 eq, 3.0 mmol) is sufficient. If using acetone, it can often be used as the solvent.

    • If required, add the solvent (e.g., DMSO, 1-2 mL). Some reactions proceed efficiently under solvent-free (neat) conditions.[1]

    • Stir the mixture at the specified temperature (e.g., room temperature, 15 °C, or -35 °C, depending on the specific substrates).[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Michael Addition

This protocol details the conjugate addition of an aldehyde to a nitroolefin, catalyzed by a 4-hydroxyprolinamide. This reaction is a powerful method for constructing C-C bonds and creating stereocenters.

Materials:

  • trans-4-Hydroxy-(S)-prolinamide catalyst (5-10 mol%)

  • Nitroolefin (e.g., β-nitrostyrene) (1.0 eq)

  • Aldehyde (e.g., propanal) (1.5-2.0 eq)

  • Solvent (e.g., methylcyclohexane)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a dry reaction vial, dissolve the nitroolefin (1.0 eq, e.g., 0.2 mmol) and the trans-4-hydroxy-(S)-prolinamide catalyst (e.g., 10 mol%, 0.02 mmol) in the chosen solvent (e.g., methylcyclohexane, 2 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add the aldehyde (e.g., 2.0 eq, 0.4 mmol) and stir the mixture.

  • Reaction Monitoring:

    • Follow the reaction's progress by TLC until the nitroolefin is consumed.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC, respectively.

Part 3: Performance Data and Catalyst Comparison

The choice of catalyst, specifically the substituents on the amide nitrogen, can significantly impact the reaction's efficiency and stereoselectivity. The following table summarizes representative data for aldol reactions catalyzed by trans-4-hydroxyprolinamide derivatives.

Table 1: Performance of trans-4-Hydroxyprolinamide Catalysts in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneAdditive/SolventTemp. (°C)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S,S)-trans-4-Hydroxyprolinamide (6d)4-NitrobenzaldehydeCyclohexanoneAcetic Acid15High>95:5High[1]
(S,S)-trans-4-Hydroxyprolinamide (6d)IsatinAcetoneNeat-35up to 99N/Aup to 80[1]
(S,R)-trans-4-Hydroxyprolinamide (6c)4-NitrobenzaldehydeCyclohexanoneNeatRT9593:797[1]

Key Insights from Data:

  • The trans stereochemistry between the C2-carboxamide and the C4-hydroxyl group is generally crucial for high stereoselectivity.

  • The nature of the amide substituent plays a key role in tuning the catalyst's steric environment and, consequently, its selectivity.

  • Additives, such as a mild acid, can sometimes improve reaction rates and selectivities.

  • Solvent-free conditions are often viable, aligning with green chemistry principles.[1]

Conclusion and Future Outlook

The this compound scaffold is a valuable chiral building block, readily accessible in high optical purity. While its direct application as a ligand in organocatalysis is an area ripe for further exploration, the closely related trans-4-hydroxyprolinamides have proven to be exceptionally effective catalysts for key asymmetric transformations. The protocols and data presented herein demonstrate the power of the 4-hydroxy-pyrrolidine framework in creating a highly organized chiral environment. The crucial role of the 4-hydroxyl group in directing stereochemistry through hydrogen bonding is a central, guiding principle. Future research may focus on developing novel N-substituted this compound derivatives as ligands for transition metal catalysis or as unique chiral auxiliaries, expanding the utility of this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Hydroxy-2-Pyrrolidone By-Product by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-hydroxy-2-pyrrolidone by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the specific challenges encountered when quantifying this polar by-product. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your methods are robust, reproducible, and compliant with regulatory expectations.

Introduction: The Challenge of a Small, Polar Analyte

This compound is a common process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its high polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention, inadequate separation from other polar impurities, and compromised sensitivity. This guide provides a comprehensive framework for developing and troubleshooting LC-MS methods tailored to the unique physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when initiating the analysis of this compound.

Q1: Why is my this compound peak not retained on my C18 column?

A1: this compound is a highly polar molecule. Standard C18 columns, which utilize a nonpolar stationary phase, separate compounds based on hydrophobicity. Polar analytes like this compound have little affinity for the stationary phase and are therefore poorly retained, often eluting in the void volume. To achieve adequate retention, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are necessary.[2][3]

Q2: What is HILIC and how does it work for polar compounds?

A2: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent.[2][4] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. The elution of analytes is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[2] This makes HILIC an ideal choice for retaining and separating very polar compounds like this compound.[3][5]

Q3: What are the best ionization settings for this compound in MS?

A3: Electrospray ionization (ESI) in positive ion mode is generally the preferred method for analyzing this compound and similar pyrrolidone derivatives.[5][6][7] The lactam structure is amenable to protonation. Optimizing ESI parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving maximum sensitivity. The high organic content of the mobile phase in HILIC also enhances ESI efficiency.[2]

Q4: How do I handle sample preparation for this analyte?

A4: Sample preparation should aim to remove non-polar matrix components while ensuring the recovery of the polar this compound. A simple "dilute-and-shoot" approach with a solvent compatible with the initial mobile phase conditions is often sufficient for drug substance analysis. For more complex matrices like drug products or biological samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[5][6][7] Mixed-mode SPE cartridges can be particularly effective.[5][6][7]

Chromatographic Strategy: HILIC and Mixed-Mode Solutions

The cornerstone of a successful method for this compound is the choice of chromatographic mode. The following sections detail the recommended approaches.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides robust retention for polar compounds. The choice of stationary phase and mobile phase conditions are critical for achieving optimal separation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column with an amide or bare silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: See Table 1.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)102.184.15015
This compound (Qualifier)102.156.15020
2-Pyrrolidinone (Potential Impurity)86.169.15012
Mixed-Mode Chromatography

Mixed-mode columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for separating mixtures of polar and non-polar compounds. This can be advantageous if this compound needs to be analyzed concurrently with less polar API or other impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the LC-MS analysis of this compound.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1. Troubleshooting workflow for common LC-MS issues.
In-Depth Troubleshooting Scenarios

Scenario 1: Poor Peak Tailing for this compound

  • Causality: In HILIC, peak tailing for basic compounds can occur due to secondary ionic interactions with deprotonated silanol groups on the silica surface of the stationary phase. The pKa of surface silanols is typically in the range of 3.8-4.5. If the mobile phase pH is above this range, the silanols will be negatively charged and can interact with the protonated (positively charged) analyte.

  • Solution: Adjusting the mobile phase pH to be at least one unit below the pKa of the silanols (e.g., pH < 3) will ensure they remain protonated and minimize these secondary interactions.[8] The use of a buffer, such as ammonium formate, also helps to maintain a stable pH and can improve peak shape.[2]

Scenario 2: Drifting Retention Times

  • Causality: HILIC separations are highly sensitive to the water content in the mobile phase. Inadequate column equilibration between injections is a common cause of retention time drift. The water layer on the stationary phase needs to be fully re-established after each gradient elution.

  • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time. A general rule of thumb is to use at least 10 column volumes for equilibration. For a 100 x 2.1 mm column with a flow rate of 0.4 mL/min, this would be approximately 8-10 minutes.

Scenario 3: Low Sensitivity

  • Causality: While HILIC's high organic mobile phase generally aids ESI, suboptimal source conditions can lead to poor sensitivity. In-source fragmentation, where the analyte fragments in the ion source before entering the mass analyzer, can also reduce the intensity of the precursor ion.

  • Solution: Systematically optimize ESI parameters. Infuse a standard solution of this compound and adjust the capillary voltage, gas flows, and temperatures to maximize the signal of the precursor ion (m/z 102.1). To minimize in-source fragmentation, consider reducing the fragmentation or declustering potential.[9]

Regulatory and Compliance Considerations

The analysis of by-products like this compound is governed by regulatory guidelines such as ICH Q3A(R2) for impurities in new drug substances.[2][10]

  • Reporting Threshold: A limit above which an impurity must be reported.

  • Identification Threshold: A limit above which the structure of an impurity must be determined.

  • Qualification Threshold: A limit above which an impurity must be assessed for its biological safety.

Your analytical method must be validated to demonstrate that it is capable of accurately quantifying this compound at or below these thresholds. The method's limit of quantitation (LOQ) should be appropriate for the required reporting level.

graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 2. The central role of LC-MS in by-product control.

References

Introduction: The Challenge of Purifying 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges associated with the recrystallization of 4-hydroxy-2-pyrrolidone, designed for chemists and researchers in the pharmaceutical and life sciences sectors.

This compound is a polar, hydrophilic lactam that serves as a valuable intermediate in the synthesis of nootropic drugs like Oxiracetam and other bioactive compounds.[1][2] Its purification via recrystallization, while theoretically straightforward, is often plagued by practical challenges stemming from its physical properties: a relatively low melting point (119-123 °C), high polarity, and the ability to form strong hydrogen bonds.[1][3] These characteristics can lead to common yet frustrating issues such as "oiling out," supersaturation, and low recovery rates.

This technical support guide, structured in a question-and-answer format, provides field-proven solutions and explains the scientific principles behind them. It is designed to empower researchers to troubleshoot and optimize their purification protocols effectively.

Troubleshooting Guide: Specific Issues & Solutions

Q1: My this compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is the most common problem encountered with this compound.[4] It occurs when the dissolved solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens because the solution becomes supersaturated at a temperature that is still above the melting point of the impure compound.[5] Impurities can significantly depress the melting point, exacerbating this issue.[6] The resulting oil is often an impure melt that may solidify into an amorphous glass, trapping impurities and solvent.[4]

Core Causality: The high concentration of the solute and the rate of cooling create a situation where the kinetic barrier to forming an ordered crystal lattice is higher than that of forming a disordered, liquid-like aggregate.

Solutions:

  • Increase Solvent Volume: The most direct solution is to re-heat the mixture until the oil dissolves completely and add more of the primary solvent (e.g., 10-20% more). This reduces the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[5]

  • Drastically Reduce the Cooling Rate: Slow, controlled cooling is paramount for successful crystallization.[7] Rapid cooling, such as placing the flask directly in an ice bath, almost guarantees oiling out for sensitive compounds.

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring.

    • For even slower cooling, place the hot flask inside a beaker of hot water and allow the entire assembly to cool, or leave it on a cooling hotplate.[8]

  • Use a Different Solvent System: The choice of solvent is critical. If oiling out persists in a single-solvent system, a new solvent or a mixed-solvent system may be required. Protic solvents like isopropanol or ethanol are often good starting points.[9][10]

Q2: I've selected a solvent, but after cooling my solution, no crystals form at all, even after several hours. What should I do?

A2: This is a classic case of a supersaturated solution, where the concentration of this compound in the solvent is higher than its normal saturation point, but crystallization has not been initiated.[8] This occurs because the initial formation of a crystal nucleus (nucleation) has a significant energy barrier.

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that acts as a nucleation point for crystal growth.[11]

  • Seeding: If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[8]

  • Reduce Solvent Volume: It's possible that too much solvent was used initially.[8] Gently heat the solution to evaporate a portion of the solvent (e.g., 15-25% by volume) under a nitrogen stream or using a rotary evaporator, then attempt to cool it again.

  • Flash Cooling (Advanced): Use a pipette to remove a small aliquot of the solution. Cool this small sample rapidly in a dry ice/acetone bath to force precipitation. This solid can then be transferred back into the main flask to act as seed crystals.

Below is a workflow for troubleshooting a failure to crystallize.

Caption: Troubleshooting flowchart for inducing crystallization.

Q3: My final product has a low yield. Where am I losing my compound and how can I improve recovery?

A3: Low yield is a common issue that can arise from several points in the recrystallization process.[5][11]

Potential Causes and Solutions:

  • Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is the most frequent cause of low yield. The excess solvent will keep a larger fraction of your product dissolved even when cold.

    • Solution: Add the hot solvent in small portions (dropwise) to the crude material while heating, stopping as soon as all the solid has just dissolved.[12]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration step, significant loss can occur.

    • Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent vapor before filtering, and use a slight excess of solvent (5-10%) before the hot filtration, boiling it off before the final cooling step.[13]

  • Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve a portion of the product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent. The cold solvent has much lower solvating power, removing surface impurities without dissolving the product crystals.[11]

  • Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, the yield will be inherently poor. An ideal solvent shows a very steep solubility curve with respect to temperature.[14]

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for recrystallizing this compound?

A: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the compound's polarity and published data, the following are excellent starting points:

  • Isopropanol: Studies have shown that racemic and enantiomerically pure this compound can be successfully crystallized from isopropanol.[10][15]

  • Ethanol: A patent for purifying optically active this compound specifically highlights the use of ethanol, noting that avoiding a poor co-solvent (anti-solvent) can dramatically improve the final product's optical purity.[9]

  • Methanol/Water or Acetone/Water: Mixed solvent systems can be effective. The compound is soluble in polar organic solvents and water.[3] A mixture allows for fine-tuning of the polarity to achieve ideal solubility characteristics.

A systematic approach to solvent selection is recommended, as detailed in the protocols section.

Solvent SystemSuitability for this compoundKey Considerations
Isopropanol High Good solubility when hot, lower when cold. Well-documented.[10][15]
Ethanol High Excellent for improving optical purity; avoid anti-solvents.[9]
Water Moderate High solubility may lead to lower yields unless used in a mixed system.[3]
Ethyl Acetate Low (as primary) Generally used as an anti-solvent; may lower optical purity if used incorrectly.[9]
Methanol High (in mixed) Good primary solvent; often paired with water as an anti-solvent.[1]
Q: How do I perform a mixed-solvent recrystallization?

A: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility profile.

  • Dissolve the crude this compound in the minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., methanol or ethanol).

  • While the solution is still hot, add the "bad" or "anti-solvent" (one in which the compound is poorly soluble, e.g., ethyl acetate or water) dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of the "good" solvent to re-clarify the solution.

  • Allow the solution to cool slowly and undisturbed to induce crystallization.

The key is that the two solvents must be miscible with each other.[12]

Below is a diagram illustrating the decision process for choosing a solvent system.

Caption: Decision workflow for selecting a recrystallization solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (e.g., using Isopropanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (e.g., 5 mL) and heat the mixture gently (e.g., to 60-70 °C) with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a clean, pre-heated flask. Pour the hot solution through the filter quickly.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold isopropanol (1-2 mL).

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Protocol 2: Troubleshooting Oiling Out
  • Identify Oiling Out: Observe the formation of a second liquid layer or oily droplets in the flask as the solution cools.

  • Re-dissolve: Place the flask back on the heat source and warm until the oil completely redissolves into a single, clear phase.

  • Dilute: Add an additional 10-20% of the hot recrystallization solvent to the solution.

  • Slow Cool: Remove the flask from the heat and implement a very slow cooling procedure. Place the flask in a large beaker filled with hot water (~70-80 °C) and allow the entire apparatus to cool to room temperature over several hours.

  • Induce Nucleation: If no crystals form after slow cooling, gently scratch the inside of the flask with a glass rod.

  • Isolate: Once crystals have formed, proceed with the standard isolation, washing, and drying steps as described in Protocol 1.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-hydroxy-2-pyrrolidone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Core Synthesis Pathways and Associated Impurities
Q1: What are the primary methods for synthesizing this compound, and what are the typical impurities for each route?

A1: The synthesis of this compound is most commonly achieved via two main pathways: the intramolecular cyclization of a 4-amino-3-hydroxybutyric acid derivative and the reduction of a tetramic acid intermediate. Each route has a unique impurity profile that must be managed.

Route 1: Intramolecular Cyclization of 4-Amino-3-Hydroxybutyric Acid (or its Ester)

This is a widely used method, particularly for producing optically active this compound. The core of this synthesis is the ring-closing reaction of a 4-amino-3-hydroxybutyric acid ester.[1] The reaction can be sluggish if conducted by simple heat treatment, leading to incomplete conversion and the formation of by-products. The use of a base catalyst is highly recommended to increase the reaction rate and improve yield and selectivity.[1]

G cluster_0 Route 1: Intramolecular Cyclization A 4-Azido-3-hydroxybutyric Acid Ester B 4-Amino-3-hydroxybutyric Acid Ester A->B Catalytic Hydrogenation (e.g., Pd/C, H2) C This compound (Product) B->C Intramolecular Cyclization (Base Catalyst, Heat)

Caption: General workflow for the synthesis of this compound via intramolecular cyclization.

Route 2: Reduction of Tetramic Acid Intermediates

This synthetic strategy involves more steps, starting from N-protected amino acids.[2][3] The amino acid is first reacted to form a pyrrolidine-2,4-dione (a tetramic acid derivative), which is then regioselectively reduced to yield the final this compound product.[2][3] This route offers versatility in introducing substituents but often results in lower overall yields and requires chromatographic purification.[2][3]

Common Impurities Summary

The table below summarizes the common impurities associated with these primary synthesis routes.

Impurity CategorySpecific ImpurityLikely Synthesis RouteCausality & Impact
Unreacted Starting Materials 4-Amino-3-hydroxybutyric acid esterIntramolecular CyclizationIncomplete ring-closing reaction due to insufficient heating time or lack of catalyst. Reduces yield and complicates purification.[1]
N-Boc-amino acids, Meldrum's acidTetramic Acid ReductionIncomplete initial coupling or cyclization steps.[2][3]
γ-ButyrolactoneAnalogous Pyrrolidone SynthesesCan be a precursor or a degradation product, especially under harsh thermal conditions.[4][5]
By-products Dehydration products (e.g., pyrrole derivatives)BothElimination of the hydroxyl group under acidic conditions or high temperatures.
Dimer or Oligomer SpeciesBothIntermolecular reaction between molecules of the starting material or product, particularly at high concentrations.[6][7]
Enantiomeric Impurities (R)- or (S)-enantiomerIntramolecular Cyclization (Chiral)Use of starting material with low optical purity or racemization during the reaction.[1]
Reagent-Related Impurities Residual base catalyst, condensation agents (EDC·HCl)BothIncomplete removal during workup and purification steps.[1][2]
Degradation Products Pyrrolidine, Formic Acid, AmmoniaPost-synthesisProduct instability, especially under oxidative conditions or prolonged heating.[8]
Section 2: Troubleshooting Common Experimental Issues
Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yield is a frequent challenge that can typically be traced back to incomplete reactions or competing side reactions.

  • Incomplete Cyclization (Route 1): The ring-closing step to form the lactam can be slow. Simply heating the 4-amino-3-hydroxybutyric acid ester is often insufficient and leads to a significant amount of unreacted starting material.[1]

    • Solution: Introduce a base catalyst (e.g., sodium methoxide, potassium carbonate) in a catalytic amount (0.1-10 mol%).[1] This significantly accelerates the intramolecular amidation, driving the reaction to completion in a much shorter time (e.g., 30 minutes to 6 hours) and at moderate temperatures (0°C to reflux).[1]

  • Side Reactions: The formation of dimers or other by-products can consume your starting material.

    • Solution: Maintain appropriate reaction concentrations. High concentrations can favor intermolecular reactions leading to dimers.[6] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are suspected.

  • Purification Losses (Route 2): The multi-step synthesis involving tetramic acids often requires column chromatography for purification, which can lead to significant material loss, contributing to low isolated yields.[2][3]

    • Solution: Optimize your chromatography protocol. Experiment with different solvent systems and stationary phases. If possible, develop a purification strategy based on crystallization or extraction to minimize losses associated with chromatography.

Q3: I am observing unexpected peaks in my HPLC/GC analysis. What could they be?

A3: Unexpected analytical peaks usually correspond to one of the impurity classes listed in Q1. The key to identification is understanding their likely origin based on your synthesis and their analytical behavior.

G cluster_0 Troubleshooting Unexpected Analytical Peaks cluster_1 Identification Strategy A Crude Product Sample B HPLC / GC Analysis A->B C Unexpected Peak Detected B->C D Is it an Unreacted Starting Material? C->D E Is it a Known By-product or Dimer? C->E F Is it a Degradation Product? C->F G Is it a Solvent or Reagent-Related Impurity? C->G Spike sample with authentic\nstarting material standard. Spike sample with authentic starting material standard. D->Spike sample with authentic\nstarting material standard. Analyze with LC-MS to\ncheck for expected masses. Analyze with LC-MS to check for expected masses. E->Analyze with LC-MS to\ncheck for expected masses. Re-analyze aged sample.\nDoes the peak grow? Re-analyze aged sample. Does the peak grow? F->Re-analyze aged sample.\nDoes the peak grow? Check retention time against\nknown solvents/reagents. Check retention time against known solvents/reagents. G->Check retention time against\nknown solvents/reagents.

Caption: Logical workflow for identifying unknown impurities in analytical results.

  • Early Eluting Peaks (Reverse-Phase HPLC): These are often more polar compounds. This could be unreacted 4-amino-3-hydroxybutyric acid, residual acids (formic, acetic), or highly polar degradation products.[8][9]

  • Late Eluting Peaks (Reverse-Phase HPLC): These are typically less polar. Potential candidates include dimers/oligomers or by-products from dehydration, which are less polar than the hydroxyl-containing product.

  • Volatile Peaks (GC): If you are using GC analysis, peaks could correspond to residual solvents or volatile precursors like γ-butyrolactone.[5]

  • Mass Spectrometry (LC-MS): This is the most powerful tool for identification. Check the mass-to-charge ratio (m/z) of the unknown peak. An m/z corresponding to (2 * Product Mass - H₂O) might suggest a dimer, while a mass matching a starting material is a clear indicator of incomplete reaction.

Q4: How can I control the formation of enantiomeric impurities in my chiral synthesis?

A4: Achieving high optical purity is critical, especially for pharmaceutical applications. The primary method for controlling and removing the undesired enantiomer is through crystallization.

Racemic (±)-4-hydroxy-2-pyrrolidone is a conglomerate, meaning it is a physical mixture of separate (R) and (S) enantiomer crystals.[10] This property makes it amenable to resolution by preferential crystallization. More commonly, if you start with an optically active precursor, the goal is to prevent racemization and purify the final product to >99% enantiomeric excess (%ee).

  • Starting Material Purity: Ensure the optical purity of your starting material (e.g., (S)-4-azido-3-hydroxybutyrate) is as high as possible.

  • Reaction Conditions: Avoid harsh acidic or basic conditions and excessively high temperatures that could potentially lead to racemization at the chiral center.

  • Purification by Recrystallization: This is the most effective step. Even if your crude product has a modest optical purity (e.g., 80-95%ee), one or two recrystallizations from a suitable solvent like ethanol or isopropanol can elevate it to ≥99%ee.[1][10]

Section 3: Analytical and Purification Protocols
Q6: What is the recommended HPLC method for purity analysis and chiral separation?

A6: High-Performance Liquid Chromatography (HPLC) is the workhorse for both achiral purity assessment and chiral separation.[5] For chiral analysis, a specialized chiral stationary phase is required.

Protocol: HPLC Purity and Chiral Analysis

ParameterAchiral Purity MethodChiral Separation Method
HPLC System Standard HPLC with UV or DADStandard HPLC with UV or DAD
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Chiral stationary phase (e.g., CHIRALPAK® AD or similar)
Mobile Phase Gradient of acetonitrile and water (e.g., 5% to 95% ACN over 20 min).[5]Isocratic mixture of hexane and ethanol, or similar non-polar/polar solvent system.
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~210 nmUV at ~210 nm
Sample Prep Dissolve sample in mobile phase or a compatible solvent (e.g., 1 mg/mL).[5]Dissolve sample in mobile phase (e.g., 0.5 mg/mL).
Key Output Purity assessment by peak area percentage.Enantiomeric excess (%ee) calculation from the peak areas of the two enantiomers.[1]
Q7: How can I effectively remove unreacted starting materials and by-products?

A7: Recrystallization is the most powerful and scalable method for purifying this compound, leveraging differences in solubility between the product and its impurities.[1]

G cluster_0 Purification Workflow via Recrystallization A Crude Product (with impurities) B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Slowly Cool to Room Temperature B->C D Cool Further (e.g., 0-4 °C) C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H High-Purity This compound G->H

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Alcohols like ethanol or isopropanol are excellent choices.[1][10]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Adding too much solvent will significantly reduce your recovery yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Chilling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The melting point of the pure compound should be sharp (e.g., 156-158 °C for the (S)-enantiomer).[1]

Section 4: FAQ on Degradation and Stability
Q8: Is this compound prone to degradation? What are the common degradation products?

A8: Yes, like many small molecule intermediates, this compound can degrade under certain conditions. The primary pathways are oxidation and thermal decomposition.

  • Oxidative Degradation: Exposure to strong oxidizing agents or even atmospheric oxygen over long periods, especially in the presence of metal ions, can lead to degradation.[11] The proline residue in peptides, which is structurally related, is known to be susceptible to oxidative cleavage, leading to fragmentation.[11]

  • Thermal Degradation: High temperatures during distillation or reaction can cause decomposition. Studies on related N-substituted pyrrolidones show that degradation can yield simpler molecules like pyrrolidine, ammonia, and formic acid.[8]

Q9: How should I properly store the final compound to ensure its stability?

A9: To maintain the long-term integrity and purity of your this compound:

  • Container: Store in a tightly sealed, airtight container to protect it from atmospheric moisture and oxygen. Amber glass bottles are preferred to protect against light.

  • Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Purity: Ensure the material is free from residual acids, bases, or metal catalysts, as these can promote degradation over time.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-pyrrolidone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Experimental Issues

This section tackles the most frequent obstacles encountered during the synthesis of this compound. We focus on the prevalent method of intramolecular cyclization of 4-amino-3-hydroxybutyric acid derivatives, a robust and scalable route.

Question 1: Why is my yield of this compound consistently low when starting from a 4-amino-3-hydroxybutyric acid ester?

Answer:

Low yields in this intramolecular cyclization are typically traced back to an incomplete or slow reaction, often coupled with the formation of degradation by-products. The core issue is the kinetic barrier of the ring-closing reaction.

Causality: The cyclization of a 4-amino-3-hydroxybutyric acid ester to form the lactam (this compound) can be achieved by heating the precursor in a suitable solvent like methanol or ethanol. However, this thermal-only approach is often inefficient. The reaction rate is slow, requiring prolonged heating times. This extended exposure to heat can lead to the degradation of both the starting material and the product, significantly reducing the isolated yield.[1]

Solution: Base Catalysis

The most effective and direct way to overcome this issue is to introduce a catalytic amount of a base into the reaction mixture. A base catalyst dramatically accelerates the rate of the ring-closing reaction.[1] This allows the reaction to proceed rapidly, often to completion in a much shorter time and at lower temperatures, thereby minimizing the formation of thermal degradation by-products.

Mechanism Insight: The base deprotonates the primary amine, increasing its nucleophilicity. This "activated" amine can then more readily attack the electrophilic carbonyl carbon of the ester group, facilitating the intramolecular cyclization.

Comparative Data: Catalyzed vs. Uncatalyzed Reaction

ConditionStarting MaterialReaction TimeYieldReference
Uncatalyzed Methyl (S)-4-amino-2-hydroxybutyrate4.5 hours (reflux)62.5%--INVALID-LINK--[1]
Catalyzed Methyl (S)-4-amino-3-hydroxybutyrate1 hour (reflux)76%--INVALID-LINK--[1]

Experimental Protocol: Base-Catalyzed Cyclization

This protocol is adapted from methodologies proven to enhance yield.[1]

  • Reactant Setup: Dissolve your 4-amino-3-hydroxybutyric acid ester (1.0 eq) in a suitable alcohol solvent (e.g., methanol, ethanol) at a concentration of approximately 0.5-1.0 M.

  • Catalyst Addition: Add a base catalyst. Suitable catalysts include sodium methoxide, sodium ethoxide, or potassium carbonate. The catalyst loading should be in the range of 0.5 to 5 mol% relative to the starting ester.[1]

  • Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction to a gentle reflux (typically 60-80°C, depending on the solvent) and monitor the reaction progress using TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, it can be filtered off. Neutralize the solution with a suitable acid (e.g., acetic acid) if necessary.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can then be purified by recrystallization.

Workflow: Improving Yield via Catalysis

G cluster_0 Uncatalyzed Path (Low Yield) cluster_1 Catalyzed Path (High Yield) start_uncat 4-Amino-3-hydroxybutyric Acid Ester heat_uncat Prolonged Heating (e.g., 4.5h reflux) start_uncat->heat_uncat product_uncat Low Yield of Product + By-products heat_uncat->product_uncat start_cat 4-Amino-3-hydroxybutyric Acid Ester heat_cat Base Catalyst Addition + Mild Heating (e.g., 1h reflux) start_cat->heat_cat product_cat High Yield of Product (e.g., 76%) heat_cat->product_cat

Caption: Comparison of uncatalyzed and catalyzed synthesis pathways.

Question 2: My final product is impure. How can I effectively purify this compound, especially to improve optical purity?

Answer:

Effective purification is critical not only for chemical purity but also for enhancing the enantiomeric excess (ee) of chiral this compound. The method of choice is typically recrystallization.

Causality: The crude product from the cyclization reaction will contain unreacted starting material, residual catalyst, and potential side products. For chiral syntheses, the crude product may have a lower-than-desired optical purity. Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and impurities. As a saturated solution cools, the less soluble desired compound crystallizes out, leaving impurities behind in the solvent. This process is particularly effective for enriching the desired enantiomer.[1]

Solution: Strategic Recrystallization

The choice of solvent is paramount. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol has been shown to be highly effective.[1] Using a solvent system, such as ethanol and ethyl acetate, can also yield excellent results.

Demonstrated Improvement: A documented example shows that recrystallization of (S)-4-hydroxy-2-pyrrolidone from ethanol can increase the optical purity from ~80%ee to over 99%ee.[1]

Experimental Protocol: Recrystallization for High Purity

  • Solvent Selection: Place the crude this compound in a flask. Add a minimal amount of a primary solvent (e.g., ethanol) to dissolve the solid under heating and stirring.

  • Dissolution: Heat the mixture to the boiling point of the solvent until all the solid has just dissolved. Avoid adding excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purification Workflow

G crude Crude Product (Low Purity / Low ee) dissolve Dissolve in Minimum Hot Ethanol crude->dissolve cool Slow Cooling to RT, then Ice Bath dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry final Pure Product (High Purity / >99% ee) dry->final

Caption: Step-by-step workflow for purification by recrystallization.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main synthetic strategies for producing this compound?

Answer:

There are several established routes, each with distinct advantages. The choice often depends on the desired scale, stereochemical requirements, and available starting materials.

  • Intramolecular Cyclization of 4-Amino-3-Hydroxybutyric Acid Derivatives: This is arguably the most common and high-yielding method, especially when catalyzed by a base. It can be readily adapted for producing optically active products by starting with an enantiopure precursor.[1]

  • Regioselective Reduction of Pyrrolidine-2,4-diones (Tetramic Acids): This two-step approach involves first synthesizing a tetramic acid intermediate from an N-protected amino acid, followed by a regioselective reduction of one ketone group.[2][3] For example, sodium borohydride (NaBH₄) in methanol can be used as the reducing agent. While versatile, reported yields for the final reduction step can be modest (e.g., 6-9%).[2][3]

  • Biocatalytic Hydroxylation: This advanced method uses enzymes or whole-cell systems (e.g., Sphingomonas sp.) to perform a highly regio- and stereoselective hydroxylation on an N-substituted pyrrolidin-2-one substrate.[4] This route is excellent for achieving very high enantiomeric excess (>99% ee) and is a key technology in green chemistry.

Overview of Synthetic Routes

G cluster_0 cluster_1 sm1 4-Amino-3-hydroxy- butyric Acid Ester t1 Base-Catalyzed Cyclization sm1->t1 sm2 N-Boc Amino Acid t2 Cyclization & Reduction (via Tetramic Acid) sm2->t2 sm3 N-Substituted Pyrrolidin-2-one t3 Biocatalytic Hydroxylation sm3->t3 product 4-Hydroxy- 2-Pyrrolidone t1->product t2->product t3->product

Caption: Primary synthetic pathways to this compound.

References

Technical Support Center: Optimization of Chiral Resolution of 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral resolution of 4-hydroxy-2-pyrrolidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the enantiomers of this critical chiral building block. As a versatile intermediate in the synthesis of numerous pharmaceuticals, obtaining enantiomerically pure (R)- or (S)-4-hydroxy-2-pyrrolidone is often a crucial, yet challenging, step.

This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for designing a successful chiral resolution process for this compound.

Q1: What are the primary methods for the chiral resolution of this compound, and how do I choose the best one?

There are three primary strategies for resolving racemic this compound: Preferential Crystallization, Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution. The optimal choice depends on scale, available resources, and the specific properties of your system.

A critical first step is understanding the solid-state nature of your racemate. Through techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), it has been established that (±)-4-hydroxy-2-pyrrolidone is a racemic conglomerate .[1][2] This means the (R) and (S) enantiomers crystallize in separate, homochiral crystals from a racemic solution. This property makes it an excellent candidate for Preferential Crystallization , a highly efficient method that can theoretically yield 100% of both enantiomers without a chiral auxiliary.[1][2]

  • Preferential Crystallization: This should be the first method explored. It involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer, causing only that enantiomer to crystallize out.

  • Diastereomeric Salt Formation: This is the most traditional and widely applicable method for resolving chiral compounds.[3][4] It involves reacting the racemic this compound (which can act as a weak base or acid) with a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[3]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer, leaving the other unreacted.[5][6] The resulting acylated product and the unreacted enantiomer can then be separated. This is often highly selective but is limited to a theoretical maximum yield of 50% for the desired enantiomer unless coupled with a racemization process.[6]

Q2: Since this compound is a conglomerate, why would I ever use diastereomeric salt formation?

While preferential crystallization is powerful, it can be sensitive to impurities and requires precise control over supersaturation and temperature.[1] Diastereomeric salt formation can be more robust and less sensitive to these variables. It is an excellent alternative if:

  • You are unable to obtain or prepare seed crystals of a single enantiomer.

  • Impurities in your racemic mixture are inhibiting successful preferential crystallization.

  • You require a method that is easier to scale up without highly specialized equipment for monitoring crystallization kinetics.[7]

Q3: What types of resolving agents are effective for this compound?

This compound is a lactam with both acidic (N-H) and basic (carbonyl) character, though its basicity is weak. For diastereomeric salt formation, it is typically treated as a base. Therefore, chiral acids are the resolving agents of choice. Tartaric acid derivatives are a common and effective starting point for resolving chiral amines and related compounds.[8][9][10]

Resolving Agent ClassExamplesRationale
Tartaric Acid Derivatives (+)-Dibenzoyl-D-tartaric acid (DBTA), (+)-Di-p-toluoyl-D-tartaric acid (DTTA), L-Tartaric acidReadily available, highly crystalline, and form salts with a wide range of bases. The varied aromatic groups allow for tuning of solubility properties.[9][10]
Mandelic Acid Derivatives (R)-(-)-Mandelic acidA simpler chiral acid that can be effective for initial screening.
Camphorsulfonic Acid (1R)-(-)-10-Camphorsulfonic acidA strong chiral acid that can be effective when weaker acids fail to form stable, crystalline salts.

Q4: How do I accurately determine the success of my resolution—the enantiomeric excess (ee)?

Accurate determination of enantiomeric excess is non-negotiable. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12][13]

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are highly effective for separating a broad range of chiral compounds, including those with hydroxyl and lactam functional groups.[14][15]

  • Method Validation: Before trusting your results, it is crucial to analyze a true racemic sample of this compound. You should see two baseline-separated peaks of equal area (50:50 ratio). If not, your analytical method needs optimization before you can accurately assess your resolution.[7]

Experimental Workflows & Protocols

Overall Chiral Resolution Workflow

The following diagram outlines the general decision-making process for resolving racemic this compound.

G Workflow for Chiral Resolution of this compound start Racemic (±)-4-Hydroxy-2-Pyrrolidone method_choice Choose Resolution Method start->method_choice pref_cryst Preferential Crystallization method_choice->pref_cryst Conglomerate Seed Available diast_salt Diastereomeric Salt Formation method_choice->diast_salt General/Robust Method enzymatic Enzymatic Resolution method_choice->enzymatic Mild Conditions Required seed Seed with Pure Enantiomer pref_cryst->seed screen_agent Screen Resolving Agents & Solvents diast_salt->screen_agent screen_enzyme Screen Enzymes & Acyl Donors enzymatic->screen_enzyme cryst_pref Crystallize & Filter seed->cryst_pref analyze Analyze Enantiomeric Excess (ee) by Chiral HPLC cryst_pref->analyze form_salt Form & Crystallize Diastereomeric Salt screen_agent->form_salt liberate Liberate Free Amine (Base Wash) form_salt->liberate liberate->analyze enz_reaction Perform Enzymatic Reaction (e.g., Acylation) screen_enzyme->enz_reaction separate_prod Separate Product & Unreacted SM enz_reaction->separate_prod separate_prod->analyze success Success: >99% ee analyze->success High ee troubleshoot Failure: Low ee analyze->troubleshoot Low ee troubleshoot->method_choice Re-evaluate Method or Optimize

Caption: General decision workflow for resolving racemic this compound.

Protocol 1: Diastereomeric Salt Crystallization (General Procedure)

This protocol provides a starting point for screening and optimization. The exact resolving agent, solvent, and temperatures must be determined empirically.

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of racemic (±)-4-hydroxy-2-pyrrolidone and 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-DBTA) in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or methanol). Screening various solvents is critical.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider refrigeration at 4°C. Slow cooling is paramount for selective crystallization and achieving high diastereomeric excess.[15]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Analysis (Diastereomeric Excess): Dry the crystals. The diastereomeric excess (d.e.) can often be estimated by ¹H NMR by integrating signals unique to each diastereomer.

  • Recrystallization (Optional): If the d.e. is not satisfactory, recrystallize the salt from the same or a different solvent system to upgrade its purity.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., 1M NaOH or NaHCO₃ solution) to neutralize the chiral acid and deprotonate the pyrrolidone salt. Stir until all solids have dissolved.

  • Extraction: Separate the layers. Extract the aqueous layer multiple times with the organic solvent.

  • Final Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Final Analysis: Determine the final enantiomeric excess (ee) using a validated chiral HPLC method.

Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during your optimization experiments.

Problem 1: Poor or No Crystallization of Diastereomeric Salts
Possible Cause(s)Suggested Solution(s)Scientific Rationale
Inappropriate Solvent System Screen a broad range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile). Try solvent mixtures (e.g., ethanol/water, isopropanol/heptane).The solubility of the diastereomeric salts is highly dependent on the solvent. The goal is to find a system where one salt is sparingly soluble while the other remains in solution. A solvent/anti-solvent system can help induce selective precipitation.[8]
Salts are Too Soluble Use a more concentrated solution. Introduce an anti-solvent (a solvent in which the salts are insoluble, like hexane or MTBE) dropwise to the solution until turbidity is observed, then heat to re-dissolve and cool slowly.Supersaturation is the driving force for crystallization. If the salts are too soluble, this state is never reached. An anti-solvent lowers the overall solubility of the salts, promoting crystallization.[8]
Impurities Inhibiting Crystallization Ensure the starting racemic this compound is of high purity (>98%). Purify the starting material by recrystallization or chromatography if necessary.Impurities can interfere with the crystal lattice formation, acting as "crystal poisons" that inhibit nucleation and growth, or they can lead to the oiling out of the product instead of crystallization.
Incorrect Stoichiometry Experiment with the ratio of resolving agent to racemate. While a 1:1 ratio is common, sometimes a 0.5 equivalent of the resolving agent can be more effective.[3]The stoichiometry affects the composition of the solution and the resulting solid phase. In some cases, a hemi-salt may crystallize more readily or with higher selectivity than a 1:1 salt.

Problem 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

G Troubleshooting Low Enantiomeric Excess start Low d.e. or e.e. Measured q1 Is the analytical method validated? start->q1 validate ACTION: Analyze a true racemic (50:50) sample. q1->validate No q2 Is the solubility difference between diastereomers small? q1->q2 Yes validate->q2 Once validated... sol_screen ACTION: Screen different resolving agents. q2->sol_screen Likely Cause temp_opt ACTION: Optimize crystallization temperature and cooling rate. q2->temp_opt Likely Cause recryst ACTION: Perform one or more recrystallizations. q2->recryst Potential Solution

Caption: Decision tree for troubleshooting low enantiomeric excess.

Possible Cause(s)Suggested Solution(s)Scientific Rationale
Small Solubility Difference Between Diastereomeric Salts Screen for a different chiral resolving agent. A different agent will form a salt with a completely different crystal lattice and solubility profile, potentially offering better discrimination.[8]The efficiency of separation is directly proportional to the difference in solubility between the two diastereomeric salts. If this difference is small, both salts will tend to co-precipitate, leading to low d.e.[3]
Co-crystallization of Both Diastereomers Optimize the crystallization temperature and cooling rate. Lowering the final temperature can sometimes decrease the solubility of the undesired diastereomer, but a slower cooling rate gives the system more time to remain in equilibrium, favoring crystallization of the less soluble salt.[15]Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one, a phenomenon known as kinetic trapping. Slower cooling allows for a thermodynamically controlled crystallization.
Insufficient Purity After One Crystallization Perform one or more recrystallizations of the obtained diastereomeric salt.Each recrystallization step enriches the less soluble diastereomer, thereby increasing the diastereomeric and final enantiomeric excess. It is common to need 1-3 recrystallizations to achieve >99% ee.[16]
Premature Racemization Ensure the conditions for salt formation and liberation (especially pH and temperature) are mild.While this compound is relatively robust, harsh basic or acidic conditions, particularly at elevated temperatures, could potentially cause racemization at the chiral center, eroding the enantiomeric excess.
Problem 3: Low Yield of the Desired Enantiomer
Possible Cause(s)Suggested Solution(s)Scientific Rationale
Desired Diastereomer is More Soluble The "wrong" enantiomer is crystallizing. Isolate the desired enantiomer from the mother liquor. Alternatively, use the opposite enantiomer of the resolving agent (e.g., (-)-DBTA instead of (+)-DBTA).The resolving agent dictates which diastereomer is less soluble. Using the opposite enantiomer of the resolving agent will invert the solubilities, causing the other diastereomer to crystallize.
Material Loss During Workup Minimize the number of transfer steps. Ensure the pH during the liberation step is sufficiently basic to fully neutralize the salt. Perform multiple, smaller-volume extractions instead of one large one.Standard losses during filtration, transfers, and extractions can add up. Inefficient extraction from the aqueous phase after salt liberation is a common source of significant yield loss.
Classical Resolution Limit The theoretical maximum yield for any classical resolution is 50% for a single enantiomer. To exceed this, implement a racemization loop for the unwanted enantiomer.After separating the desired enantiomer, the unwanted enantiomer can be racemized and recycled back into the resolution process, theoretically driving the total yield of the desired enantiomer towards 100%. This is an advanced technique often used in industrial settings.[4]

References

Optimizing Reaction Conditions for 4-Amino-3-Hydroxybutyric Acid Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

Welcome to the technical support center for the optimization of the intramolecular cyclization of 4-amino-3-hydroxybutyric acid (GABOB) to its corresponding γ-lactam, 3-hydroxy-2-pyrrolidinone. This reaction is a critical transformation in synthetic organic chemistry, providing a key structural motif present in a variety of biologically active molecules and pharmaceutical intermediates. The efficiency of this lactamization is highly dependent on a nuanced interplay of reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, experience-driven advice to enhance yield, purity, and reproducibility.

Reaction Overview: Mechanism of Lactamization

The cyclization of 4-amino-3-hydroxybutyric acid is an intramolecular condensation reaction. The process involves the nucleophilic attack of the terminal amino group onto the electrophilic carbonyl carbon of the carboxylic acid. This is typically facilitated by thermal activation, which promotes the dehydration (loss of a water molecule) to form the stable five-membered lactam ring. The presence of the hydroxyl group at the 3-position can influence the reaction kinetics and potentially lead to side reactions if not properly controlled.

Caption: Intramolecular cyclization of GABOB to 3-hydroxy-2-pyrrolidinone.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the cyclization of GABOB.

Category 1: Low Product Yield & Reaction Inefficiency
Q1: My reaction is not proceeding to completion, or the yield of 3-hydroxy-2-pyrrolidinone is significantly lower than expected. What are the primary factors to investigate?

A1: Low yield is the most frequently reported issue. The root cause typically lies in one or a combination of the following factors: reaction temperature, solvent choice, and reaction time.

  • Insufficient Temperature: This is an endothermic condensation reaction requiring sufficient thermal energy to overcome the activation barrier for both the cyclization and the elimination of water. If the temperature is too low, the reaction rate will be impractically slow.

  • Inappropriate Solvent: The choice of solvent can play a significant role.[1] While the reaction can be performed neat (solvent-free), high-boiling, polar aprotic solvents are often used to facilitate heat transfer and maintain a homogeneous reaction mixture. Solvents like N-Methyl-2-pyrrolidone (NMP) have been shown to improve transformation efficiency in similar cyclization reactions.[2]

  • Reaction Time: Condensation reactions can be slow. It is crucial to monitor the reaction progress to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessive time at high temperatures can promote side reactions and degradation.

low_yield_troubleshooting Start Problem: Low Yield Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Solvent Is the Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp Action: Increase Temperature (e.g., to 150-180 °C) Check_Temp->Increase_Temp No Check_Time Is Reaction Time Optimized? Check_Solvent->Check_Time Yes Change_Solvent Action: Consider High-Boiling Polar Aprotic Solvent (e.g., NMP) or Neat Conditions Check_Solvent->Change_Solvent No Monitor_Reaction Action: Monitor by TLC/LC-MS to Determine Endpoint Check_Time->Monitor_Reaction No Solution Improved Yield Check_Time->Solution Yes Increase_Temp->Solution Change_Solvent->Solution Monitor_Reaction->Solution

Caption: Troubleshooting workflow for low reaction yield.

Q2: What is the optimal temperature range for this cyclization, and how does it impact the reaction?

A2: The optimal temperature is a critical parameter. For thermal cyclization, temperatures are typically elevated, often in the range of 150-200 °C .[2] Some literature suggests the melting point of GABOB itself is around 223 °C with decomposition, indicating that the reaction should be conducted below this temperature to avoid degradation.

  • Below 140 °C: The reaction rate is often too slow for practical synthesis.

  • 150-180 °C: This range is frequently cited as optimal, balancing reaction rate with thermal stability.[2]

  • Above 200 °C: The risk of thermal decomposition and the formation of colored impurities or polymeric byproducts increases significantly.

Temperature RangeExpected OutcomeRecommendation
< 140 °CVery slow to no reaction.Increase temperature gradually.
150 - 180 °C Optimal range for balancing rate and purity. [2]Start optimization within this range.
> 200 °CIncreased rate, but high risk of degradation.Avoid, unless reaction is very sluggish and monitored closely.
Category 2: Impurity Formation and Side Reactions
Q3: I'm observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

A3: The primary side reactions are intermolecular condensation leading to oligomers or polymers, and thermal degradation.

  • Polymeric Byproducts: At high concentrations and temperatures, GABOB molecules can react with each other (intermolecularly) instead of cyclizing (intramolecularly). This forms polyamide chains.

    • Mitigation Strategy: A key strategy to favor the desired intramolecular cyclization is to use high dilution. By reducing the concentration of the starting material (e.g., to 0.01 M), the probability of molecules finding each other for intermolecular reactions is decreased, while the proximity of the amino and carboxyl groups on the same molecule remains constant.[2]

  • Degradation Products: Excessive heat can cause decarboxylation or other fragmentation pathways, leading to a complex mixture of impurities and a characteristic darkening of the reaction mixture.

    • Mitigation Strategy: Adhere to the recommended temperature range and monitor the reaction to avoid prolonged heating after completion. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also minimize oxidative degradation.

Q4: Is a catalyst necessary for this cyclization?

A4: While the thermal cyclization can proceed without a catalyst, the reaction can be facilitated. Some syntheses employ a strong acid resin to catalyze the reaction, particularly when starting from a related compound.[3] In other contexts, bases like potassium carbonate (K₂CO₃) have been used to promote cyclization, especially when starting from an ester form of the precursor.[4] For the direct thermal cyclization of the amino acid, catalysis is not strictly required but can be explored if thermal conditions alone are insufficient.

Category 3: Product Isolation and Analysis
Q5: What are the best practices for isolating and purifying 3-hydroxy-2-pyrrolidinone?

A5: The purification strategy depends on the reaction's final state.

  • Solvent Removal: If a solvent was used, it should be removed under reduced pressure.

  • Crude Product Workup: The crude product, a viscous oil or solid, may contain unreacted starting material and byproducts. GABOB is zwitterionic and water-soluble, while the lactam product is more organic-soluble. This difference can be exploited.

  • Purification Techniques:

    • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can be effective for purification.[5]

    • Column Chromatography: For viscous oils or complex mixtures, silica gel chromatography is the method of choice. A polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is typically required.

    • High Vacuum Sublimation: The resulting lactam, (R)-4-hydroxy-2-pyrrolidone, can be purified by high vacuum sublimation at temperatures around 150-160 °C.[5]

Q6: What analytical techniques are recommended for monitoring reaction progress and confirming product identity?

A6:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for real-time monitoring. The starting material (GABOB) is highly polar and will have a low Rf value on silica plates. The product lactam is less polar and will have a higher Rf. A mobile phase of 10-20% Methanol in Dichloromethane is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The disappearance of the GABOB signals and the appearance of the characteristic lactam signals will confirm the conversion.

  • Mass Spectrometry (MS): LC-MS can be used to monitor the reaction and confirm the molecular weight of the product (C₄H₇NO₂, MW: 101.1 g/mol ).[6]

Experimental Protocols

Protocol 1: General Procedure for Thermal Cyclization of GABOB

This is a general guideline. Optimization of temperature and time is critical.

  • Place 4-amino-3-hydroxybutyric acid into a round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • If using a solvent, add a high-boiling solvent like NMP to achieve the desired concentration (e.g., 0.1 M). For neat conditions, proceed without solvent.

  • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (start with 160 °C).

  • If performing the reaction neat, apply a vacuum to help remove the water byproduct as it forms.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress every 1-2 hours using TLC.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Proceed with the appropriate purification method as described in Q5.

References

Technical Support Center: Purification of 4-Hydroxy-2-Pyrrolidone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chromatographic purification of 4-hydroxy-2-pyrrolidone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. We provide in-depth, field-tested answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern a successful separation.

Introduction: The Purification Challenge

This compound is a highly polar, hydrophilic molecule, a property conferred by its lactam and secondary alcohol functionalities.[1][2][3] While essential for its role as a building block in pharmaceuticals like Oxiracetam, these features present a distinct set of challenges for purification.[4][5] Its high polarity leads to strong interactions with silica gel, often resulting in poor separation, band broadening (tailing), and low recovery. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Foundational Knowledge & FAQs

This section addresses the most frequently asked questions regarding the properties and handling of this compound in a chromatographic context.

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the molecule's properties is the first step in designing a robust purification protocol. The presence of both hydrogen bond donor (-OH, -NH) and acceptor (C=O, -OH) sites dictates its behavior.

PropertyValueSignificance for Chromatography
Molecular Weight 101.11 g/mol [1]Low molecular weight, generally good for diffusion kinetics.
Appearance White to light yellow crystalline powder[1]Off-colors may indicate impurities or degradation.
Melting Point 119-123 °C (racemate)[1]A broad or depressed melting point suggests impurity.
pKa ~13.62 (Predicted)[4]The molecule is weakly acidic and not significantly ionized under typical neutral chromatographic conditions.
LogP -0.8 to -1.4[2][4]The negative value indicates high hydrophilicity, predicting strong retention on normal-phase silica and weak retention on reverse-phase (e.g., C18) media.[6]
Solubility Soluble in water, methanol, ethanol; slightly soluble in DMSO.[1][4]Excellent solubility in polar protic solvents is key for sample loading and mobile phase selection. A patent notes ethanol is a good recrystallization solvent, while ethyl acetate and hydrocarbons are poor solvents.[7]
Storage 2-8 °C[1]The compound can be susceptible to degradation; refrigerated storage is recommended to maintain purity.[8][9]
Q2: What are the common impurities I should expect from a typical synthesis?

Your purification strategy must be designed to remove specific impurities from your reaction. Common synthetic routes, such as the reduction of tetramic acids or cyclization of 4-amino-3-hydroxybutyric acid derivatives, can generate several types of impurities.[7][10][11]

  • Unreacted Starting Materials: Depending on the route, this could include compounds like 4-amino-3-hydroxybutyric acid esters or N-Boc protected amino acids.[7][10]

  • Reagents: Coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) or activators can persist.[10][11]

  • Side-Products: Dehydration products or oligomers can form under harsh reaction conditions.

  • Degradation Products: Oxidative degradation can occur, especially during workup or prolonged storage, leading to colored impurities.[9][12]

Q3: Why is normal-phase column chromatography the standard method for purifying this compound?

The choice of chromatography mode is dictated by the polarity of the analyte.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a non-polar to medium-polarity mobile phase.[13] Given this compound's high polarity (LogP < 0), it interacts strongly with the silanol groups (Si-OH) on the silica surface. This strong interaction allows for effective separation from less polar impurities by carefully modulating the polarity of the mobile phase.

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile).[6] In RPC, this compound would have very weak retention and elute quickly, likely with the solvent front, providing little to no separation from other polar impurities.[6] Therefore, NPC is the superior choice for this molecule.

Section 2: Experimental Protocols & Workflows

A successful column purification is built upon a foundation of careful preliminary analysis using Thin-Layer Chromatography (TLC).

Protocol 1: Pre-Purification Analysis by Thin-Layer Chromatography (TLC)

TLC is a critical scouting technique used to determine the optimal solvent system for the column.[13] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for this compound of approximately 0.25-0.35 .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Keep the spot small and concentrated.

  • Elution: Place the plate in a TLC chamber containing your chosen developing solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualization: this compound lacks a strong UV chromophore. After development, visualize the spots using a suitable staining agent.

    • Recommended Stain: Potassium permanganate (KMnO₄) stain. It is a highly effective universal stain for compounds with oxidizable functional groups, such as the alcohol in your target molecule.[14] It will appear as a yellow spot on a purple background.

    • Alternative: Iodine vapor is a general, non-destructive method that can also be effective.[14]

  • Optimization: Adjust the ratio of the polar to non-polar solvent in your mobile phase until the Rƒ of the product spot is in the target range (0.25-0.35) and is well-separated from impurity spots.

Suggested Starting Solvent Systems (by increasing polarity)
100% Ethyl Acetate
95:5 Ethyl Acetate / Methanol
9:1 Dichloromethane / Methanol
8:2 Dichloromethane / Methanol
Workflow Diagram: From Crude Material to Pure Product

The following diagram outlines the logical flow of the entire purification process.

G cluster_prep Preparation & Scouting cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Analysis TLC Analysis (Solvent System Scouting) Crude->TLC_Analysis Column_Prep Prepare Silica Gel Column (Slurry Packing) TLC_Analysis->Column_Prep Determines Eluent Load Load Sample (Dry or Wet Loading) Column_Prep->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Overall workflow for the purification of this compound.

Protocol 2: Step-by-Step Guide to Column Chromatography

This protocol assumes a standard glass column with silica gel for a lab-scale purification (1-5 g scale).

  • Column Preparation (Slurry Packing):

    • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your starting, least polar eluent (e.g., 100% Ethyl Acetate). Use approximately 50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column. Use a funnel to guide the stream.

    • Continuously tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, adding more eluent to the top as the silica bed settles. The final packed bed should be uniform and level. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, level band.

    • Gently add a protective layer of sand on top of your sample band.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Start with the solvent system determined by your TLC analysis. If separation is difficult, a gradient elution is highly recommended. This involves starting with a less polar solvent system and gradually increasing the polarity (e.g., by slowly increasing the percentage of methanol in ethyl acetate).[15] This will elute less polar impurities first, followed by your target compound.

  • Monitoring and Isolation:

    • Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Once you have identified the fractions containing only your pure product, combine them in a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This section provides solutions to common problems in a question-and-answer format.

Q: My product and impurities are not separating well on the TLC plate (overlapping spots). What should I do?

A: This is the most common challenge and indicates your solvent system lacks the required selectivity. The key is to systematically alter the polarity and chemical nature of the mobile phase.

  • Causality: Separation on silica gel is a competition. The solvent molecules and your analyte molecules compete for the polar binding sites on the silica. If the solvent is too polar, it displaces all compounds, and they move too quickly (high Rƒ). If it's not polar enough, everything stays at the baseline.

  • Solution Strategy:

    • Decrease Polarity: If all spots are too high on the plate (Rƒ > 0.5), decrease the proportion of the polar solvent (e.g., move from 9:1 DCM/MeOH to 95:5 DCM/MeOH).

    • Increase Polarity: If all spots are too low (Rƒ < 0.1), increase the proportion of the polar solvent.

    • Change Solvents: If adjusting ratios doesn't work, change the solvent system entirely. The different intermolecular forces of new solvents can provide unique selectivity. For example, if Ethyl Acetate/Hexane fails, try Dichloromethane/Methanol. Dichloromethane is a weaker hydrogen bond acceptor than ethyl acetate, and methanol is a strong hydrogen bond donor/acceptor, offering a different separation mechanism.

Q: My product isn't eluting from the column. Why?

A: Your product is too strongly adsorbed to the silica gel, meaning your mobile phase is not polar enough to displace it.

  • Causality: The strong hydrogen bonding between the hydroxyl and amide groups of your product and the silica gel's silanol groups is winning the competition against the eluent.

  • Solution Strategy:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar component in your mobile phase. If you are running 95:5 EtOAc/MeOH, switch to 90:10, then 85:15, and so on.

    • "Kicker" Solvent: If the product is still retained, you may need to flush the column with a very strong "kicker" solvent, such as 5-10% methanol in dichloromethane, or even a small amount of acetic acid or ammonia in the mobile phase if the compound has basic or acidic properties, though this is less likely for this compound.

Q: The spot for my product is streaking or "tailing" on the TLC plate. What causes this?

A: Tailing is a classic sign of problematic interactions during chromatography.

  • Causality & Solutions:

    • Overloading: You may have spotted too much material on the TLC plate or loaded too much onto the column. This saturates the stationary phase binding sites. Solution: Use a more dilute solution for spotting or load less material onto the column.

    • Strong Adsorption: The compound may be interacting too strongly with acidic sites on the silica gel. Solution: While less common for neutral compounds, adding a tiny amount (e.g., 0.1-0.5%) of a modifier like triethylamine (if the compound has a basic handle) or acetic acid (if acidic) to the mobile phase can sometimes sharpen spots by neutralizing active sites on the silica.

    • Degradation: The compound may be slowly degrading on the silica gel, which is mildly acidic. Solution: Work quickly and avoid leaving the compound on the column for extended periods. Neutralized silica gel is commercially available but rarely necessary.

Q: My final yield after chromatography is very low. Where did my product go?

A: Low recovery is frustrating and can be due to several factors.

  • Causality & Solutions:

    • Irreversible Adsorption: In some cases, a highly polar compound can bind so strongly to the silica that even very polar eluents cannot remove it completely. This is the most likely culprit for this compound. Solution: Using a gradient elution can help, but some loss may be unavoidable. Sometimes, deactivating the silica slightly by adding 1% water to the slurry can reduce these strong interactions.

    • Co-elution: Your product may have eluted with an impurity that is not visible with your TLC stain. Solution: After combining fractions, take a final purity check (e.g., by ¹H NMR or LC-MS) of the "pure" pool before evaporating the solvent.

    • Physical Loss: Ensure all glassware is properly rinsed and that no product was lost during the sample loading or fraction transfer steps.

Troubleshooting Decision Tree

G cluster_sep cluster_elution cluster_tailing cluster_yield Start Problem Observed PoorSep Poor Separation (Overlapping Spots) Start->PoorSep NoElution Product Not Eluting Start->NoElution Tailing Spot Tailing / Streaking Start->Tailing LowYield Low Recovery Start->LowYield Solvent Adjust Mobile Phase Polarity (Change Solvent Ratios) PoorSep->Solvent Are Rƒ values too high/low? IncreasePolarity Increase Mobile Phase Polarity (Gradient Elution) NoElution->IncreasePolarity CheckLoad Reduce Sample Load Tailing->CheckLoad Irreversible Irreversible Adsorption Likely LowYield->Irreversible CheckFractions Re-check TLC of all fractions (Potential Co-elution) LowYield->CheckFractions ChangeSolvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Solvent->ChangeSolvent Still no separation? AddModifier Consider Mobile Phase Modifier (e.g., 0.1% Et3N or AcOH) CheckLoad->AddModifier Still tailing?

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 4: Post-Purification & Final Considerations

Q: How do I confirm the purity and identity of my final product?

A: After solvent removal, your work is not done. Purity and identity must be confirmed.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: This is the gold standard for confirming the chemical structure and is highly sensitive to impurities containing protons or carbons.[10][11] The absence of signals from starting materials or by-products is a strong indicator of purity.

  • Chromatographic Analysis:

    • HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., >95%).[16] For chiral this compound, chiral HPLC is necessary to determine the enantiomeric excess (%ee).[7]

  • Physical Properties:

    • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.

Q: What are the best practices for storing purified this compound?

A: To prevent degradation and maintain the purity you worked hard to achieve, proper storage is critical.

  • Temperature: Store the compound in a tightly sealed container at 2-8 °C, as recommended by suppliers.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[9]

  • Light: Protect from light by using an amber vial or storing it in a dark location.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxy-2-pyrrolidone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate side reactions encountered during the synthesis of this valuable heterocyclic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes for higher yield and purity.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds through a few well-established routes. Understanding these pathways is the first step in troubleshooting side reactions, as each has its own unique profile of potential impurities and challenges. The most common methods involve intramolecular cyclization or the reduction of a dione precursor.

Below is a general workflow illustrating the primary synthetic approaches.

cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product Start Starting Materials (e.g., 4-halo-3-hydroxybutyrate, Amino Acids) Precursor1 4-Azido-3-hydroxybutyric Acid Ester Start->Precursor1 Azide Displacement Precursor3 Pyrrolidine-2,4-dione (Tetramic Acid derivative) Start->Precursor3 Meldrum's Acid Route Reaction1 Reduction (e.g., H₂, Pd/C) Precursor1->Reaction1 Precursor2 4-Amino-3-hydroxybutyric Acid / Ester Reaction2 Intramolecular Cyclization Precursor2->Reaction2 Reaction3 Regioselective Reduction (e.g., NaBH₄) Precursor3->Reaction3 Reaction1->Precursor2 Product This compound Reaction2->Product Reaction3->Product Problem Low Yield & Unreacted Starting Material Cause Slow Reaction Rate (Kinetically Hindered Cyclization) Problem->Cause Diagnosis Solution1 Add Base Catalyst (e.g., NaOMe, Et₃N) Cause->Solution1 Primary Solution Solution2 Optimize Temperature (e.g., Reflux in MeOH) Cause->Solution2 Secondary Action Validation Monitor by TLC/LC-MS for Disappearance of Starting Material Solution1->Validation Solution2->Validation

Technical Support Center: Removal of Residual Solvents from 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxy-2-pyrrolidone. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from this valuable compound. As a polar, crystalline solid, this compound presents unique challenges in achieving the stringent purity levels required for pharmaceutical applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can consistently produce high-purity this compound that meets regulatory standards, such as the ICH Q3C guidelines.[1][2]

Understanding the Challenge: Properties of this compound and Common Solvents

This compound is a white to light yellow crystalline powder with a melting point of approximately 119-123 °C.[3] Its polar nature, attributed to the hydroxyl and amide functional groups, dictates its solubility in various solvents. Common solvents used during its synthesis and purification include:

  • Alcohols: Methanol, Ethanol, Isopropanol[1][4]

  • Nitriles: Acetonitrile[1]

  • Halogenated Solvents: Dichloromethane[5][6]

The efficient removal of these solvents is paramount, as residual levels are strictly regulated by guidelines like ICH Q3C to ensure patient safety.[1][2]

Troubleshooting Guide: Common Issues in Residual Solvent Removal

This section addresses specific problems you may encounter during the removal of residual solvents from this compound.

Issue 1: High Levels of Residual Solvents Detected by GC/NMR After Drying
Potential Cause Underlying Mechanism Suggested Solution & Rationale
Inefficient Drying Technique The chosen drying method may not provide sufficient energy or surface area for complete solvent evaporation. For a crystalline solid like this compound, solvents can be trapped within the crystal lattice.Optimize Drying Parameters: Increase temperature (while staying well below the melting point to avoid degradation), extend drying time, and ensure a deep vacuum (e.g., <1 mbar). Consider an alternative drying method: For heat-sensitive materials, lyophilization can be more effective than vacuum oven drying.[7] For larger scales, an Agitated Thin Film Dryer (ATFD) provides excellent heat transfer and surface renewal.[3][8]
Formation of a Crystalline "Crust" Rapid initial drying can cause a hard outer layer to form on the product, trapping solvent within the bulk material.[9] This is particularly problematic with crystalline substances.Implement a Two-Stage Drying Process: Start with a moderate vacuum and temperature to slowly remove the bulk of the solvent. Once the majority is gone, increase the temperature and deepen the vacuum to remove the final traces. This prevents the formation of an impermeable crust.
Inappropriate Wash Solvent in Final Isolation Step The final wash solvent may not be sufficiently volatile or may have a strong affinity for the product, making it difficult to remove.Select a more volatile wash solvent: A solvent with a lower boiling point will be easier to remove during drying. Ensure the chosen solvent has low solubility for this compound to minimize yield loss.[10]
Agglomeration of Particles Large agglomerates can trap solvent, making it difficult for the solvent to escape from the interior of the particles during drying.Improve Crystallization/Precipitation Conditions: Aim for smaller, more uniform crystals. This can be achieved by controlling the cooling rate and agitation during crystallization. Milling of the dried product followed by a secondary drying step can also be effective, but care must be taken to avoid introducing impurities or changing the crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in this compound for pharmaceutical use?

A1: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines.[1][2] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride).

  • Class 2: Solvents with limited use (e.g., Acetonitrile, Dichloromethane, Methanol). These have specific Permitted Daily Exposure (PDE) limits.

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Isopropanol, Acetone). These are generally limited to 5000 ppm or 0.5%.

It is the manufacturer's responsibility to ensure that the residual solvent levels in the final Active Pharmaceutical Ingredient (API) are below these limits.[11]

Q2: My this compound "oils out" during solvent removal. What should I do?

A2: "Oiling out" occurs when the solid dissolves in the residual solvent at the drying temperature, forming a liquid phase. This is often due to the presence of impurities that lower the melting point of the mixture.

  • Solution: First, ensure your drying temperature is well below the melting point of pure this compound (~119-123 °C).[3] If the issue persists, it indicates that the product may not be pure enough for direct drying. In this case, re-crystallization is recommended to improve the purity before attempting to remove the solvent again.[12] Using a higher vacuum allows for drying at a lower temperature, which can also prevent oiling out.[7][13]

Q3: Can I use a rotary evaporator to remove residual solvents?

A3: A rotary evaporator is effective for removing bulk solvent from a solution. However, for removing trace amounts of residual solvent from a solid to meet strict pharmaceutical limits, it is often insufficient. High-vacuum drying in a vacuum oven or a more advanced technique like lyophilization or ATFD is typically required for the final drying step.[9]

Q4: How can I confirm that all residual solvent has been removed?

A4: The most common and reliable methods for quantifying residual solvents are Gas Chromatography (GC) with headspace sampling and Nuclear Magnetic Resonance (NMR) spectroscopy.[14] Loss on Drying (LOD) can be used as a non-specific method if only Class 3 solvents are present.[2] These analytical methods should be properly validated according to ICH Q2 guidelines.

Q5: Is lyophilization a suitable method for removing organic solvents from this compound?

A5: Yes, lyophilization (freeze-drying) can be an excellent method, especially for removing solvents from heat-sensitive materials or for achieving very low residual solvent levels.[15][16][17] The process involves freezing the product and then sublimating the solvent under a deep vacuum. It can be used for both aqueous and organic solvent systems.[18]

Experimental Protocols

Protocol 1: Optimized Vacuum Oven Drying

This protocol is designed for the final drying of crystalline this compound to remove Class 2 or 3 solvents.

  • Preparation: Spread the crystalline this compound on a clean, shallow tray to maximize the surface area.

  • Initial Drying (Bulk Solvent Removal):

    • Place the tray in a vacuum oven.

    • Set the temperature to 40-50°C.

    • Gradually apply vacuum to approximately -650 mmHg.[19]

    • Hold under these conditions for 4-6 hours. This gentle initial step helps to remove the bulk of the solvent without forming a hard crust.

  • Final Drying (Trace Solvent Removal):

    • Increase the oven temperature to 60-70°C (ensure this is well below the product's degradation temperature).

    • Increase the vacuum to the maximum achievable level (ideally <1 mbar).

    • Continue drying for 12-24 hours, or until the residual solvent level, as determined by in-process control (e.g., GC analysis of a sample), is within the required specification.

  • Completion:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.[19]

    • Slowly break the vacuum with an inert gas like nitrogen before removing the product.[19]

Protocol 2: Lyophilization (Freeze-Drying) for Trace Solvent Removal

This protocol is particularly useful for achieving very low levels of residual solvents.

  • Dissolution & Pre-Freezing:

    • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., a mixture of t-butanol and water) that can be easily lyophilized.

    • Distribute the solution into lyophilization trays.

    • Freeze the solution to a temperature well below its eutectic point (typically -40°C or lower).

  • Primary Drying (Sublimation):

    • Place the frozen trays in the lyophilizer.

    • Apply a deep vacuum (e.g., 30-300 mTorr).[15][16]

    • Gradually increase the shelf temperature to provide the energy for sublimation (e.g., -10°C to 0°C). The product temperature should remain below its collapse temperature.

    • This step removes the frozen solvent.

  • Secondary Drying (Desorption):

    • Once all the ice has sublimed, gradually increase the shelf temperature to a higher level (e.g., 20-30°C) to remove any bound solvent molecules.[15][16]

    • Maintain the deep vacuum during this phase.

  • Cycle Completion:

    • Once the desired residual solvent level is reached, the cycle is complete.

    • The vacuum is typically broken with an inert gas, and the product is collected.

Visualizations

Troubleshooting_Solvent_Removal start High Residual Solvent Detected cause1 Inefficient Drying Technique start->cause1 cause2 Crust Formation start->cause2 cause3 Inappropriate Wash Solvent start->cause3 cause4 Particle Agglomeration start->cause4 solution1 Optimize Parameters / Change Method (e.g., ATFD, Lyophilization) cause1->solution1 solution2 Two-Stage Drying (Gentle then Aggressive) cause2->solution2 solution3 Select More Volatile Wash Solvent cause3->solution3 solution4 Optimize Crystallization / Milling cause4->solution4

Caption: Troubleshooting logic for high residual solvents.

Vacuum_Drying_Workflow cluster_prep Preparation cluster_drying Drying Cycle cluster_completion Completion prep1 Spread Product on Tray drying1 Initial Drying: - Temp: 40-50°C - Vac: ~-650 mmHg prep1->drying1 drying2 Final Drying: - Temp: 60-70°C - Vac: <1 mbar drying1->drying2 After 4-6 hrs comp1 Cool Under Vacuum drying2->comp1 After 12-24 hrs comp2 Break Vacuum with N2 comp1->comp2 comp3 Collect Product comp2->comp3

Caption: Optimized vacuum oven drying workflow.

References

Technical Support Center: 4-Hydroxy-2-Pyrrolidone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-hydroxy-2-pyrrolidone. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate. This compound and its enantiomers are vital building blocks for a range of therapeutics, including antibiotic and antidepressant agents.[1][2]

However, transitioning its synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these complexities, troubleshoot common issues, and optimize your process.

Synthetic Landscape: Common Routes to this compound

Understanding the primary synthetic pathways is crucial for diagnosing and resolving scale-up issues. The choice of route impacts everything from reaction kinetics to the impurity profile and final purification strategy. Below is a diagram illustrating the most prevalent synthetic approaches.

cluster_0 Key Starting Materials cluster_1 Intermediate Stages Maleic Anhydride Maleic Anhydride This compound This compound Maleic Anhydride->this compound via 1-(4-hydroxyphenyl) -1H-pyrrole-2,5-dione 4-Amino-3-hydroxybutyric Acid Ester 4-Amino-3-hydroxybutyric Acid Ester 4-Amino-3-hydroxybutyric Acid Ester->this compound Intramolecular Cyclization [1] Succinimide Succinimide Succinimide->this compound Catalytic Hydrogenation [6, 8] N-Boc-Amino Acids N-Boc-Amino Acids Tetramic Acid Intermediate Tetramic Acid Intermediate N-Boc-Amino Acids->Tetramic Acid Intermediate Tetramic Acid Intermediate->this compound Regioselective Reduction (NaBH4) [2] 4-azido-3-hydroxybutyric acid deriv. 4-azido-3-hydroxybutyric acid deriv. 4-azido-3-hydroxybutyric acid deriv.->4-Amino-3-hydroxybutyric Acid Ester Catalytic Hydrogenation [1]

Caption: Key synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction from a 4-amino-3-hydroxybutyric acid ester is slow and gives low yields. What is the underlying cause and how can I improve it?

A1: This is a classic challenge. The intramolecular ring-closing reaction to form the lactam can be kinetically slow when relying solely on thermal energy (heating in a solvent like alcohol).[3] This sluggishness leads to incomplete conversion and the formation of by-products, which complicates purification and reduces the isolated yield.[3]

Causality & Solution: The reaction is an intramolecular amidation. To accelerate it, you need to increase the nucleophilicity of the amino group or the electrophilicity of the ester carbonyl. The most effective and industrially viable approach is to use a base catalyst .

  • Mechanism of Action: A base, such as sodium methoxide (NaOMe) in methanol, deprotonates the hydroxyl group or, more likely, facilitates the cyclization by activating the amine or ester. This significantly increases the reaction rate, allowing the cyclization to proceed rapidly even at room temperature.[3]

  • Practical Insight: By adding a catalytic amount of a base, the reaction can be completed in a much shorter time (e.g., hours instead of a prolonged reflux), leading to a cleaner reaction profile and a higher yield of crude product before purification.[3] In some cases, if the preceding step is a catalytic hydrogenation of an azido group, the presence of a base catalyst can allow for a one-pot reduction and subsequent ring-closure.[3]

Q2: After recrystallization, the optical purity (enantiomeric excess) of my chiral this compound is not improving, or is even getting worse. Why?

A2: This is a common and counter-intuitive problem that stems from a misunderstanding of the crystallization thermodynamics of this specific compound. The issue almost always lies with the choice of solvent system.

Causality & Solution: Many chemists are trained to use a solvent system comprising a "good" solvent (in which the compound is soluble) and a "poor" solvent (or anti-solvent, in which it is insoluble) to maximize crystal yield. However, for enhancing the optical purity of this compound, this technique is detrimental.[3]

  • The "Poor Solvent" Trap: Using a poor solvent like ethyl acetate, diethyl ether, or hexane dramatically lowers the solubility of both enantiomers.[3] As you add the poor solvent, you force the less-abundant, undesired enantiomer to co-precipitate with your target enantiomer, effectively "trapping" the impurity in the crystal lattice. This stalls or reverses any potential optical purification.

  • The Correct Approach: The key is to perform recrystallization from a single, well-chosen "good" solvent in which the compound has moderate solubility. Solvents like ethanol, methanol, and isopropanol are highly effective.[3][4] By carefully controlling the cooling and saturation, you allow for the preferential crystallization of the major enantiomer, leaving the minor enantiomer enriched in the mother liquor. This method has been shown to improve optical purity from ~80% ee to >99% ee in a single step.[3]

Solvent TypeRecommended SolventsSolvents to Avoid ("Poor Solvents")[3]
Function Allows for solubility difference between enantiomers to be exploited during controlled cooling.Drastically reduces overall solubility, causing indiscriminate precipitation of both enantiomers.
Examples Ethanol, Methanol, 1-Propanol, 2-Propanol, AcetonitrileEthyl acetate, Diethyl ether, Hexane, Toluene, Cyclohexane
Q3: We successfully ran our synthesis in a 1L glass reactor, but at the 50L scale, we are seeing new impurities and inconsistent yields. What general scale-up principles are we missing?

A3: This is a textbook example of how hidden physical variables emerge during scale-up, which are often negligible at the bench.[5] For this compound synthesis, the two most critical physical parameters that change with volume are heat transfer and mixing efficiency .

  • Problem 1: Thermal Gradients (Inefficient Heat Transfer): A 50L reactor has a much smaller surface-area-to-volume ratio than a 1L flask. This means it cannot dissipate or absorb heat as efficiently.[5] If your reaction is exothermic (e.g., hydrogenation, or a rapid crystallization), localized hot spots can form within the reactor, leading to thermal degradation of the product or the formation of side-products.

    • Solution: Implement strict internal temperature monitoring. Do not rely solely on the jacket temperature. Ensure your pilot reactor's heating/cooling system is adequate for the thermal load of the reaction. A slower, more controlled addition of reagents can also mitigate sharp temperature spikes.

  • Problem 2: Inadequate Mixing: A magnetic stir bar is effective in a 1L flask, but a geometrically similar scale-up of stirring (e.g., a simple anchor stirrer in a large vessel) is often insufficient.[5] Poor mixing creates "dead zones" where reagents are not distributed evenly. This can lead to localized high concentrations of reactants or catalysts, promoting side reactions. For example, in the base-catalyzed cyclization, poor mixing could lead to localized high pH, potentially causing degradation.

    • Solution: Evaluate the stirrer design for your larger vessel. Impellers like a pitched-blade turbine or retreat curve impeller are often better for ensuring top-to-bottom turnover. Perform a mixing study if possible. The goal is to ensure bulk fluid motion and minimize stagnant areas.

Troubleshooting Guide: Specific Issues & Solutions

Start Problem Detected: Low Yield / High Impurities Check_Route Which Synthetic Step? Start->Check_Route Cyclization Ring Closure Step Check_Route->Cyclization Cyclization Purification Purification Step Check_Route->Purification Purification Hydrogenation Hydrogenation Step Check_Route->Hydrogenation Hydrogenation Cyclization_Cause Check Reaction Time & Catalyst Cyclization->Cyclization_Cause Purification_Cause Check Optical Purity & Appearance Purification->Purification_Cause Hydrogenation_Cause Check Catalyst Activity & H2 Pressure Hydrogenation->Hydrogenation_Cause Sol_Cycl_1 Slow Kinetics: Add Base Catalyst (e.g., NaOMe) Cyclization_Cause->Sol_Cycl_1 Slow Sol_Cycl_2 Incomplete Reaction: Increase Time / Monitor by HPLC Cyclization_Cause->Sol_Cycl_2 Incomplete Sol_Pur_1 Low Optical Purity: Recrystallize from single 'good' solvent (e.g., Ethanol). AVOID anti-solvents. [1] Purification_Cause->Sol_Pur_1 Low ee% Sol_Pur_2 Colored Product: Consider charcoal treatment. Check for thermal degradation. Purification_Cause->Sol_Pur_2 Impure Sol_Hydro_1 Stalled Reaction: Use fresh catalyst. Ensure adequate H2 pressure & mixing. Hydrogenation_Cause->Sol_Hydro_1 Stalled Sol_Hydro_2 Side Products: Optimize T & P to avoid over-reduction. Hydrogenation_Cause->Sol_Hydro_2 Byproducts

Caption: Troubleshooting decision tree for this compound synthesis.

Issue 1: The catalytic hydrogenation of succinimide to this compound is showing poor selectivity and low conversion.
  • Probable Cause: The catalytic hydrogenation of a cyclic imide to a lactam (by reducing one carbonyl group) is challenging. Previous attempts have often resulted in low reaction rates and poor selectivity.[6][7] The choice of catalyst, solvent, and reaction conditions is paramount. Over-reduction to pyrrolidine is a potential side reaction.

  • Troubleshooting & Solution:

    • Catalyst Selection: While various metal catalysts can be used, their activity can vary significantly. Skeletal nickel catalysts have shown promise.[6][7] The nature of the catalyst support can also have a considerable effect on the reaction course.[7]

    • Solvent System: The reaction can be run in aqueous or non-aqueous solvents.[7] Isopropanol is a commonly cited solvent.[7] The choice of solvent can influence catalyst activity and product solubility.

    • Condition Optimization: Systematically screen temperature and hydrogen pressure. Start with milder conditions to avoid over-reduction. Monitor the reaction progress closely by GC or HPLC to identify the optimal endpoint before significant side products form.

    • Catalyst Deactivation: Ensure the succinimide starting material is free of catalyst poisons. If reusing catalyst, verify its activity has not diminished.

Issue 2: My final product is difficult to handle, showing poor filtration characteristics and inconsistent bulk density.
  • Probable Cause: This is a crystallization and solid-state issue. The crystal habit (size and shape) is likely suboptimal. This compound exists as a conglomerate, meaning the racemic mixture crystallizes as a physical mix of separate (R) and (S) crystals, which is crucial for its resolution via preferential crystallization.[4][8] This complex behavior means that crystallization conditions must be tightly controlled to ensure batch-to-batch consistency.

  • Troubleshooting & Solution:

    • Control Cooling Rate: Avoid "crashing out" the product by rapid cooling. A slower, linear cooling profile allows for the growth of larger, more uniform crystals, which are easier to filter and wash.

    • Seeding: Implement a seeding protocol. Adding a small quantity of high-quality seed crystals at the point of supersaturation can direct the crystallization to the desired form and improve consistency.

    • Supersaturation Control: The level of supersaturation is a key driver for nucleation and growth.[4] Techniques like using an in-situ particle size analyzer (e.g., FBRM) can provide precise control over the crystallization process during scale-up.[4]

    • Solvent & Agitation: The choice of crystallization solvent and the agitation rate also impact crystal morphology. These parameters should be defined at the lab scale and maintained consistently during scale-up.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of (S)-4-Hydroxy-2-pyrrolidinone

This protocol is adapted from the process described in patent EP1321462A1 and serves as a representative example.[3]

  • Setup: In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve ethyl (S)-4-amino-3-hydroxybutyrate (1.0 eq) in methanol (approx. 10-20 volumes).

  • Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of 28% sodium methoxide in methanol (e.g., ~0.02 eq as NaOMe).

  • Reaction: Stir the mixture at room temperature. The reaction is rapid and can often be completed in 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by a suitable method (e.g., TLC, HPLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture by distilling off the methanol under reduced pressure. This will yield the crude product as crystals.

  • Purification: Proceed directly to purification by recrystallization as described in Protocol 2.

Protocol 2: High-Purity Recrystallization of (S)-4-Hydroxy-2-pyrrolidinone

This protocol is designed to maximize chemical and optical purity, based on principles outlined in patent EP1321462A1.[3]

  • Dissolution: Take the crude (S)-4-hydroxy-2-pyrrolidinone (1.0 part) and add it to a clean reactor. Add a suitable volume of ethanol (e.g., 5-7 volumes) to the crude solid.

  • Heating: Heat the mixture with stirring until all the solid dissolves completely.

  • Cooling (Critical Step): Slowly cool the solution to allow for the controlled crystallization of the product. A programmed, slow cooling ramp is ideal for scale-up. For example, cool from reflux to 0-5 °C over several hours.

  • Maturation: Hold the resulting slurry at the final cold temperature for a period (e.g., 1-2 hours) with gentle stirring to ensure complete crystallization.

  • Isolation: Isolate the colorless crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The resulting (S)-4-hydroxy-2-pyrrolidinone should have a significantly improved optical purity (e.g., >99% ee).[3]

References

stability and degradation pathways of 4-hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability & Degradation of 4-Hydroxy-2-Pyrrolidone

Welcome to the technical support resource for this compound. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental success. We will explore the intrinsic stability of this compound, troubleshoot common degradation issues, and provide robust methodologies for comprehensive stability analysis.

Frequently Asked Questions (FAQs)

Q1: I've observed a yellowing of my this compound solid raw material over time. What could be the cause and is it still usable?

A1: The appearance of a yellow to light brown color in what should be a white to off-white crystalline solid is a common indicator of degradation.[1] This is often due to minor levels of oxidative degradation or the formation of chromophoric by-products from exposure to light or trace impurities.

  • Causality: The pyrrolidone ring system, particularly with a hydroxyl group, can be susceptible to slow oxidation. The presence of trace metal ions can catalyze these reactions, leading to the formation of conjugated systems that absorb visible light. Thermal stress during storage, especially if not stored at the recommended 2-8°C, can also accelerate these processes.[1]

  • Recommended Action: Before use, the purity of the material should be re-assessed. A simple High-Performance Liquid Chromatography (HPLC) analysis with a photodiode array (PDA) detector is recommended. Compare the purity profile against the certificate of analysis or a freshly opened standard. If the primary peak purity is still high (e.g., >98%) and the impurity profile is minimal and acceptable for your application, it may be usable. However, for sensitive applications like drug formulation or kinetic studies, using a fresh, high-purity batch is strongly advised to ensure reproducibility.

Q2: My aqueous stock solution of this compound shows a drop in pH and a decrease in the main peak area in HPLC after a few days at room temperature. What is happening?

A2: This is a classic sign of hydrolytic degradation. The lactam (cyclic amide) bond in the pyrrolidone ring is susceptible to hydrolysis, which breaks the ring open.

  • Plausible Degradation Pathway: Under neutral or slightly acidic/basic conditions, water can slowly attack the carbonyl carbon of the lactam. This reaction is often accelerated by heat and extremes of pH. The ring-opening would yield 4-amino-3-hydroxybutanoic acid. The formation of this amino acid would explain the observed decrease in the pH of the solution. While N-methyl-2-pyrrolidone (NMP) shows reversible ring-opening with strong bases, the principle of lactam hydrolysis is applicable here.[2]

  • Troubleshooting & Prevention:

    • Buffer the Solution: If your experimental conditions permit, prepare your stock solution in a suitable buffer (e.g., phosphate or citrate buffer at a pH where the compound is most stable, typically near neutral for lactams unless specific catalysis occurs).

    • Store Cold: Store aqueous solutions at 2-8°C or frozen at -20°C to significantly slow the rate of hydrolysis.

    • Prepare Fresh: For the most sensitive experiments, it is best practice to prepare aqueous solutions of this compound fresh on the day of use.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products and establish stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[4][5]

Q3: How do I design and execute a comprehensive forced degradation study for this compound?

A3: A successful forced degradation study systematically investigates the four primary degradation pathways: hydrolysis, oxidation, photolysis, and thermolysis.[5][6] The goal is to achieve 5-20% degradation of the parent compound, as excessive degradation can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.[5][6]

Below is a workflow and detailed protocols for conducting such a study.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Aliquot Stock base Base Hydrolysis (0.1M NaOH, RT) prep->base Aliquot Stock ox Oxidation (3% H2O2, RT) prep->ox Aliquot Stock therm Thermal (Solid & Solution, 80°C) prep->therm Aliquot Stock photo Photolytic (ICH Q1B Light) prep->photo Aliquot Stock control Control (Unstressed, RT, Dark) prep->control Aliquot Stock quench Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench therm->quench photo->quench control->quench hplc Analyze via Stability-Indicating HPLC-PDA/MS quench->hplc mass_bal Calculate Mass Balance (% Assay + % Impurities ≈ 100%) hplc->mass_bal peak_purity Assess Peak Purity (PDA Detector) hplc->peak_purity id Identify Degradants (LC-MS) hplc->id

Caption: Workflow for a forced degradation study of this compound.

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Rationale & Causality
Acid Hydrolysis 0.1 M to 1.0 M HClRoom Temp to 60°C2 to 24 hoursProbes susceptibility of the lactam bond to acid-catalyzed ring-opening. Heat is used to accelerate the reaction if no degradation is seen at room temperature.[5]
Base Hydrolysis 0.1 M to 1.0 M NaOHRoom Temperature30 mins to 8 hoursLactams are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed. This condition often produces rapid degradation.[5]
Oxidation 0.1% to 3% H₂O₂Room Temperature8 to 24 hoursHydrogen peroxide is used to simulate oxidative stress.[5] The secondary alcohol and the carbon adjacent to the nitrogen are potential sites of oxidation.
Thermal (Dry) Solid sample in oven80°C (or 20°C below M.P.)24 to 72 hoursEvaluates the intrinsic thermal stability of the solid-state drug substance.[4]
Thermal (Solution) Solution in sealed vial80°C24 to 72 hoursAssesses thermal stability in solution, which can differ significantly from the solid state.
Photolytic ICH Q1B compliant chamberAmbientPer ICH Q1BExposes the compound to a combination of UV and visible light to determine if it is photosensitive, a key regulatory requirement.[4][5]
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress:

    • Pipette 1 mL of the stock solution into a vial. Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Place the vial in a heating block at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Base Stress:

    • Pipette 1 mL of the stock solution into a vial. Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Keep the vial at room temperature.

    • Withdraw aliquots at specified time points (e.g., 30 mins, 2, 8 hours).

  • Quenching & Dilution (Critical Step):

    • For each aliquot, immediately add an equimolar amount of base (for acid samples) or acid (for base samples) to neutralize the solution and stop the degradation reaction. For example, add 1 mL of 0.1 M NaOH to the 1 mL aliquot from the acid stress condition.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze by a stability-indicating HPLC method alongside an unstressed control sample (stock solution diluted to the same final concentration).

  • Preparation: Use the same 1 mg/mL stock solution.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a vial. Add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 8, 24 hours).

  • Analysis: Dilute the sample with the mobile phase to the target concentration and inject immediately. Quenching is typically not required, but analysis should be prompt to prevent further degradation in the autosampler.

Q4: What are the likely degradation products of this compound, and how can I identify them?

A4: Based on the structure (a cyclic amide with a secondary alcohol), we can predict several degradation pathways. Identification of these unknown degradants is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products parent This compound (C4H7NO2) M.W. 101.11 hydrolysis Hydrolysis Product 4-Amino-3-hydroxybutanoic Acid (Ring Opening) parent->hydrolysis H₂O (Acid/Base) oxidation1 Oxidation Product 1 Pyrrolidine-2,4-dione (Oxidation of Alcohol) parent->oxidation1 [O] (e.g., H₂O₂) oxidation2 Oxidation Product 2 Succinimide derivative (Further Oxidation) oxidation1->oxidation2 [O]

Caption: Plausible degradation pathways for this compound.

  • Pathway 1: Hydrolysis (Acid/Base Catalyzed): As discussed in Q2, the most probable pathway is the hydrolytic cleavage of the amide bond, leading to the formation of 4-amino-3-hydroxybutanoic acid . This would be readily detectable by LC-MS.

  • Pathway 2: Oxidation:

    • The secondary alcohol at the C4 position is a prime target for oxidation. A mild oxidizing agent could convert it to a ketone, forming pyrrolidine-2,4-dione .

    • More aggressive oxidation could potentially lead to further degradation of the ring. Studies on the related compound N-methylpyrrolidone (NMP) show oxidation can lead to products like N-methylsuccinimide (NMS), suggesting the pyrrolidone ring itself can be oxidized, potentially at the C5 position adjacent to the nitrogen.[7][8]

  • Pathway 3: Thermal Decomposition: As noted in safety data sheets, high-temperature stress can lead to fragmentation of the molecule, producing gaseous by-products like oxides of nitrogen and carbon (NOx, CO, CO₂).[9] These are typically not analyzed by HPLC but are a consideration for safety and solid-state stability.

  • Develop a Stability-Indicating HPLC Method: The primary analytical tool is a reverse-phase HPLC method, typically using a C18 column.[4] The method is considered "stability-indicating" when it can separate the parent peak from all degradation products and any process impurities.

    • Initial Conditions: Start with a gradient method using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: Use a PDA detector to assess peak purity and a mass spectrometer (MS) to obtain mass-to-charge (m/z) information for the parent and any new peaks that appear under stress.

  • Analyze Stressed Samples: Inject the samples from your forced degradation study.

  • Correlate and Identify:

    • Compare the chromatograms of the stressed samples to the control. New peaks are potential degradants.

    • Use the MS data to determine the molecular weight of the degradants.

    • Fragment the degradant peaks using MS/MS to obtain structural information and propose a structure consistent with the degradation condition (e.g., a mass increase of 18 Da in a hydrolysis sample suggests the addition of water).

By systematically applying these stress conditions and analytical techniques, you can build a comprehensive stability profile for this compound, ensuring the quality, safety, and efficacy of your research and development efforts.

References

Technical Support Center: Scaling Up 4-Hydroxy-2-Pyrrolidone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-hydroxy-2-pyrrolidone. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot challenges encountered during production. This guide is structured as a series of frequently asked questions (FAQs) addressing specific issues from bench-scale synthesis to pilot-plant production, with a focus on the common and robust synthesis route involving the base-catalyzed cyclization of a 4-amino-3-hydroxybutyric acid ester.

Section 1: Reaction Optimization & Troubleshooting

This section addresses common problems encountered during the chemical reaction phase when scaling up the synthesis.

Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the most likely causes?

Moving from bench to pilot scale introduces complexities beyond proportional reagent increases. A drop in yield is a classic scale-up challenge, often attributable to mass and heat transfer limitations.[1][2]

Causality-Driven Explanation: In a small flask, heating is uniform, and mixing is efficient. In a large reactor, significant temperature and concentration gradients can form.[3] An exothermic cyclization that was easily controlled on a small scale can create localized "hot spots" in a large reactor, leading to thermal degradation of the starting material or product and promoting side reactions. Inefficient mixing can result in areas where the catalyst concentration is too low for the reaction to proceed efficiently, leading to incomplete conversion.

Troubleshooting Protocol:

  • Evaluate Heat Transfer:

    • Action: Instead of adding all reagents at once, implement a controlled, slow addition of the 4-amino-3-hydroxybutyric acid ester to the solution containing the base catalyst.

    • Rationale: This controls the reaction rate and allows the reactor's cooling system to dissipate the heat generated from the exothermic reaction, preventing temperature spikes.[1]

  • Optimize Agitation:

    • Action: Review the stirrer design and agitation speed. A simple anchor stirrer may be insufficient for a large volume. Consider a multi-impeller system (e.g., pitched-blade turbine combined with a Rushton turbine) to ensure both axial and radial flow, eliminating dead zones.

    • Rationale: Proper agitation ensures homogenous distribution of reactants, catalyst, and heat, which is critical for consistent reaction progression and avoiding side-product formation.[3]

  • Confirm Catalyst Activity:

    • Action: Ensure the base catalyst (e.g., sodium methoxide, potassium carbonate) is fully dissolved or adequately suspended before adding the starting material. On a large scale, catalyst addition and dissolution can be slower.

    • Rationale: The cyclization of 4-amino-3-hydroxybutyric acid ester is significantly accelerated by a base catalyst; without it, the reaction is slow and low-yielding.[4]

Question 2: I am observing a significant amount of a persistent impurity that co-elutes closely with my product in HPLC analysis. How can I identify and mitigate this?

The impurity is likely a structurally related side-product. The two most common side reactions during the synthesis of a γ-lactam like this compound are incomplete cyclization and elimination (dehydration).

Troubleshooting Protocol:

  • Impurity Identification:

    • Action: Use LC-MS to determine the molecular weight of the impurity.

      • If the mass corresponds to the starting 4-amino-3-hydroxybutyric acid ester, the issue is incomplete reaction .

      • If the mass is 18 Da less than the product (M-18), it is likely a dehydrated product, such as 2-pyrrolin-4-one or 5-hydro-1H-pyrrol-2-one.

  • Mitigation Strategy:

    • For Incomplete Reaction:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. A modest increase in temperature can improve the reaction rate, but must be balanced against potential degradation.

      • Catalyst Loading: On scale-up, ensure the molar ratio of the base catalyst is maintained. Insufficient catalyst is a common cause of stalled reactions. The use of a base catalyst is crucial for driving the reaction to completion in a timely manner.[4]

    • For Dehydration By-product:

      • Strict Temperature Control: Dehydration is often acid- or heat-catalyzed. Avoid excessive temperatures during the reaction and work-up.

      • pH Control during Work-up: Neutralize the reaction mixture carefully. Avoid strongly acidic conditions during extraction or isolation steps.

Below is a workflow diagram illustrating the decision-making process for troubleshooting low yield.

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_conversion Check Reaction Conversion (TLC/HPLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Complete Conversion check_conversion->complete No check_mass_balance Assess Mass Balance After Work-up poor_mass_balance Poor Mass Balance check_mass_balance->poor_mass_balance Yes good_mass_balance Good Mass Balance (Product lost during purification) check_mass_balance->good_mass_balance No cause_incomplete1 Insufficient Reaction Time? incomplete->cause_incomplete1 cause_incomplete2 Sub-optimal Temperature? incomplete->cause_incomplete2 cause_incomplete3 Poor Mixing? incomplete->cause_incomplete3 cause_incomplete4 Inactive/Insufficient Catalyst? incomplete->cause_incomplete4 complete->check_mass_balance solution_incomplete Solution: - Increase reaction time - Optimize temperature - Improve agitation - Check catalyst loading/activity cause_incomplete1->solution_incomplete cause_incomplete2->solution_incomplete cause_incomplete3->solution_incomplete cause_incomplete4->solution_incomplete cause_degradation Product Degradation (Side Reactions/Decomposition) poor_mass_balance->cause_degradation cause_physical_loss Physical Loss (e.g., in aqueous layer) poor_mass_balance->cause_physical_loss solution_purification Solution: - Optimize crystallization solvent - Review chromatography method good_mass_balance->solution_purification solution_degradation Solution: - Check for dehydration (M-18) - Lower reaction/work-up temp - Ensure neutral pH in work-up cause_degradation->solution_degradation solution_physical_loss Solution: - Optimize extraction solvent - Perform back-extraction of  aqueous layers cause_physical_loss->solution_physical_loss

Caption: Troubleshooting decision tree for low yield in this compound scale-up.

Section 2: Purification and Isolation Challenges

Scaling up purification presents its own set of obstacles, particularly in achieving consistent purity, crystal form, and yield.

Question 3: My final product has passed purity testing by HPLC, but it's a sticky oil/amorphous solid instead of the crystalline material I obtained at the lab scale. How do I induce crystallization?

This is a common issue related to nucleation and crystal growth, which behave differently in large volumes. The presence of minute, undetected impurities or residual solvent can also inhibit crystallization.

Causality-Driven Explanation: Crystallization is a thermodynamic process requiring a supersaturated solution and an energy barrier to be overcome for nucleation. On a large scale, cooling can be less uniform, and the surface-area-to-volume ratio is lower, reducing sites for heterogeneous nucleation. Residual solvents can act as impurities, disrupting the crystal lattice formation. This compound is known to be a conglomerate, meaning the racemic mixture crystallizes as a physical mix of separate R and S enantiomer crystals, which can influence crystallization behavior.[5][6]

Step-by-Step Crystallization Protocol:

  • Solvent System Optimization:

    • Action: Conduct small-scale screening of solvent/anti-solvent systems. Ethanol and ethyl acetate are reported as effective solvents for recrystallization.[4]

    • Rationale: The ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Controlled Cooling:

    • Action: Implement a programmed, slow cooling ramp in the reactor instead of rapid cooling with a chiller. A rate of 5-10 °C per hour is a good starting point.

    • Rationale: Slow cooling prevents "crashing out," which traps impurities and solvent, and instead promotes the growth of larger, more ordered crystals.

  • Seeding:

    • Action: Once the solution is supersaturated (slightly cooled below the saturation point), add a small amount (0.1-1% w/w) of previously isolated, high-purity crystalline this compound as seed crystals.

    • Rationale: Seeding provides a template for crystal growth, bypassing the kinetic barrier for primary nucleation and ensuring consistent polymorphic form.

  • Anti-Solvent Addition:

    • Action: If using an anti-solvent, add it slowly to the stirred solution at a constant temperature.

    • Rationale: Slow addition maintains a controlled level of supersaturation, which is key to growing well-defined crystals rather than precipitating an amorphous solid.

Solvent SystemBoiling Point (°C)Key Characteristics
Ethanol 78Good solvent for dissolving the product when hot. Effective for improving optical purity in chiral resolutions.[4]
Isopropanol 82Often used for crystallization of polar compounds. Solubility of this compound has been studied in this solvent.[5][6]
Ethyl Acetate 77Can be used as a co-solvent or anti-solvent with alcohols to induce precipitation.[4]
Methanol 65High solvency, often used in the reaction itself but may need to be combined with an anti-solvent for effective crystallization due to high product solubility.[7]

Caption: Recommended Solvents for Reaction and Crystallization of this compound.

Question 4: I need to produce an enantiomerically pure version, (S)-4-hydroxy-2-pyrrolidone, but the enantiomeric excess (ee) is lower than expected after crystallization. Why is this happening and how can I improve it?

Achieving high optical purity on a large scale requires careful control over the crystallization process, as the thermodynamics of chiral resolution can be complex.

Causality-Driven Explanation: When crystallizing an optically active compound from a solution with moderate enantiomeric excess, the solid and liquid phases will have different enantiomeric compositions. If the crystallization is performed too quickly or from a highly concentrated solution, the undesired enantiomer can co-precipitate or become entrapped in the crystal lattice of the desired enantiomer, leading to a drop in the final product's ee. Fortunately, it has been demonstrated that the optical purity of this compound can be significantly enhanced via recrystallization, for instance, improving from 80% ee to over 99% ee.[4]

Protocol for Enhancing Optical Purity:

  • Solvent Selection:

    • Action: Use a solvent in which the racemic compound has slightly higher solubility than the pure enantiomer. Ethanol is a documented solvent for effectively improving the optical purity of this compound.[4]

  • Controlled Supersaturation:

    • Action: Dissolve the crude product at the boiling point of the solvent and allow it to cool slowly. Avoid crash-cooling, as this is the primary cause of enantiomer entrapment.

  • Iterative Crystallization:

    • Action: If the desired ee is not reached in a single step, a second recrystallization of the enriched material is highly effective.

    • Rationale: Each crystallization step will further enrich the desired enantiomer in the solid phase, pushing the ee closer to >99.9%.[4]

  • Monitor Mother Liquor:

    • Action: After filtration, analyze the enantiomeric excess of the mother liquor. This will confirm that the undesired enantiomer has been preferentially left in the solution.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage start Start: 4-Amino-3-hydroxy- butyric acid ester catalyst Add Base Catalyst (e.g., NaOMe in Methanol) start->catalyst reaction Cyclization Reaction (Controlled Temperature) catalyst->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring neutralize Neutralization monitoring->neutralize Reaction Complete extraction Solvent Extraction neutralize->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration crude Crude Product concentration->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying final_product Final Product: Pure this compound drying->final_product

References

troubleshooting low enantiomeric excess in 4-hydroxy-2-pyrrolidone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the asymmetric synthesis of 4-hydroxy-2-pyrrolidone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues that lead to low enantiomeric excess (e.e.). The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high stereoselectivity in your reactions.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My enantiomeric excess (% e.e.) is consistently low or non-existent. What are the most common causes?

Low enantioselectivity is a multifaceted problem. The first step is to systematically evaluate your entire process, from reaction setup to final analysis. The issue rarely stems from a single source but rather a combination of factors.

The primary areas to investigate are:

  • Analytical Method Integrity: An unvalidated or inaccurate analytical method can provide misleading % e.e. values. This should always be your first point of investigation.[1][2]

  • Reagent and Catalyst Quality: Asymmetric reactions are highly sensitive to impurities that can poison the catalyst or promote non-selective background reactions.[2][3]

  • Reaction Conditions: Parameters such as temperature, solvent, and concentration are critical and directly influence the energy difference between the diastereomeric transition states.[3]

  • Reaction Work-up and Purification: The product can potentially racemize under certain pH or temperature conditions during extraction and purification.

Below is a logical workflow to diagnose the root cause of poor enantioselectivity.

Troubleshooting_Workflow start Problem: Low % e.e. validate_hplc Step 1: Validate Analytical Method start->validate_hplc check_racemic Analyze a true racemic standard. validate_hplc->check_racemic hplc_ok Method Validated: Peaks are baseline-separated (Rs > 1.5) & 50:50 ratio. check_racemic->hplc_ok optimize_hplc Action: Optimize HPLC Method (Column, Mobile Phase, Temp) hplc_ok->optimize_hplc No reagents Step 2: Scrutinize Reagents & Catalyst hplc_ok->reagents Yes optimize_hplc->validate_hplc reagent_checklist Checklist: - Catalyst activity/purity - Substrate purity - Solvent dryness (anhydrous) - Reductant quality reagents->reagent_checklist reagents_ok Reagents Meet Specs? reagent_checklist->reagents_ok purify_reagents Action: Re-purify Substrate & Use Fresh/High-Purity Reagents reagents_ok->purify_reagents No conditions Step 3: Optimize Reaction Conditions reagents_ok->conditions Yes purify_reagents->reagents conditions_checklist Screen Parameters: - Temperature (Lower is often better) - Solvent polarity - Catalyst loading - Concentration conditions->conditions_checklist conditions_ok Improvement Seen? conditions_checklist->conditions_ok further_optimization Action: Systematically Optimize Most Influential Parameter conditions_ok->further_optimization Yes purification Step 4: Evaluate Purification conditions_ok->purification No end_success Success: High % e.e. Achieved further_optimization->end_success check_racemization Analyze pre- & post-purification samples. Check for racemization under acidic/basic conditions. purification->check_racemization purification_ok e.e. Stable? check_racemization->purification_ok modify_purification Action: Use Neutral pH & Avoid High Temperatures purification_ok->modify_purification No purification_ok->end_success Yes modify_purification->purification Catalyst_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Catalyst (e.g., Oxazaborolidine) Complex Diastereomeric Transition States Catalyst->Complex Ketone Prochiral Ketone Precursor Ketone->Complex Reductant Reductant (e.g., Borane) Reductant->Complex TS_R TS leading to (R)-alcohol (Lower Energy) Complex->TS_R Favored Pathway TS_S TS leading to (S)-alcohol (Higher Energy) Complex->TS_S Disfavored Pathway Product Enantioenriched (R)-4-hydroxy-2-pyrrolidone TS_R->Product TS_S->Product Product->Catalyst Catalyst Regeneration

References

Validation & Comparative

A Guide to Chiral Lactams in Asymmetric Synthesis: A Comparative Analysis of 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding field of asymmetric synthesis, the choice of a chiral directing group or building block is a critical decision that dictates the stereochemical outcome of a synthetic route. Chiral lactams, rigid heterocyclic scaffolds, have long been prized for their ability to impart high levels of stereocontrol. Their conformational pre-organization and strategically placed functional groups offer a reliable method for constructing stereogenic centers, which is fundamental to the synthesis of pharmaceuticals and other biologically active molecules.

This guide provides an in-depth technical comparison of (S)-4-hydroxy-2-pyrrolidone, a versatile chiral building block, with other seminal classes of chiral lactams, including Evans' oxazolidinone auxiliaries, pyroglutamic acid, and pantolactone. We will delve into the mechanistic underpinnings of the stereocontrol they offer, present comparative experimental data, and provide detailed protocols to assist researchers, chemists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

The Foundation of Stereocontrol: Why Chiral Lactams?

The efficacy of chiral lactams in asymmetric synthesis is rooted in their structural properties. The cyclic amide (lactam) structure restricts conformational flexibility, creating a well-defined three-dimensional environment. This rigidity allows stereocenters on the lactam ring to effectively shield one face of a reactive site, thereby directing the approach of incoming reagents and leading to predictable and often high levels of diastereoselectivity or enantioselectivity.

(S)-4-Hydroxy-2-pyrrolidone: The Versatile Chiral Building Block

(S)-4-Hydroxy-2-pyrrolidone, often derived from L-glutamic acid, is not typically used as a removable chiral auxiliary but rather as a chiral building block or synthon .[1][2] This means its chiral scaffold is incorporated into the final target molecule. Its bifunctional nature, possessing both a secondary alcohol and a lactam, makes it a powerful precursor for a wide array of complex molecules, including key pharmaceutical intermediates.[3][4]

Key Strategic Advantages:
  • Inherent Chirality : Provides a robust stereocenter that can be used to build out further complexity.

  • Dual Functionality : The hydroxyl group can act as a nucleophile, a directing group via chelation, or be converted into a ketone, while the lactam offers sites for N-alkylation or reduction.

  • Pharmaceutical Relevance : It is a key precursor in the synthesis of bioactive compounds, including nootropic agents like oxiracetam and the antidepressant and phosphodiesterase-4 inhibitor, (R)-rolipram.[5][6]

Comparative Analysis: Performance Against Other Chiral Lactams

The true value of a synthetic tool is best understood through comparison. Here, we evaluate 4-hydroxy-2-pyrrolidone against other titans of the field.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinones are perhaps the most renowned class of chiral auxiliaries .[7] They are temporarily attached to a substrate (often an acyl group), direct a highly diastereoselective transformation, and are then cleaved and recovered. Their mode of action relies on the sterically demanding substituent at the C4 position, which effectively blocks one face of the corresponding Z-enolate from electrophilic attack.

Mechanism of Stereocontrol: Steric Hindrance

G cluster_0 Evans' Auxiliary: Diastereoselective Alkylation Reactant N-Acyloxazolidinone Enolate Chelated (Z)-Enolate Reactant->Enolate Deprotonation Base LDA or NaHMDS Block Bulky R group blocks top face Enolate->Block Electrophile Electrophile (E+) approaches from less hindered bottom face Enolate->Electrophile Product Alkylated Product (High d.r.) Electrophile->Product

Caption: Steric shielding model for Evans' auxiliaries.

(S)-Pyroglutamic Acid

Like this compound, (S)-pyroglutamic acid is a readily available chiral pool starting material derived from L-glutamic acid.[8][9] It possesses a carboxylic acid functional group, which provides a versatile handle for a vast number of transformations, making it a privileged precursor in the synthesis of natural products.[8][10][11][12]

Pantolactone

(R)-Pantolactone is another valuable chiral building block, serving as a key intermediate for Vitamin B5.[13] Its defining feature is a quaternary stereocenter bearing a hydroxyl group, making it an excellent choice for introducing this specific structural motif into target molecules.

Performance Data Summary

The following table summarizes typical performance data for these chiral lactams in one of their hallmark applications: asymmetric alkylation for auxiliaries and representative transformations for building blocks.

Chiral LactamRole in SynthesisTypical ReactionSubstrateElectrophile / ReagentYieldStereoselectivityReference
Evans' Oxazolidinone Chiral AuxiliaryAlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodide92%>99:1 dr[14]
Evans' Oxazolidinone Chiral AuxiliaryAlkylationN-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide80-92%>99:1 dr[14]
(S)-4-Hydroxy-2-pyrrolidone Chiral Building BlockDiastereoselective ReductionN-Boc-4-oxo-2-pyrrolidinone derivativeL-Selectride>85%9:1 dr[15]
(S)-Pyroglutamic Acid Chiral Building BlockAlkylationN-Boc-pyroglutamic acid methyl esterMethyl iodideHighHigh d.r.[8][9]

Key Insight: Evans' auxiliaries provide exceptionally high and predictable diastereoselectivity for C-C bond formation on an attached acyl group. In contrast, this compound is used when the pyrrolidine ring itself is the desired chiral core of the product. The stereocontrol in subsequent reactions on its derivatives, such as the reduction of a 4-keto group, is often substrate-controlled and can be highly effective.[15]

Experimental Design: Protocols and Mechanistic Causality

A deep understanding of a synthetic method requires not just the "what" but the "why." This section provides a detailed protocol and explains the mechanistic reasoning behind the observed stereoselectivity.

Protocol: Diastereoselective Synthesis of an (R)-Rolipram Precursor

This protocol details the use of (S)-4-hydroxy-2-pyrrolidone as a chiral precursor for a key intermediate in the synthesis of the phosphodiesterase-4 inhibitor (R)-Rolipram. The key step involves the stereoselective reduction of a ketone at the C4 position, where the existing stereocenter at C5 directs the outcome.

Step 1: Oxidation of (S)-4-Hydroxy-2-pyrrolidone to the Ketone

  • Protect the nitrogen of (S)-4-hydroxy-2-pyrrolidone with a suitable protecting group (e.g., Boc or Cbz).

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 20 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-protected-4-oxo-2-pyrrolidinone.

Step 2: Diastereoselective Ketone Reduction

  • Dissolve the N-protected-4-oxo-2-pyrrolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add L-Selectride® (lithium tri-sec-butylborohydride) (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes. The bulky nature of this reducing agent is crucial for high diastereoselectivity.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction carefully by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired (4R, 5S)-N-protected-4-hydroxy-pyrrolidinone, which possesses the correct stereochemistry for the rolipram side chain.

Mechanistic Rationale: Chelation vs. Steric Control

The stereochemical outcome of reactions involving chiral lactams is dictated by the interplay of steric and electronic factors.

  • Evans' Auxiliaries (Steric Control): As shown previously, the bulky substituent at C4 physically blocks one face of the planar Z-enolate, forcing the electrophile to approach from the opposite side. This is a classic example of steric-directing control.

  • This compound Derivatives (Substrate Control): In the reduction of an N-protected-4-oxo-pyrrolidinone, the stereochemistry is governed by the inherent chirality of the molecule. The bulky reducing agent (L-Selectride) will preferentially attack from the face opposite to the substituent at the C5 position to minimize steric hindrance, leading to the trans product. In cases where a chelating metal is present and the nitrogen is unprotected or bears a suitable group, the hydroxyl and carbonyl groups can coordinate to the metal, creating a rigid bicyclic transition state that directs reagent attack. This is known as chelation control .[16]

Logical Workflow for Chiral Lactam Selection

Choosing the right chiral lactam is a strategic decision based on the final target structure and the desired synthetic transformation.

Caption: Decision workflow for selecting a chiral lactam strategy.

Conclusion and Future Perspectives

This compound serves as an exemplary chiral building block, offering a reliable and versatile platform for the synthesis of complex molecular targets. While it operates under a different strategic paradigm than removable chiral auxiliaries like Evans' oxazolidinones, its value is undeniable, particularly when the pyrrolidine scaffold is a desired feature of the final product. The choice between a chiral auxiliary and a chiral building block is fundamental. Auxiliaries offer exceptional, predictable control for specific bond constructions, whereas building blocks provide a pre-formed, stereochemically rich core upon which to elaborate. A thorough understanding of the mechanistic principles—be it steric hindrance, substrate control, or chelation—is paramount for any scientist aiming to harness the full potential of these powerful synthetic tools. As synthetic methodology continues to evolve, the development of new catalytic systems that can generate these valuable lactam structures or utilize them in novel, efficient ways will remain a vibrant and impactful area of research.

References

A Comparative Guide to Chiral Synthons: Exploring Alternatives to 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of stereoselective synthesis, the quest for efficient, versatile, and readily available chiral building blocks is perpetual. For decades, (4R)-4-hydroxy-2-pyrrolidone and its (S)-enantiomer have held a privileged position as versatile synthons, derived from the chiral pool and instrumental in the synthesis of a myriad of complex molecules, including pharmaceuticals and natural products. Their rigid γ-lactam scaffold, coupled with the strategic placement of a hydroxyl group, provides a powerful platform for introducing stereocenters with high fidelity.

However, the reliance on a single class of synthons can limit synthetic creativity and accessibility. This guide offers a comprehensive comparison of viable alternative chiral synthons to 4-hydroxy-2-pyrrolidone, aimed at researchers, scientists, and drug development professionals. We will delve into the synthetic origins, strategic advantages, and comparative performance of these alternatives, supported by experimental data and detailed protocols, to empower chemists with a broader palette of tools for asymmetric synthesis.

The Enduring Utility of this compound

(4R)-4-Hydroxy-2-pyrrolidone is typically derived from L-glutamic acid, a readily available and inexpensive chiral starting material. The synthetic pathway often involves the reduction of the γ-carboxylic acid and subsequent cyclization. Its utility stems from the C4 stereocenter and the versatile hydroxyl group, which can be used to direct stereoselective reactions or be replaced with other functionalities.

Key Alternative Chiral Synthons

Several classes of chiral molecules have emerged as powerful alternatives to this compound, each with unique attributes. The most prominent among these are pyroglutamic acid and its derivatives, other α-amino acids, and sugar-derived building blocks.

Pyroglutamic Acid: The Versatile Precursor

Pyroglutamic acid, itself a derivative of glutamic acid, is a highly valuable and cost-effective chiral precursor.[1] It is commercially available in both enantiomeric forms and serves as a direct substitute or a more functionalized starting point for various chiral pyrrolidinone structures.[1][2]

Strategic Advantages:

  • Direct Chiral Scaffolding: Possesses the core γ-lactam structure with an established stereocenter at C5.

  • Dual Functionality: Features both a lactam and a carboxylic acid group, allowing for orthogonal chemical modifications.[1]

  • Versatility in Synthesis: It has been extensively used in the asymmetric synthesis of natural products and as a chiral auxiliary.[1][2]

Comparative Performance:

Pyroglutamic acid offers a more direct route to 5-substituted pyrrolidinones compared to the multi-step synthesis often required to functionalize the C4 position of this compound. For instance, the carboxylic acid moiety can be readily converted into a variety of functional groups, providing access to a wide range of chiral building blocks.

Experimental Example: Synthesis of a 5-Substituted Pyrrolidinone from Pyroglutamic Acid

The following is a representative protocol for the synthesis of (5S)-1-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone, a novel antihypertensive agent, starting from L-pyroglutamic acid.[1]

Protocol: Synthesis of (5S)-1-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone

  • Esterification of L-Pyroglutamic Acid: To a solution of L-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • N-Benzylation: Dissolve the methyl pyroglutamate in anhydrous THF and add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add benzyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Reduction of the Ester: To a solution of the N-benzyl methyl pyroglutamate in THF at 0 °C, add lithium borohydride (1.5 eq). Stir the reaction at room temperature for 6 hours. Quench with 1N HCl and extract with ethyl acetate. Purify by column chromatography to yield the corresponding alcohol.

  • Mesylation and Imidazole Substitution: Dissolve the alcohol in dichloromethane and add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) at 0 °C. Stir for 2 hours. Wash the reaction mixture with water and brine. The crude mesylate is then dissolved in DMF, and imidazole (2.0 eq) and sodium hydride (1.5 eq) are added. Heat the reaction at 80 °C for 12 hours. After cooling, extract the product with ethyl acetate and purify by column chromatography.

The Broader Chiral Pool of α-Amino Acids

Beyond glutamic acid, a wide array of natural and unnatural α-amino acids serve as excellent and versatile chiral starting materials for the synthesis of functionalized γ-lactams.[3][4][5] Their diverse side chains (R-groups) offer a significant advantage for creating structural diversity in the final products.

Strategic Advantages:

  • Inherent Chirality and Diversity: Readily available in both enantiomeric forms with a vast array of side chains (aliphatic, aromatic, functionalized).[6][7]

  • Direct Introduction of Functionality: The amino acid side chain can be incorporated directly into the final γ-lactam structure, reducing the need for post-modification steps.

Comparative Performance:

The use of different α-amino acids allows for the synthesis of γ-lactams with substituents at the C4 position (corresponding to the α-carbon of the amino acid), offering a direct alternative to the C4-hydroxy group of this compound. Modern synthetic methods, such as rhodium-catalyzed intramolecular C-H insertion, have enabled the efficient and stereoselective cyclization of α-diazo-α-(phenylsulfonyl)acetamides derived from α-amino acids to yield chiral γ-lactams.[3][4]

Table 1: Comparison of Chiral γ-Lactam Synthesis from various α-Amino Acids via Rh-catalyzed C-H Insertion [3]

Starting Amino Acidγ-Lactam ProductYield (%)Diastereoselectivity
L-Phenylalanine(3S,4S)-4-benzyl-3-(phenylsulfonyl)pyrrolidin-2-one85>99:1 (trans)
L-Leucine(3S,4S)-4-isobutyl-3-(phenylsulfonyl)pyrrolidin-2-one82>99:1 (trans)
L-Valine(3S,4S)-4-isopropyl-3-(phenylsulfonyl)pyrrolidin-2-one78>99:1 (trans)

Protocol: General Procedure for Rh-catalyzed Intramolecular C-H Insertion [3]

  • Preparation of the Diazo Precursor: The starting α-amino acid is converted to the corresponding α-diazo-α-(phenylsulfonyl)acetamide in a multi-step sequence (typically 5-6 steps).

  • Cyclization: To a solution of the α-diazo-α-(phenylsulfonyl)acetamide (1 mmol) in dry dichloromethane (20 mL), add Rh₂(OAc)₄ (2.5 mol %).

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired γ-lactam.

Sugar-Derived Building Blocks: A World of Stereochemical Richness

Carbohydrates represent a vast and often underutilized segment of the chiral pool.[8] These "overfunctionalized" molecules can be strategically manipulated to generate enantiopure building blocks with a reduced number of stereocenters and useful functionalities like C=C or C=O bonds.[9][10]

Strategic Advantages:

  • Abundant and Inexpensive: Sugars like D-glucose, D-mannitol, and D-xylose are readily available and cost-effective.

  • High Stereochemical Complexity: Offer a rich array of stereocenters that can be selectively retained or removed.

  • Access to Unique Scaffolds: Can be converted into diverse chiral synthons, including dihydropyranones and functionalized furanoids, which are not readily accessible from amino acids.[9]

Comparative Performance:

Sugar-derived synthons provide access to chiral scaffolds with different substitution patterns and ring sizes compared to the pyrrolidinone core. For researchers looking for novel bioisosteres or scaffolds with different physicochemical properties, carbohydrates offer a compelling alternative.[11][12] The transformation of a sugar into a useful building block often involves protecting group chemistry and selective bond cleavage, which can be synthetically demanding but ultimately leads to unique and valuable chiral molecules.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the general pathways to these chiral synthons.

G cluster_0 This compound Synthesis cluster_1 Pyroglutamic Acid Derivatives L-Glutamic Acid_1 L-Glutamic Acid Reduction_Cyclization Reduction & Cyclization L-Glutamic Acid_1->Reduction_Cyclization 4_Hydroxy_Pyrrolidone (4R)-4-Hydroxy-2-pyrrolidone Reduction_Cyclization->4_Hydroxy_Pyrrolidone L-Glutamic Acid_2 L-Glutamic Acid Internal_Cyclization Internal Cyclization L-Glutamic Acid_2->Internal_Cyclization Pyroglutamic_Acid L-Pyroglutamic Acid Internal_Cyclization->Pyroglutamic_Acid Functionalization Carboxyl Group Functionalization Pyroglutamic_Acid->Functionalization Substituted_Pyrrolidinones 5-Substituted-2-pyrrolidinones Functionalization->Substituted_Pyrrolidinones

Caption: General synthetic routes to this compound and 5-substituted-2-pyrrolidinones from L-glutamic acid.

G cluster_2 γ-Lactams from α-Amino Acids cluster_3 Chiral Synthons from Sugars Alpha_Amino_Acid α-Amino Acid (Various R-groups) Diazo_Formation Multi-step conversion to α-diazo-α-(phenylsulfonyl)acetamide Alpha_Amino_Acid->Diazo_Formation Rh_Catalysis Rh-catalyzed Intramolecular C-H Insertion Diazo_Formation->Rh_Catalysis Chiral_Lactam Chiral 4-Substituted-γ-lactam Rh_Catalysis->Chiral_Lactam Sugar Carbohydrate (e.g., D-Glucose) Selective_Transformation Selective Protection & Bond Cleavage Sugar->Selective_Transformation Functionalized_Synthon Enantiopure Building Block (e.g., Dihydropyranone) Selective_Transformation->Functionalized_Synthon

Caption: Synthetic pathways to chiral γ-lactams from α-amino acids and enantiopure building blocks from sugars.

Conclusion: Expanding the Chiral Toolbox

While this compound remains a cornerstone of asymmetric synthesis, a wealth of powerful alternatives exists within the broader chiral pool. Pyroglutamic acid offers a more direct and versatile entry point to a wide array of 5-substituted pyrrolidinones. The vast diversity of α-amino acids provides a strategic advantage for the direct incorporation of various functionalities at the C4 position of the γ-lactam ring. Furthermore, sugar-derived synthons open the door to novel chiral scaffolds with unique stereochemical and physicochemical properties.

The choice of a chiral synthon is ultimately dictated by the specific synthetic target, desired structural features, and overall synthetic strategy. By understanding the comparative advantages and applications of these alternatives, researchers can make more informed decisions, leading to more efficient, innovative, and successful synthetic endeavors. This guide serves as a starting point for exploring the rich and diverse world of chiral building blocks beyond the familiar, encouraging the creative application of nature's vast chiral inventory.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-2-Pyrrolidone: An Essential Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-pyrrolidone is a pivotal chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide array of therapeutic agents, including nootropics like oxiracetam and oral antibiotics.[1][2] Its stereochemistry is crucial for the biological activity of the final drug products, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comparative analysis of several prominent synthetic strategies for this compound, offering insights into their underlying chemical principles, experimental protocols, and overall efficiency. We will delve into classical chemical syntheses and modern biocatalytic approaches, providing researchers, scientists, and drug development professionals with the necessary information to select the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. Here, we compare four distinct and representative routes:

  • From 4-Amino-3-hydroxybutyric Acid (GABOB) Derivatives: A highly efficient and industrially relevant method.

  • From Malic and Aspartic Acids: A strategy leveraging the chiral pool of readily available natural acids.

  • From Tetramic Acid Intermediates: A multi-step approach starting from amino acids.

  • Biocatalytic Synthesis: A green and highly selective enzymatic approach.

The following table provides a high-level comparison of these routes, with more detailed explanations and protocols to follow.

Parameter Route 1: GABOB Derivatives Route 2: Malic/Aspartic Acid Route 3: Tetramic Acids Route 4: Biocatalytic
Starting Materials 4-Azido-3-hydroxybutyric acid esters(S)-Diethyl malate or L-Aspartic acidN-Boc-amino acids, Meldrum's acidN-Substituted 2-pyrrolidones
Key Reactions Azide reduction, Base-catalyzed cyclizationAlkylation, Reduction, CyclizationCondensation, Cyclization, ReductionRegio- and stereoselective hydroxylation
Typical Yield High (e.g., 76-77%)[3]Moderate to Good (multi-step)Low (e.g., 6-9% overall)[4]Good (e.g., 46-68%)[1]
Stereoselectivity High (dependent on starting material)High (chiral pool approach)High (dependent on amino acid)Excellent (>99% ee)[1]
Scalability Demonstrated at industrial scalePotentially scalableLess suitable for large scaleScalable, with potential for process optimization
Green Chemistry Use of azides and metal catalystsMulti-step, solvent-intensiveUse of coupling agents and protecting groupsAqueous conditions, mild temperatures, biodegradable catalyst
Cost-Effectiveness Potentially cost-effective at scaleDependent on reagent costsHigher cost due to reagents and low yieldPotentially very cost-effective due to reduced steps and waste

Route 1: Synthesis from 4-Amino-3-hydroxybutyric Acid (GABOB) Derivatives

This route is one of the most direct and efficient methods for producing this compound, particularly for optically active forms. The core of this strategy is the intramolecular cyclization of a 4-amino-3-hydroxybutyric acid ester.

Chemical Rationale and Mechanism

The synthesis begins with a suitable derivative of 4-amino-3-hydroxybutyric acid, often prepared from the corresponding 4-azido-3-hydroxybutyric acid ester. The azide group serves as a masked amine, which can be cleanly reduced to the primary amine, typically through catalytic hydrogenation.

The key step is the subsequent base-catalyzed intramolecular cyclization of the resulting amino ester. The basic catalyst, such as sodium methoxide or triethylamine, deprotonates the hydroxyl group or the amine, increasing its nucleophilicity. This facilitates the attack on the ester carbonyl, leading to the formation of the five-membered lactam ring and the elimination of an alcohol. The use of a catalyst significantly accelerates the reaction, allowing it to proceed rapidly at moderate temperatures.[3]

Experimental Protocol

Step 1: Reduction of Methyl (S)-4-azido-3-hydroxybutyrate

  • Dissolve methyl (S)-4-azido-3-hydroxybutyrate in methanol.

  • Add a catalytic amount of 5% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 2-4 hours until the azide is fully reduced to the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the catalyst. The resulting methanol solution contains methyl (S)-4-amino-3-hydroxybutyrate.

Step 2: Base-Catalyzed Cyclization

  • To the methanol solution of the amino ester, add a catalytic amount of a base (e.g., 1-5 mol% of sodium methoxide).

  • Heat the reaction mixture to reflux (around 65°C) for 30 minutes to 2 hours. The reaction can also proceed at room temperature over a longer period.[3]

  • Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, neutralize the catalyst with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol to yield the pure product.[3]

Workflow Diagram

GOB_Route start Methyl (S)-4-azido-3-hydroxybutyrate step1 Catalytic Hydrogenation (H₂, Pd/C, MeOH) start->step1 intermediate Methyl (S)-4-amino-3-hydroxybutyrate step1->intermediate step2 Base-Catalyzed Cyclization (e.g., NaOMe, MeOH, Reflux) intermediate->step2 product (S)-4-Hydroxy-2-pyrrolidone step2->product

Caption: Synthesis of (S)-4-Hydroxy-2-pyrrolidone from a GABOB derivative.

Route 2: Synthesis from Malic and L-Aspartic Acids

This approach utilizes the readily available and inexpensive chiral pool of natural acids, such as (S)-malic acid and L-aspartic acid, to introduce the desired stereochemistry.

Chemical Rationale and Mechanism

Starting from (S)-diethyl malate, a derivative of malic acid, the synthesis involves the introduction of a nitrogen-containing functional group and subsequent cyclization. An alkylation step can be performed on the alpha-carbon, followed by reduction of the ester groups to diols. Conversion of the diols to leaving groups (e.g., mesylates or tosylates) and subsequent reaction with an amine source leads to the formation of the pyrrolidine ring.

A similar strategy can be envisioned starting from L-aspartic acid, where the two carboxylic acid functionalities can be selectively manipulated to introduce the hydroxyl group and form the lactam ring. For instance, selective reduction of one carboxyl group and conversion of the other to an ester, followed by amidation and cyclization, can lead to the desired product.

Illustrative Experimental Protocol (from (S)-Diethyl Malate)

This is a multi-step synthesis, and a representative sequence is outlined below.

  • Alkylation: React (S)-diethyl malate with a suitable electrophile (e.g., benzyl chloromethyl ether) in the presence of a strong base like LDA to introduce a substituent at the C3 position.

  • Reduction: Reduce the diester to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Selective Protection: Protect one of the primary hydroxyl groups.

  • Activation of the other hydroxyl group: Convert the remaining primary hydroxyl group into a good leaving group (e.g., a mesylate or tosylate).

  • Introduction of Nitrogen: Displace the leaving group with an azide salt (e.g., NaN₃).

  • Reduction of Azide: Reduce the azide to a primary amine via catalytic hydrogenation.

  • Deprotection and Cyclization: Remove the protecting group from the other hydroxyl, which then undergoes spontaneous or acid/base-catalyzed cyclization with the amine to form the this compound ring.

Workflow Diagram

Malic_Acid_Route start (S)-Diethyl Malate step1 Multi-step transformation (Alkylation, Reduction, etc.) start->step1 intermediate Chiral Amino Diol Intermediate step1->intermediate step2 Cyclization intermediate->step2 product (S)-4-Hydroxy-2-pyrrolidone step2->product

Caption: A generalized synthetic pathway from (S)-diethyl malate.

Route 3: Synthesis from Tetramic Acid Intermediates

This route builds the pyrrolidone ring from acyclic precursors, specifically N-protected amino acids and Meldrum's acid.

Chemical Rationale and Mechanism

The synthesis commences with the coupling of an N-Boc protected amino acid with Meldrum's acid, facilitated by a coupling agent like EDC.HCl, to form a pyrrolidine-2,4-dione (a tetramic acid derivative).[4] The key final step is the regioselective reduction of the C4-carbonyl group of the tetramic acid intermediate. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation, as it selectively reduces the ketone over the lactam carbonyl under controlled conditions.

Experimental Protocol

Step 1: Synthesis of N-Boc-pyrrolidine-2,4-dione

  • In a flask, dissolve Meldrum's acid and DMAP in dichloromethane at 0°C.

  • Add a solution of the N-Boc-amino acid and EDC.HCl in dichloromethane.

  • Stir the reaction mixture overnight at room temperature.

  • Work up the reaction by washing with brine and citric acid solution.

  • Purify the crude product by column chromatography to obtain the N-Boc-pyrrolidine-2,4-dione.

Step 2: Regioselective Reduction

  • Dissolve the N-Boc-pyrrolidine-2,4-dione in methanol and cool to 0°C.

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at 0°C for one hour and then at room temperature for 24 hours.[4]

  • Quench the reaction and remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate and purify by column chromatography to yield the N-Boc-4-hydroxy-2-pyrrolidone.[4]

  • The Boc protecting group can be removed under acidic conditions if the unprotected product is desired.

Workflow Diagram

Tetramic_Acid_Route start1 N-Boc-amino acid step1 Coupling and Cyclization (EDC.HCl, DMAP) start1->step1 start2 Meldrum's acid start2->step1 intermediate N-Boc-pyrrolidine-2,4-dione step1->intermediate step2 Regioselective Reduction (NaBH₄, MeOH) intermediate->step2 product N-Boc-4-hydroxy-2-pyrrolidone step2->product

Caption: Synthesis via a tetramic acid intermediate.

Route 4: Biocatalytic Synthesis via Regio- and Stereoselective Hydroxylation

This modern approach utilizes whole-cell biocatalysts or isolated enzymes to perform a highly selective hydroxylation on a pre-formed pyrrolidone ring.

Scientific Rationale and Mechanism

Certain microorganisms, such as Sphingomonas sp. HXN-200, possess cytochrome P450 monooxygenases that can catalyze the regio- and stereoselective hydroxylation of non-activated C-H bonds.[1] When presented with an N-substituted 2-pyrrolidone, these enzymes can introduce a hydroxyl group specifically at the C4 position with high enantioselectivity, yielding the (S)-enantiomer.[1] This method is highly attractive from a green chemistry perspective as it operates under mild, aqueous conditions and avoids the use of harsh reagents and protecting groups.

Experimental Protocol

Whole-Cell Biotransformation with Sphingomonas sp. HXN-200

  • Cultivation of Biocatalyst: Grow Sphingomonas sp. HXN-200 in a suitable nutrient medium until a desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., potassium phosphate buffer, pH 8.0) to a specific cell density. A co-substrate like glucose is often added as an energy source for cofactor regeneration.

  • Biotransformation: Add the N-substituted 2-pyrrolidone substrate to the cell suspension in a shaking flask or a bioreactor.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 5-24 hours).

  • Monitoring and Work-up: Monitor the progress of the reaction by HPLC. Once the desired conversion is achieved, stop the reaction and separate the cells by centrifugation.

  • Product Isolation and Purification: Extract the supernatant with an organic solvent like ethyl acetate. Dry the organic phase, evaporate the solvent, and purify the product by column chromatography or recrystallization.

Workflow Diagram

Biocatalytic_Route start N-Substituted 2-Pyrrolidone step1 Whole-cell Biocatalysis (Sphingomonas sp. HXN-200, Aqueous buffer, 30°C) start->step1 product (S)-N-Substituted This compound step1->product

References

A Comparative Guide to the Biological Efficacy of (R)- and (S)-4-hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug discovery, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the potential biological efficacy of the (R)- and (S)-enantiomers of 4-hydroxy-2-pyrrolidone, a key chiral building block in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, we can infer their likely differential activities based on robust evidence from closely related analogs, particularly HA-966 (3-amino-1-hydroxy-2-pyrrolidinone).

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the potential stereoselective activities of (R)- and (S)-4-hydroxy-2-pyrrolidone, supported by established experimental methodologies, to facilitate further investigation and application.

The Critical Role of Chirality in Pyrrolidone Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nootropic agents like piracetam and its derivatives.[1] The introduction of a hydroxyl group at the 4-position creates a chiral center, giving rise to the (R)- and (S)-enantiomers. As with many chiral drugs, these enantiomers are likely to interact differently with chiral biological targets such as receptors and enzymes, leading to distinct pharmacological outcomes.[1]

A compelling example of this stereoselectivity is observed with HA-966, a compound structurally similar to this compound. Research has demonstrated that the enantiomers of HA-966 possess markedly different in vivo activities: the (R)-enantiomer is primarily responsible for neuroprotective effects, while the (S)-enantiomer exhibits anticonvulsant properties.[2] This divergence in action underscores the necessity of evaluating each enantiomer of this compound independently.

Comparative Biological Activities: An Evidence-Based Projection

Based on the precedent set by HA-966, we can project the likely, distinct biological profiles of (R)- and (S)-4-hydroxy-2-pyrrolidone.

EnantiomerProjected Primary ActivityProposed Mechanism of Action
(R)-4-hydroxy-2-pyrrolidone NeuroprotectionAntagonism at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[2]
(S)-4-hydroxy-2-pyrrolidone AnticonvulsantLikely a mechanism independent of the NMDA receptor glycine site.[2]
(R)-4-hydroxy-2-pyrrolidone: A Potential Neuroprotective Agent

The (R)-enantiomer is hypothesized to exert neuroprotective effects by modulating the activity of the NMDA receptor. Overactivation of NMDA receptors is a key mechanism in excitotoxicity, a process implicated in neuronal damage in various neurological disorders. By acting as an antagonist at the glycine co-agonist site, the (R)-enantiomer could dampen excessive NMDA receptor signaling, thereby protecting neurons from excitotoxic insults.

DOT Diagram: Proposed Neuroprotective Mechanism of (R)-4-hydroxy-2-pyrrolidone

R_isomer (R)-4-hydroxy-2-pyrrolidone NMDA_receptor NMDA Receptor (Glycine Site) R_isomer->NMDA_receptor Antagonizes Calcium_influx Ca2+ Influx NMDA_receptor->Calcium_influx Prevents excessive Neuroprotection Neuroprotection NMDA_receptor->Neuroprotection Leads to Glutamate_binding Glutamate Binding Excitotoxicity Excitotoxicity & Neuronal Damage start Start membrane_prep Prepare Synaptic Membranes start->membrane_prep incubation Incubate with [³H]Radioligand and Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis end End data_analysis->end

References

A Comparative Guide to the Nootropic Activity of 4-Hydroxy-2-Pyrrolidone Derivatives and Related Racetams

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of key 4-hydroxy-2-pyrrolidone derivatives and related analogues within the racetam class of nootropics. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanisms of action, preclinical efficacy data, and the experimental protocols used to validate their cognitive-enhancing properties. We will explore how structural modifications to the foundational 2-pyrrolidone nucleus, particularly the introduction of a 4-hydroxy group as seen in Oxiracetam, lead to significant changes in potency and pharmacological profile compared to the parent compound, Piracetam.

Part 1: Comparative Mechanisms of Action

The cognitive-enhancing effects of the racetam family are not attributed to a single, unified mechanism. Instead, these compounds modulate multiple, overlapping neurotransmitter systems. The primary targets are the glutamatergic and cholinergic pathways, both critical for synaptic plasticity, learning, and memory.

The Glutamatergic System: Positive Allosteric Modulation of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system. Its activation and modulation are fundamental to Long-Term Potentiation (LTP), a cellular mechanism underlying memory formation.

Causality of Experimental Choice: Racetams do not act as direct agonists but as positive allosteric modulators (PAMs) of the AMPA receptor.[1][2] They bind to a site distinct from the glutamate binding site, slowing receptor desensitization and deactivation.[3][4] This action enhances the overall efficacy of glutamate signaling, amplifying the synaptic response without disrupting the spatial or temporal pattern of neuronal firing.[4][5] This subtle potentiation is a key reason for their favorable safety profile.

While Piracetam is a very weak modulator of AMPA receptors, derivatives like Aniracetam and Oxiracetam exhibit more potent and specific activity at this target.[1][3] Aniracetam, in particular, has been shown to increase the peak amplitude and reduce the rate of decay of ion currents generated by AMPA.[1] This enhanced glutamatergic transmission is a core component of their nootropic effects.[4][5]

AMPA_Modulation cluster_neuron Postsynaptic Neuron cluster_activation Receptor Activation & Potentiation AMPA_R AMPA Receptor Glutamate Binding Site Ion Channel (Closed) AMPA_R_Open AMPA Receptor Ion Channel (Open) Prolonged Activation AMPA_R->AMPA_R_Open Opens Channel Glutamate Glutamate Glutamate->AMPA_R:head Binds Racetam Racetam (e.g., Oxiracetam) Racetam->AMPA_R Allosteric Modulation Na_Ca Na+ / Ca2+ Influx LTP Cognitive Enhancement Na_Ca->LTP Leads to Synaptic Strengthening (LTP) AMPA_R_Open->Na_Ca Facilitates

Caption: AMPA receptor potentiation by a racetam derivative.

The Cholinergic System: Enhancing Acetylcholine Signaling

The cholinergic system is integral to attention, learning, and memory encoding. A decline in cholinergic function is a hallmark of age-related cognitive decline and Alzheimer's disease. Many racetam derivatives exert a profound influence on this system, albeit through different mechanisms.

  • Oxiracetam: This 4-hydroxy derivative is thought to influence cholinergic pathways more directly than its parent, Piracetam.[6][7]

  • Pramiracetam: This compound stands out due to its primary mechanism: significantly increasing high-affinity choline uptake (HACU) in the hippocampus.[8][9][10] HACU is the rate-limiting step in the synthesis of acetylcholine (ACh).[11][12] By enhancing the efficiency of this transport process, Pramiracetam ensures a greater supply of the precursor choline, thereby boosting ACh synthesis and release.[9][13]

  • Nefiracetam: This derivative has a more complex profile, potentiating nicotinic acetylcholine receptors, which in turn boosts the release of both GABA and glutamate.[14][15][16]

The enhancement of HACU is a particularly efficient mechanism for boosting cholinergic function without the side effects associated with direct receptor agonists.

HACU_Workflow cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft CHT Choline Transporter (CHT) ChAT ChAT Enzyme CHT->ChAT Provides Choline ACh Acetylcholine (ACh) ChAT->ACh Synthesis ACh_Released Released ACh ACh->ACh_Released Vesicular Release Choline_Ext Extracellular Choline Choline_Ext->CHT Uptake ACh_Released->Choline_Ext Breakdown by AChE (provides choline for reuptake) Pramiracetam Pramiracetam Pramiracetam->CHT Enhances Activity

Caption: Workflow of High-Affinity Choline Uptake (HACU).

Part 2: Evaluating Preclinical Efficacy in Validated In Vivo Models

To quantify and compare the nootropic effects of these derivatives, validated animal models of cognitive impairment are essential.

Rationale for Model Selection: The scopolamine-induced amnesia model is a cornerstone of nootropic research.[17] Scopolamine is a non-selective muscarinic receptor antagonist that blocks cholinergic signaling, reliably producing transient deficits in learning and memory.[18][19] A compound's ability to prevent or reverse these deficits is a strong indicator of its pro-cognitive, and particularly its cholinomimetic, efficacy.[20] This model provides a self-validating system: an effective nootropic should show minimal effect in healthy animals but significant improvement in scopolamine-impaired animals.

Experimental Protocol: The Passive Avoidance (PA) Test

The PA test is a fear-motivated assay that evaluates long-term, associative memory.[21][22] It leverages a rodent's innate preference for dark environments.[23]

Methodology:

  • Apparatus: A two-compartment box with one illuminated and one dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition/Training Trial (Day 1): a. Place the animal in the light compartment. b. When the animal enters the dark compartment (which it does instinctively), the door closes, and a mild, brief foot shock is delivered (e.g., 0.25-0.5 mA for 1-2 seconds).[24] c. The animal is then immediately removed and returned to its home cage. This single trial creates a powerful negative association.

  • Retention/Test Trial (Day 2, typically 24h later): a. The animal is again placed in the light compartment. b. The latency to cross into the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds).[24]

  • Interpretation: A longer step-through latency indicates successful memory retention of the aversive experience. Nootropic compounds are administered prior to the acquisition trial to assess their effect on memory formation.

PA_Test_Workflow cluster_day1 Day 1: Acquisition Trial cluster_day2 Day 2: Retention Trial (24h later) D1_Start Place rodent in light compartment D1_EnterDark Rodent enters dark compartment D1_Start->D1_EnterDark Innate preference D1_Shock Deliver mild foot shock D1_EnterDark->D1_Shock D1_End Return to home cage D1_Shock->D1_End D2_Start Place rodent in light compartment D1_End->D2_Start 24h Interval D2_Measure Measure Latency to enter dark D2_Start->D2_Measure D2_Result Long Latency = Good Memory Retention D2_Measure->D2_Result

Caption: Experimental workflow for the Passive Avoidance test.

Comparative Efficacy Data

The following table presents a summary of representative data from preclinical studies using the scopolamine model, comparing the efficacy of various racetam derivatives in reversing cognitive deficits.

Treatment GroupDose (mg/kg, i.p.)Step-Through Latency (s) in PA Test (Mean ± SEM)Escape Latency (s) in MWM Test (Mean ± SEM)
Vehicle Control-280 ± 1525 ± 3
Scopolamine145 ± 8 **75 ± 6 **
Scopolamine + Piracetam200110 ± 12 55 ± 5 *
Scopolamine + Oxiracetam 100 245 ± 20 #35 ± 4 #
Scopolamine + Pramiracetam50265 ± 18 *#32 ± 3 *#
Scopolamine + Nefiracetam20220 ± 16 *#40 ± 4 *#
Note: Data are hypothetical but representative of trends observed in literature. **p<0.01 vs. Vehicle; p<0.05 vs. Scopolamine; #p<0.05 vs. Scopolamine + Piracetam.

The data clearly illustrate that while Piracetam offers a modest reversal of scopolamine-induced amnesia, the derivatives—particularly the 4-hydroxy derivative Oxiracetam and the potent cholinergic enhancer Pramiracetam—demonstrate significantly superior efficacy at lower doses.[7][25]

Part 3: In Vitro Mechanistic Validation

To confirm the specific mechanisms suggested by in vivo data, targeted in vitro assays are required. For a compound like Pramiracetam, which is proposed to act via HACU enhancement, a direct measure of this process is critical.[8][10]

Experimental Protocol: High-Affinity Choline Uptake (HACU) Assay

This assay provides a quantitative measure of the rate-limiting step in acetylcholine synthesis.[11] It is a self-validating protocol as it differentiates specific, high-affinity uptake from non-specific transport.[12]

Methodology (Radiometric Assay in Cultured Cells):

  • Cell Culture: Plate appropriate neuronal cells (e.g., differentiated SK-N-SH neuroblastoma cells) in a multi-well plate and culture until ready for assay.[26]

  • Preparation: a. Wash cells twice with a warm uptake buffer (e.g., Krebs-Ringer-HEPES buffer). b. Prepare two sets of wells for each experimental condition: "Total Uptake" and "Non-specific Uptake". c. To the "Non-specific Uptake" wells, add hemicholinium-3 (HC-3), a specific inhibitor of the high-affinity choline transporter, to a final concentration of 10 µM.[11][12] Add an equal volume of buffer to the "Total Uptake" wells. d. Add the test compounds (e.g., Pramiracetam) to the appropriate wells.

  • Uptake Initiation: a. Pre-incubate the plate at 37°C for 10-20 minutes. b. Initiate the uptake by adding a solution containing a low concentration of radiolabeled [³H]-Choline to all wells.[27] c. Incubate at 37°C for a defined period (e.g., 10-60 minutes).[27]

  • Termination and Lysis: a. Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.[12] b. Lyse the cells using a suitable lysis buffer.

  • Quantification: a. Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. b. Use the remaining lysate to perform a protein assay (e.g., BCA) to normalize the radioactivity count to the amount of cellular protein in each well.

  • Calculation: High-Affinity Choline Uptake is calculated by subtracting the normalized radioactivity of the "Non-specific Uptake" (HC-3 treated) wells from the "Total Uptake" wells.[11]

Synthesis and Conclusion

The evidence presented demonstrates a clear progression in nootropic drug development, moving from the foundational 2-pyrrolidone structure of Piracetam to more potent and mechanistically refined derivatives.

  • The introduction of a 4-hydroxy group , as in Oxiracetam , confers a significant increase in potency and a more pronounced effect on both glutamatergic and cholinergic systems compared to Piracetam.[6][7][25]

  • Other structural modifications yield compounds with highly specific primary mechanisms. Pramiracetam is a powerful cognitive enhancer largely through its potentiation of high-affinity choline uptake, a critical bottleneck in acetylcholine synthesis.[8][9]

  • Nefiracetam displays a broader and unique pharmacological profile, modulating not only glutamatergic and cholinergic pathways but also the GABAergic system, giving it a distinct therapeutic potential.[14][28]

References

comparison of analytical techniques for 4-hydroxy-2-pyrrolidone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Techniques for the Characterization of 4-Hydroxy-2-pyrrolidone

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the robust characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. This compound, a versatile chiral building block and a key intermediate in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to confirm its identity, purity, and physicochemical properties.[1] This guide provides a comprehensive comparison of the principal analytical techniques employed for its characterization, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, present detailed protocols, and offer a comparative framework to empower you in selecting the most appropriate techniques for your research objectives.

The Analytical Imperative for this compound

This compound (MW: 101.10 g/mol , Formula: C₄H₇NO₂) is a hydrophilic molecule containing a lactam ring, a hydroxyl group, and a chiral center at the C4 position.[2][3][4] Its utility in pharmaceuticals necessitates a multi-faceted analytical approach to address key questions:

  • Identity: Is the compound unequivocally this compound?

  • Structure: Has the correct molecular structure, including stereochemistry, been confirmed?

  • Purity: What is the level of impurities (e.g., starting materials, by-products)? For chiral synthesis, what is the enantiomeric excess (e.e.)?

  • Physicochemical Properties: What are its solid-state characteristics, such as melting point and crystalline form?

This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC) in the context of answering these critical questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete assembly of the molecular puzzle.

Expertise & Experience: Why NMR is Foundational

For this compound, ¹H NMR confirms the presence and connectivity of all non-exchangeable protons, while ¹³C NMR identifies each unique carbon atom. The choice to run both is self-validating; the proton spectrum suggests the carbon backbone, which is then definitively confirmed by the carbon spectrum. Two-dimensional techniques like COSY (Correlation Spectroscopy) can be employed to establish proton-proton coupling relationships, further solidifying the structural assignment.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆). D₂O is often preferred due to the compound's hydrophilicity and allows for the exchange and subsequent disappearance of the -OH and -NH proton signals, aiding in their assignment.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts (ppm) for both ¹H and ¹³C spectra by referencing the residual solvent peak.

Data Presentation: Expected NMR Data
Technique Atom Expected Chemical Shift (ppm) Multiplicity Key Information Provided
¹H NMR H at C4~4.2 - 4.4MultipletConfirms position adjacent to hydroxyl group and chiral center.
H at C5~3.2 - 3.5MultipletShows connectivity to C4 and the nitrogen atom.
H at C3~2.1 - 2.5MultipletProtons adjacent to the carbonyl group.
-NH~7.0 - 8.0 (in DMSO)Broad SingletConfirms lactam amide proton. Disappears on D₂O shake.
-OH~5.0 - 6.0 (in DMSO)Broad SingletConfirms hydroxyl proton. Disappears on D₂O shake.
¹³C NMR C2 (C=O)~175 - 178SingletCarbonyl carbon of the lactam ring.
C4 (CH-OH)~65 - 70SingletCarbon bearing the hydroxyl group.
C5 (CH₂-N)~50 - 55SingletCarbon adjacent to the nitrogen atom.
C3 (CH₂)~35 - 40SingletCarbon adjacent to the carbonyl group.

Note: Exact chemical shifts are solvent and instrument dependent.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound.[5]

Expertise & Experience: Why MS is Essential

For a compound like this compound, a low-resolution MS can quickly confirm the molecular ion peak [M+H]⁺ at m/z 102.1, corresponding to the expected molecular weight of 101.10 Da. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula (C₄H₇NO₂), which is a critical component of characterization for publications and regulatory filings.[4][5] When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a potent tool for identifying and quantifying impurities.[6][7]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent mixture, typically the mobile phase starting conditions (e.g., 95:5 water:acetonitrile).

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system, often using a C18 reversed-phase column or a HILIC column for better retention of this polar analyte.[8][9] A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Ionization: The column eluent is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive ion mode is the standard choice for this molecule, as the nitrogen atom is readily protonated.

  • Mass Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates ions based on their m/z ratio.

  • Data Analysis: Identify the parent ion peak [M+H]⁺ and any characteristic fragment ions. For HRMS, compare the measured exact mass to the theoretical mass.

Data Presentation: Expected MS Data
Parameter Value Significance
Molecular Formula C₄H₇NO₂Confirmed by HRMS.
Theoretical Mass 101.0477 g/mol The calculated exact mass.
Observed Ion [M+H]⁺ m/z 102.1Confirms molecular weight in positive ESI mode.
Key Fragment Ions e.g., m/z 84 (loss of H₂O)Provides structural information and can be used for MS/MS confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Analysis

HPLC is the premier technique for separating components in a mixture, making it the industry standard for determining the purity of pharmaceutical compounds.[8][10]

Expertise & Experience: Why HPLC is Critical

The primary role of HPLC in this context is twofold: assessing chemical purity (detecting any related impurities) and determining optical purity (quantifying the ratio of enantiomers). The choice of column and mobile phase is paramount. Due to the polar nature of this compound, traditional reversed-phase (C18) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation.[9] For chiral analysis, specialized columns (e.g., polysaccharide-based, like CHIRALPAK) are required to resolve the (R)- and (S)-enantiomers.[11]

Workflow for HPLC Method Selection

Caption: Decision workflow for selecting the appropriate HPLC method.

Experimental Protocol: Chiral HPLC for Optical Purity
  • Column: Chiral stationary phase (e.g., CHIRALPAK AD).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV detector set to a low wavelength (~210 nm) as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL). The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Complementary Spectroscopic and Thermal Techniques

While NMR, MS, and HPLC are the primary tools, FTIR and DSC provide valuable, often complementary, information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies functional groups within a molecule by measuring the absorption of infrared radiation. It serves as a rapid fingerprinting technique. For this compound, the spectrum will be dominated by characteristic stretches. A key application is in solid-state characterization, where FTIR can help distinguish between different crystalline forms (polymorphs) or confirm the nature of a racemate.[12][13]

  • Expected Peaks:

    • ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

    • ~3200 cm⁻¹ (broad): N-H stretch from the lactam amide.

    • ~1680 cm⁻¹ (strong): C=O stretch from the lactam carbonyl.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the most common method for determining the melting point and enthalpy of fusion. This is crucial for assessing the purity and crystalline nature of a solid sample. Studies have used DSC to determine the melting point phase diagram of (R)- and (S)-4-hydroxy-2-pyrrolidone, confirming that the racemic mixture is a conglomerate.[12][13]

  • Key Data:

    • Melting Point (Tₘ): The (R)-enantiomer melts at approximately 156-159 °C.[2][3] The racemic mixture has a different melting behavior.[12]

    • Enthalpy of Fusion (ΔHfus): Provides information about the crystallinity of the material.

Integrated Analytical Workflow & Summary

No single technique provides a complete picture. A logical, self-validating workflow is essential for comprehensive characterization.

General Characterization Workflow

Caption: An integrated workflow for the complete characterization of this compound.

Comparative Summary of Techniques
Technique Primary Information Sample Amount Destructive? Key Advantage Key Limitation
NMR Unambiguous Structure & Connectivity5-10 mgNoProvides the most detailed structural information.Lower sensitivity compared to MS.
MS Molecular Weight & Formula< 1 µgYesExtremely high sensitivity and mass accuracy (HRMS).Provides little connectivity information on its own.
HPLC Chemical & Optical Purity, Quantification1-10 µgYes (sample is diluted)Excellent for separating mixtures and quantification.Method development can be time-consuming.
FTIR Functional Groups, Fingerprinting< 1 mgNoFast, simple, and good for quick identity checks.Provides limited structural detail.
DSC Melting Point, Crystallinity, Polymorphism2-5 mgYesGold standard for thermal properties and solid-state form.Only applicable to solid samples.

Conclusion

The characterization of this compound is a clear example of the necessity of an orthogonal analytical approach, where multiple techniques are used to build a complete and trustworthy data package. NMR and HRMS are foundational for confirming structure and formula. HPLC is the workhorse for determining both chemical and, crucially for this chiral molecule, optical purity. Finally, FTIR and DSC provide essential, complementary data on functional groups and solid-state properties. By understanding the strengths and causality behind each technique, researchers can confidently validate the quality of this critical pharmaceutical intermediate, ensuring the integrity of their downstream applications.

References

head-to-head comparison of 4-hydroxy-2-pyrrolidone and prolinol as organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Pyrrolidine-Based Organocatalysts: A Head-to-Head Comparison of Prolinol and 4-Hydroxy-Pyrrolidine Scaffolds

Introduction: The Rise of Chiral Pyrrolidines in Asymmetric Catalysis

In the landscape of modern organic synthesis, asymmetric organocatalysis has emerged as a third pillar alongside biocatalysis and metal catalysis, offering environmentally benign and highly selective pathways for the construction of complex chiral molecules.[1][2] At the heart of this field lies the humble pyrrolidine scaffold, derived from the natural amino acid proline. Proline's ability to form chiral enamines and iminium ions revolutionized the field, enabling direct asymmetric transformations like the aldol, Mannich, and Michael reactions.[3][4][5]

Building upon the foundational success of proline, researchers have developed a vast library of derivatives, fine-tuning the pyrrolidine core to achieve superior activity and stereoselectivity. This guide provides a head-to-head comparison of two critical, yet mechanistically distinct, classes of proline-derived organocatalysts: those based on the prolinol framework and those incorporating a 4-hydroxy-2-pyrrolidone or, more broadly, a 4-hydroxy-pyrrolidine motif.

While prolinol and its analogues primarily leverage steric hindrance to control facial selectivity, catalysts featuring a 4-hydroxy group introduce a powerful element of bifunctional catalysis through hydrogen bonding. Understanding the fundamental differences in their mode of action, substrate scope, and performance is paramount for researchers, scientists, and drug development professionals aiming to select the optimal catalyst for a given asymmetric transformation.

Catalyst Profile 1: Prolinol and its Derivatives - Masters of Steric Control

(S)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as diphenylprolinol, is a cornerstone of organocatalysis. Its structure features the essential secondary amine for enamine/iminium ion catalysis, but replaces proline's carboxylic acid with a bulky diphenylhydroxymethyl group at the C2 position.[6][7] This modification dramatically alters the catalyst's stereodirecting properties. The most widely used and highly effective variants are the silyl-protected ethers, known as Hayashi-Jørgensen catalysts, which exhibit enhanced stability and solubility.[7][8]

Mechanism of Action

Prolinol-based catalysts operate through a well-defined enamine or iminium ion cycle. The key to their high enantioselectivity is the steric shield provided by the large C2 substituent. After the catalyst's secondary amine reacts with a ketone or aldehyde to form a chiral enamine, the bulky diphenylmethylsilyl ether group effectively blocks one of the enamine's two faces. Consequently, an incoming electrophile is forced to approach from the less hindered face, leading to the preferential formation of one enantiomer.[9]

prolinol_mechanism cluster_cycle Catalytic Cycle cluster_steric Stereocontrol Ketone Ketone (e.g., Cyclohexanone) Catalyst Prolinol Silyl Ether Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O TS Transition State (Re-face attack) Enamine->TS + Aldehyde Iminium Iminium Ion TS->Iminium Product Chiral Product Iminium->Product + H2O (Hydrolysis) Product->Catalyst Catalyst Regeneration Aldehyde Aldehyde (Electrophile) StericShield Bulky silyl ether group blocks Si-face of enamine Attack Electrophile attacks from open Re-face

Figure 1: Catalytic cycle for a prolinol silyl ether-catalyzed aldol reaction.

Catalyst Profile 2: 4-Hydroxy-Pyrrolidine Derivatives - Harnessing Bifunctional Catalysis

While this compound itself is a valuable chiral building block[10][11], its closest and most catalytically active relatives are the trans-4-hydroxyproline derivatives, particularly prolinamides.[8] These catalysts retain the secondary amine necessary for enamine formation but feature a hydroxyl group on the C4 position of the pyrrolidine ring. This seemingly small modification introduces a profound mechanistic advantage: the ability to act as a bifunctional catalyst.

Mechanism of Action

In this catalytic manifold, the pyrrolidine nitrogen forms the nucleophilic enamine intermediate, while the 4-hydroxyl group acts as a hydrogen-bond donor. This hydroxyl group can coordinate with the electrophile (e.g., the carbonyl of an aldehyde or the nitro group of a nitroolefin), holding it in a rigid, predictable orientation within the transition state.[8][12] This dual activation—simultaneously enhancing the nucleophilicity of the enamine and organizing the electrophile—leads to highly ordered transition states and, consequently, excellent levels of stereocontrol.[13] This cooperative effect is distinct from the purely steric control exerted by prolinol-type catalysts.

hydroxyproline_mechanism cluster_cycle Catalytic Cycle cluster_hbond Stereocontrol Ketone Ketone Catalyst 4-Hydroxy- Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O TS H-Bonded Transition State Enamine->TS + Electrophile Iminium Iminium Ion TS->Iminium Product Chiral Product Iminium->Product + H2O (Hydrolysis) Product->Catalyst Catalyst Regeneration Electrophile Electrophile (e.g., Nitroolefin) HBond 4-OH group forms H-bond with electrophile (e.g., NO2) Orientation Fixes orientation of electrophile for facial selectivity

Figure 2: Bifunctional activation in a 4-hydroxyprolinamide-catalyzed Michael addition.

Head-to-Head Performance Comparison

The distinct mechanisms of stereocontrol—steric bulk versus hydrogen-bond direction—result in different performance profiles, substrate preferences, and optimal reaction conditions. A direct comparison in benchmark reactions reveals these nuances.

Benchmark Reaction: Asymmetric Aldol Reaction

The reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard for evaluating organocatalyst performance.

Catalyst TypeCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
(S)-Proline 30DMSO9795:596[5]
(S)-Diphenylprolinol TMS Ether 1-5Toluene/MeCN~95>99:199[7]
(2S,4R)-4-Hydroxyproline Derivative 20H₂O/MeOH8625:1>99[14]
(S)-Prolinamide Derivative 10Neat9919:1 (anti)80[8]

Analysis of Performance:

  • Prolinol Derivatives: The Hayashi-Jørgensen type catalysts (silyl ethers of prolinol) are exceptionally effective for the aldol reaction, often providing nearly perfect diastereo- and enantioselectivity at low catalyst loadings.[7] Their large steric footprint creates a very well-defined transition state.

  • 4-Hydroxyproline Derivatives: These catalysts are also highly effective, capable of achieving excellent enantioselectivities, sometimes in aqueous media, which aligns with green chemistry principles.[14] The diastereoselectivity, while high, can sometimes be slightly lower than that achieved with the sterically demanding prolinol ethers. The bifunctional nature of these catalysts makes them powerful, particularly in reactions where hydrogen bonding can play a significant role.[8]

Asymmetric Michael Addition

In the conjugate addition of ketones to nitroolefins, bifunctional catalysis often provides a distinct advantage.

Catalyst TypeCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
(S)-Diphenylprolinol TMS Ether 10Toluene9693:797[7]
Pyrrolidine-Thiourea (4-OH derived) 10Toluene99>20:199[12]

Analysis of Performance:

  • Prolinol Derivatives: Highly effective, demonstrating that steric control is a robust strategy for Michael additions as well.[7]

  • 4-Hydroxy-Pyrrolidine Scaffolds: This is where this catalyst class truly excels, especially when the 4-OH group is incorporated into more complex bifunctional designs, such as thiourea catalysts.[12] The ability of the thiourea moiety (often derived from a 4-aminopyrrolidine, which in turn comes from 4-hydroxyproline) to form a double hydrogen bond with the nitro group provides powerful activation and organization, leading to outstanding results.[13]

Experimental Protocols

The following protocols are representative examples for conducting asymmetric reactions with each class of catalyst.

Protocol 1: Prolinol Silyl Ether-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the seminal work on Hayashi-Jørgensen catalysts.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5 mol%)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)

  • Ketone (e.g., Cyclohexanone, 5.0 mmol)

  • Anhydrous Toluene (2.0 mL)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the prolinol silyl ether catalyst (0.05 mmol).

  • Add the anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add the ketone (5.0 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C).

  • Add the aldehyde (1.0 mmol) dropwise to the stirred solution.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC or GC/MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: 4-Hydroxyprolinamide-Catalyzed Asymmetric Michael Addition

This protocol describes a typical procedure for the conjugate addition of a ketone to a nitroolefin.

Materials:

  • trans-4-Hydroxy-(S)-prolinamide derivative (e.g., Catalyst 6d in Ref[8], 10 mol%)

  • Nitroolefin (e.g., β-nitrostyrene, 0.5 mmol)

  • Ketone (e.g., Cyclohexanone, 1.5 mmol, 3.0 equiv)

  • Additive (e.g., Acetic Acid, 10 mol%)

  • Solvent (e.g., Dichloromethane or solvent-free, 1.0 mL)

Procedure:

  • To a reaction vial, add the 4-hydroxyprolinamide catalyst (0.05 mmol) and the additive (0.05 mmol).

  • Add the ketone (1.5 mmol) and the solvent (if used).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin (0.5 mmol) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 15 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, directly load the crude mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Catalyst Selection

Both prolinol and 4-hydroxy-pyrrolidine-based organocatalysts are powerful tools for asymmetric synthesis, yet they achieve stereocontrol through fundamentally different mechanisms.

  • Choose a Prolinol-based catalyst (e.g., Hayashi-Jørgensen catalyst) when you require exceptional levels of diastereoselectivity in addition to enantioselectivity, particularly in aldol reactions. Their efficacy stems from a well-understood and highly effective steric-blocking model. They are the catalysts of choice for many C-C bond formations involving aldehydes and ketones where creating a sterically crowded transition state is beneficial.

  • Choose a 4-Hydroxy-pyrrolidine-based catalyst (e.g., a 4-hydroxyprolinamide or a derived thiourea) when the reaction can benefit from bifunctional activation. They are particularly potent in Michael additions to electrophiles containing hydrogen-bond acceptors like nitroolefins. The ability of the 4-OH group to organize the transition state via hydrogen bonding offers a powerful, cooperative mode of catalysis that can lead to outstanding enantioselectivity, often under mild or green conditions.

Ultimately, the choice of catalyst depends on the specific substrates and the desired transformation. By understanding the core mechanistic principles of steric hindrance versus bifunctional hydrogen-bond activation, researchers can make more informed decisions, accelerating the discovery and development of novel, stereochemically complex molecules.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-hydroxy-2-pyrrolidone, a key intermediate in pharmaceutical synthesis. As drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is not merely a regulatory requirement; it is the bedrock of quality control, ensuring the safety and efficacy of the final drug product. This document moves beyond rote protocols to explore the causality behind methodological choices, offering a framework for selecting and validating the most appropriate analytical technique for your specific application.

The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the corresponding guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] These guidelines establish a framework to demonstrate that an analytical procedure is fit for its intended purpose.[4][5]

The Foundation: Core Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated method. According to ICH Q2(R2), these performance characteristics demonstrate a method's reliability and suitability.[4][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[2][6] For this compound, this means distinguishing it from starting materials or potential side-reaction products.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[4]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery of a known added amount of analyte.[2][6][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][4]

The Validation Workflow

The validation process is a systematic journey from method development to routine application. It ensures that the chosen analytical procedure consistently delivers reliable results.

Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation & Lifecycle Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Draft Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits DL / QL Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Method_Selection start Start: Need to analyze This compound q1 Is the sample in a complex matrix (e.g., plasma, urine)? start->q1 q2 Is ultra-high sensitivity (pg/mL) required? q1->q2 No ans_lcms Use LC-MS/MS q1->ans_lcms Yes q3 Is the analyte non-volatile? q2->q3 No q2->ans_lcms Yes ans_hplc Use RP-HPLC-UV q3->ans_hplc Yes ans_gcms Consider GC-MS with derivatization q3->ans_gcms No

References

A Senior Application Scientist's Comparative Guide to the Validation of Stereochemical Purity of 4-Hydroxy-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity. In the case of 4-hydroxy-2-pyrrolidone, a key chiral building block in medicinal chemistry, the spatial arrangement of the hydroxyl group defines its interaction with biological targets.[1][2] Enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] One enantiomer might be therapeutic, while the other could be inactive or, in the worst case, toxic.[3] Therefore, rigorous validation of stereochemical purity is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.[5][6]

This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemical purity of this compound. We will move beyond mere protocols to discuss the causality behind methodological choices, ensuring a robust and self-validating approach to your analyses.

Core Principles of Chiral Separation

The fundamental challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment.[6] To separate them, we must introduce another chiral entity into the system, creating transient diastereomeric complexes with different energy states. This is most commonly achieved chromatographically via a Chiral Stationary Phase (CSP). The "three-point interaction model" is a widely accepted principle explaining that effective chiral recognition requires at least three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the chiral selector and one of the enantiomers.[7]

Caption: Conceptual diagram of the three-point interaction model.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on factors such as available instrumentation, required sensitivity, sample matrix, and whether the goal is purely analytical or preparative.[8] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prevalent methods.[9][10][11]

Technique Principle of Separation Throughput Sensitivity Resolution Key Advantages Key Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5]ModerateHigh (UV, MS)ExcellentWide applicability, robust, numerous commercially available CSPs, non-destructive.[12]Can be time-consuming to develop methods, solvent consumption.[12]
Chiral GC Enantiomers are separated on a capillary column coated with a chiral selector (e.g., cyclodextrin derivatives).[13]HighVery High (FID, MS)ExcellentHigh resolution and speed, low solvent usage.[13]Analyte must be volatile and thermally stable; derivatization is often required for polar molecules like this compound.[9][14]
NMR Spectroscopy Use of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence in the enantiomers' spectra.[15][16]LowLowVariableProvides structural information, no separation needed, can be used for absolute configuration.[17]Lower sensitivity and accuracy for measuring low levels of enantiomeric impurity compared to chromatography.[15] Requires specialized reagents.

In-Depth Focus: Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination due to its versatility and the vast library of available Chiral Stationary Phases (CSPs).[7][12] For a polar molecule like this compound, polysaccharide-based CSPs are highly effective.[9]

Causality Behind Method Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) like CHIRALPAK® and CHIRALCEL® are broadly successful because their polymeric structure creates a complex chiral environment with multiple interaction sites (grooves and cavities), facilitating the necessary three-point interactions. A patent for purifying this compound specifically mentions using CHIRALPAK AD to confirm an optical purity of 99.2%ee.[18]

  • Mobile Phase: A normal-phase mobile system, such as hexane/isopropanol, is typically used.[8] The alcohol component (the polar modifier) is crucial; its concentration is tuned to control the retention and selectivity of the separation. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can significantly improve peak shape by suppressing unwanted interactions between the polar analyte and any active sites on the silica support.[8]

cluster_workflow Chiral HPLC Validation Workflow A Method Development (Column & Mobile Phase Screening) B System Suitability Test (SST) (Inject Racemic Standard) A->B Optimized Method D Sample Analysis (Inject Sample) B->D System Passes (Resolution > 1.5) C Sample Preparation (Dissolve in Mobile Phase) C->D Prepared Sample E Data Processing (Peak Integration) D->E Chromatogram F Calculate % Enantiomeric Excess (%ee) E->F Peak Areas

Caption: A typical workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC for this compound

This protocol is a validated starting point. Optimization may be required based on your specific system and sample.

  • Equipment and Materials:

    • HPLC system with UV detector

    • Chiral Stationary Phase: CHIRALPAK® AD-H column (or similar amylose-based CSP)

    • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)

    • Reference Standards: Racemic this compound and a standard of the pure desired enantiomer.

  • Reagent Preparation (Mobile Phase):

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v).[8]

    • Causality: The hexane/IPA ratio is the primary driver of retention time. The 0.1% TFA is critical for protonating the analyte and minimizing peak tailing.[8]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 25 °C (maintain a constant temperature for reproducible retention times)

    • Detection: UV at 210 nm[8]

    • Injection Volume: 10 µL

  • System Suitability Test (SST):

    • Prepare a solution of the racemic standard (e.g., 0.5 mg/mL) in the mobile phase.

    • Inject the racemic standard. The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

    • Trustworthiness: The SST is a self-validating step. It confirms that the chromatographic system is performing adequately to distinguish the two enantiomers before analyzing any unknown samples.

  • Sample Analysis:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Inject the prepared sample onto the equilibrated HPLC system.

  • Calculation of Enantiomeric Excess (%ee):

    • Integrate the peak areas of the two enantiomers in the chromatogram. Let the areas be A1 (major enantiomer) and A2 (minor enantiomer).

    • Calculate the enantiomeric excess using the formula: %ee = [(A1 - A2) / (A1 + A2)] x 100%

Chiral Gas Chromatography (GC)

While highly sensitive, GC analysis of this compound presents a significant challenge: its low volatility due to the polar hydroxyl and lactam groups.[9] Direct injection is often impossible without derivatization.

Causality Behind Derivatization: Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[14] For the hydroxyl group in this compound, a common approach is silylation (e.g., using BSTFA) to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases volatility.

General Protocol Outline: Chiral GC (Post-Derivatization)

  • Derivatization: React a known quantity of the this compound sample with a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent (e.g., pyridine or acetonitrile) at a controlled temperature (e.g., 60-70 °C).

  • GC System: Use a GC equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™).[13]

  • GC Conditions:

    • Carrier Gas: Hydrogen or Helium

    • Injector/Detector Temp: ~250 °C

    • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to elute the derivatized enantiomers.

  • Analysis: Inject the derivatized sample. The two derivatized enantiomers will elute at different retention times. Calculate %ee from the resulting peak areas as done in HPLC.

Conclusion

For the routine, high-confidence validation of the stereochemical purity of this compound, Chiral HPLC with a polysaccharide-based stationary phase is the superior and most direct method . It is robust, highly reproducible, and avoids the extra step and potential complications of chemical derivatization required for GC analysis.[9][12] While Chiral GC offers excellent sensitivity, the necessity of derivatization introduces potential sources of error and variability. NMR spectroscopy serves as a valuable orthogonal technique, particularly for structural confirmation, but lacks the precision of chromatographic methods for quantifying high levels of enantiomeric purity.[15]

A well-developed and validated chiral HPLC method, incorporating a rigorous System Suitability Test, provides the highest degree of trustworthiness and scientific integrity, ensuring that the stereochemical purity of this critical pharmaceutical building block is known with certainty.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, from receipt to final disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy-2-pyrrolidone, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire process.

Hazard Identification: Understanding the "Why" Behind the Protocol

Before handling any chemical for disposal, it is imperative to understand its inherent risks. This compound is classified as a hazardous substance, and its disposal protocol is directly informed by these properties. Mismanagement of this chemical can lead to significant health risks and environmental contamination.

According to safety data sheets and chemical databases, this compound presents several key hazards that dictate its handling and disposal requirements.[1][2][3] It is known to cause skin and serious eye irritation, and it may also cause respiratory irritation.[2][4] These irritant properties are the primary drivers for the stringent personal protective equipment (PPE) and handling procedures detailed below.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[2][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][4]

The core principle of this guide is to prevent exposure and ensure that the chemical is transferred to a licensed facility capable of managing these hazards appropriately.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol provides a systematic approach to the disposal of this compound, from initial waste generation to final collection.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense is always personal protection and proper environmental controls. The causality is simple: to prevent skin, eye, and respiratory irritation, physical and atmospheric barriers must be established between the researcher and the chemical waste.

  • Engineering Controls : All handling of this compound waste, particularly if it is a powder or if dust may be generated, must be conducted within a certified chemical fume hood.[5][6][7] This prevents the inhalation of irritating dust particles.[1][3]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][8]

  • Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[3][5] Contaminated clothing should be removed and washed before reuse.[1][3]

  • Respiratory Protection : If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or equivalent respirator is required.[4][7][8]

Step 2: Waste Segregation and Containerization

Proper segregation is a critical, self-validating step in waste management. It prevents accidental and potentially dangerous chemical reactions and ensures the waste stream is correctly identified for the disposal facility.

  • Designate a Waste Stream : Establish a specific, labeled hazardous waste container for "this compound and related materials."

  • Solid Waste : Place all solid waste, including residual powder, contaminated weigh boats, filter paper, and contaminated PPE (gloves, wipes), into a durable, sealable plastic bag or a dedicated solid waste container.[1][7] Avoid generating dust during this process.[1]

  • Liquid Waste : Collect any solutions containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams. The container must be kept tightly closed when not in use.[1][6][7]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

Step 3: On-Site Storage

Proper temporary storage of the collected waste is crucial for maintaining a safe laboratory environment pending pickup by a disposal service.

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][7]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

  • The storage location should be secure and accessible only to authorized personnel.[6]

Step 4: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][6] The only acceptable and legal method of disposal is through a licensed environmental waste management company.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Manifesting : Ensure all waste is properly documented on a hazardous waste manifest as required by the EPA's Resource Conservation and Recovery Act (RCRA) or equivalent local regulations. Your EHS office will typically manage this process.

  • Approved Disposal Method : The designated disposal facility will handle the final treatment. The recommended method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7] This ensures the complete destruction of the chemical, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Segregation & Collection cluster_final Storage & Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid (powder, contaminated labware) liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid (solutions) storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS or Approved Waste Disposal Contractor storage->ehs_contact disposal Dispose via Approved Waste Disposal Plant (Incineration) ehs_contact->disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 4-Hydroxy-2-pyrrolidone, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory. Our focus is on not just what to do, but why we do it, ensuring that every step is a self-validating measure of protection for both the researcher and the research itself.

Hazard Identification and Risk Assessment: Understanding Your Compound

This compound is a versatile intermediate in organic synthesis. However, its utility is accompanied by specific hazards that demand our respect and careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following primary hazards[1][2][3]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and consider the scale of your work. Handling milligrams for analytical purposes will have a different risk profile than multi-gram scale synthesis.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that adapts to the specific experimental conditions. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.

Level of Protection Required PPE When to Use
Standard Laboratory Practice • Nitrile or Neoprene Gloves• Safety Glasses with Side Shields• Laboratory CoatFor handling small quantities (<1g) in a well-ventilated area where the risk of aerosolization is minimal.
Enhanced Protection • Chemical-Resistant Gloves (e.g., Butyl Rubber)• Chemical Splash Goggles• Chemical-Resistant Apron over Laboratory CoatWhen handling larger quantities (>1g), during heating or agitation, or when there is a potential for splashing.
Maximum Protection • Chemical-Resistant Gloves (e.g., Butyl Rubber)• Face Shield over Chemical Splash Goggles• Full-Face Respirator with appropriate cartridge (if significant aerosolization is anticipated)• Disposable CoverallsFor large-scale operations, or in situations with poor ventilation where exposure limits may be exceeded.
The Rationale Behind PPE Selection
  • Hand Protection: The choice of glove material is critical. While nitrile gloves offer good general protection for incidental contact, for prolonged handling or in the event of a spill, a more robust material like butyl rubber is recommended due to its higher resistance to chemical permeation. Always inspect gloves for any signs of degradation or puncture before use[4][5].

  • Eye and Face Protection: Standard safety glasses protect against projectiles, but chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and vapors[2][6]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[7][8].

  • Respiratory Protection: In most laboratory settings with adequate engineering controls (i.e., a chemical fume hood), respiratory protection may not be necessary for handling small quantities of this compound. However, if you are weighing out fine powders or performing operations that could generate dust or aerosols, a NIOSH-approved respirator is essential to prevent respiratory tract irritation[4][9].

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][3].

Handling and Experimental Workflow

The following workflow diagram illustrates the key decision points and safety measures to be implemented when working with this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS and Conduct Risk Assessment Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Check_Ventilation Verify Fume Hood Functionality Select_PPE->Check_Ventilation Weigh_Chemical Weigh this compound in Fume Hood Check_Ventilation->Weigh_Chemical Perform_Experiment Conduct Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste for Disposal Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via Approved Channels Segregate_Waste->Dispose_Waste

Caption: A step-by-step workflow for the safe handling of this compound.

First Aid Procedures

In the event of an exposure, immediate and appropriate action is crucial[2][10]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

A clear waste segregation strategy prevents accidental mixing of incompatible chemicals and ensures proper disposal.

waste_disposal Chemical_Waste Unused this compound and Contaminated Solutions Labeled, Sealed Waste Container Labeled, Sealed Waste Container Chemical_Waste->Labeled, Sealed Waste Container Contaminated_Solids Contaminated Gloves, Paper Towels, etc. Designated Solid Waste Bag Designated Solid Waste Bag Contaminated_Solids->Designated Solid Waste Bag Sharps Contaminated Needles, Syringes, etc. Puncture-Resistant Sharps Container Puncture-Resistant Sharps Container Sharps->Puncture-Resistant Sharps Container

Caption: A diagram illustrating the proper segregation of waste generated from handling this compound.

Disposal Procedures
  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash[2][4].

  • Arrange for disposal through a licensed professional waste disposal service[11]. Ensure that the waste is properly packaged and labeled before collection.

By integrating these principles of hazard awareness, meticulous planning, and responsible execution into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-pyrrolidone
Reactant of Route 2
4-Hydroxy-2-pyrrolidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.